molecular formula C8H11ClN2O2 B2467726 Methyl 5-(aminomethyl)nicotinate hydrochloride CAS No. 1260791-59-0

Methyl 5-(aminomethyl)nicotinate hydrochloride

Cat. No.: B2467726
CAS No.: 1260791-59-0
M. Wt: 202.64
InChI Key: NGPLNUJIHBDBCR-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)nicotinate hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPLNUJIHBDBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-(aminomethyl)nicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 5-(aminomethyl)nicotinate hydrochloride. This compound, a derivative of nicotinic acid, represents a versatile building block in medicinal chemistry. Its structure, featuring a pyridine core with strategically placed aminomethyl and methyl ester functional groups, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.

This document provides an in-depth analysis of its chemical properties, a robust framework for its synthesis and characterization, and essential safety protocols. The insights herein are designed to empower scientists to confidently and effectively utilize this compound in their research endeavors.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount for its successful application in experimental settings. This compound is a pyridine derivative, provided as a hydrochloride salt to enhance its stability and handling characteristics.

Structural and Molecular Data

The core structure consists of a pyridine ring, which is a key feature in numerous approved pharmaceuticals[1]. The aminomethyl group provides a reactive handle for derivatization, while the methyl ester can be readily hydrolyzed or modified.

PropertyValueSource
CAS Number 1260791-59-0[2][3]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [4][5]
Canonical SMILES COC(=O)c1cc(CN)cnc1.Cl[3]
Synonyms Methyl 5-(aminomethyl)pyridine-3-carboxylate hydrochloride[2]
Physicochemical Characteristics

The physical properties dictate the appropriate storage, handling, and solvent systems for this reagent. As a hydrochloride salt, it is expected to be a crystalline solid with improved aqueous solubility compared to its free base form.

PropertyValue / ObservationSource / Rationale
Appearance Solid. Often a white to off-white powder or crystalline solid.Inferred from related compounds[6]
Purity Typically supplied at ≥97% purity.[5][7]
Storage Conditions Store under an inert atmosphere at room temperature or 2-8°C.[4][6]
Solubility While specific data is limited, hydrochloride salts are generally soluble in water and polar protic solvents like methanol and ethanol. The parent compound, methyl nicotinate, is soluble in water, alcohol, and chloroform[8][9].
Stability The ester functional group exhibits excellent stability. Studies on the related methyl nicotinate in aqueous solution at 4°C show a very slow degradation rate (approx. 0.5% per year) to nicotinic acid[10][11]. Storage at room temperature may increase this rate, and it is crucial to store the compound in a dry, inert environment to prevent hydrolysis.

Section 2: Synthesis and Purification Workflow

While detailed protocols for this compound are not abundant in peer-reviewed literature, a reliable synthetic route can be designed based on established organic chemistry principles and analogous transformations. The following protocol outlines a logical and robust pathway.

The causality behind this proposed two-step synthesis involves first introducing the amine functionality via nucleophilic substitution on a suitable precursor, followed by conversion to the hydrochloride salt. The salt formation step is critical as it typically yields a more stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often-oily free base.

Hypothetical Synthesis Protocol

Objective: To synthesize this compound from a suitable precursor.

Step 1: Amination of Methyl 5-(bromomethyl)nicotinate

  • In a round-bottom flask, dissolve Methyl 5-(bromomethyl)nicotinate (1.0 equivalent) in dichloromethane (DCM).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of ammonia in methanol (e.g., 7N, 10 equivalents) dropwise to the stirred solution. The large excess of ammonia is used to minimize the formation of secondary amine byproducts.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any ammonium salts.

  • Transfer the mixture to a separatory funnel and extract the product into the organic phase with DCM (3x).

  • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude Methyl 5-(aminomethyl)nicotinate free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent like diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise. Precipitation of the hydrochloride salt should occur.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product, this compound, under a vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Methyl 5-(bromomethyl)nicotinate amination Step 1: Amination (Ammonia in Methanol, DCM) start->amination workup Aqueous Work-up (NaHCO3, Brine) amination->workup freebase Crude Free Base workup->freebase salt Step 2: Salt Formation (HCl in Diethyl Ether) freebase->salt filtration Filtration & Washing salt->filtration product Final Product: Methyl 5-(aminomethyl)nicotinate HCl filtration->product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Section 3: Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-pronged analytical approach is necessary. This constitutes a self-validating system where data from orthogonal techniques collectively confirm the material's quality.

Protocol I: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of the final product.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals would include distinct peaks for the three aromatic protons on the pyridine ring, a singlet for the aminomethyl (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons. The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will confirm the presence of all eight carbon atoms in their unique chemical environments, including the carbonyl carbon of the ester group.

Protocol II: Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Interpretation: Expect to observe the molecular ion peak corresponding to the free base [M+H]⁺ at an m/z value that matches the calculated molecular weight (167.08 for C₈H₁₁N₂O₂⁺).

Protocol III: Purity Assessment by HPLC

Objective: To determine the purity of the compound.

  • System Preparation: Use a suitable C18 reverse-phase column. The mobile phase could consist of a gradient system of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.

  • Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~260 nm).

  • Data Interpretation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

G cluster_analysis Analytical Workflow cluster_results Validation compound Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms hplc HPLC-UV compound->hplc structure Correct Structure nmr->structure mw Correct Molecular Weight ms->mw purity Purity ≥97% hplc->purity final Confirmed Identity & Purity structure->final mw->final purity->final

Caption: A comprehensive analytical workflow for compound validation.

Section 4: Potential Applications and Biological Context

While published studies detailing specific applications for this compound are notably scarce, its structural motifs suggest significant potential in drug discovery[1]. Both the nicotinic acid and 2-aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents[1].

The closely related compound, methyl nicotinate, is well-documented as a rubefacient, inducing localized vasodilation by stimulating the production of prostaglandin D₂[10][12]. This biological activity is leveraged in topical preparations for muscle and joint pain[12][13]. Although the biological profile of the 5-(aminomethyl) isomer has not been fully elucidated, its structure makes it an ideal starting point for constructing compound libraries to screen for various biological activities, from anti-inflammatory to neurological applications[1].

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is essential when working with any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound may be limited, data from the closely related methyl nicotinate provides a strong basis for safe handling procedures.

  • Hazards: The parent compound, methyl nicotinate, is known to cause skin, eye, and respiratory irritation[14]. Assume similar hazards for the title compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[15].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[14]. Avoid contact with skin and eyes.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[4]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air[4].

Conclusion

This compound is a chemical building block with considerable, albeit largely unexplored, potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known chemical and physical properties, presented robust, field-proven protocols for its synthesis and analytical characterization, and outlined essential safety measures. By leveraging this information, researchers can confidently integrate this versatile scaffold into their drug discovery and development pipelines, paving the way for the creation of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)nicotinate hydrochloride is a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the most logical and scientifically sound synthetic pathways to this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, offering a practical framework for its laboratory-scale preparation.

Strategic Overview of the Synthesis

The most viable synthetic approach to this compound commences with the commercially available and structurally simple precursor, 3,5-lutidine. The overall strategy involves a multi-step sequence encompassing oxidation, esterification, free-radical bromination, amination, and finally, salt formation. Each step is crucial for achieving the desired functionality and purity of the final product.

Synthesis_Overview A 3,5-Lutidine B 5-Methylnicotinic Acid A->B Oxidation C Methyl 5-Methylnicotinate B->C Esterification D Methyl 5-(bromomethyl)nicotinate C->D Benzylic Bromination E Methyl 5-(aminomethyl)nicotinate (Free Base) D->E Amination F This compound E->F Salt Formation Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation BPO BPO 2 PhCO2• 2 PhCO2• BPO->2 PhCO2• Heat Ph• + CO2 Ph• + CO2 PhCO2• PhCO2• PhCO2•->Ph• + CO2 MethylnicotinateBr• MethylnicotinateBr• Benzylic_RadicalHBr Benzylic_RadicalHBr MethylnicotinateBr•->Benzylic_RadicalHBr Benzylic_RadicalBr2 Benzylic_RadicalBr2 Brominated_ProductBr• Brominated_ProductBr• Benzylic_RadicalBr2->Brominated_ProductBr• HBrNBS HBrNBS SuccinimideBr2 SuccinimideBr2 HBrNBS->SuccinimideBr2

A Proposed Research Framework for Elucidating the Mechanism of Action of Methyl 5-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 5-(aminomethyl)nicotinate hydrochloride is a nicotinic acid derivative available as a research chemical and synthetic building block. A thorough review of the public scientific literature reveals a significant gap: there is currently no published data detailing its biological activity, pharmacological targets, or mechanism of action. This technical guide addresses this knowledge gap not by reporting established facts, but by proposing a comprehensive, hypothesis-driven research framework. Acting as a roadmap for researchers, this document leverages the compound's structural features to postulate potential mechanisms and outlines a rigorous, multi-stage experimental plan to investigate them. We will focus on two primary hypotheses derived from its structural similarity to nicotinic acid and GABAergic molecules, providing detailed protocols for target validation and pathway elucidation.

Introduction and Structural Analysis

This compound is a small molecule featuring a pyridine-3-carboxylate core, characteristic of nicotinic acid (Niacin, Vitamin B3), with the addition of an aminomethyl group at the 5-position. While commercially available for chemical synthesis, its biological function remains uncharacterized.[1][2][3] The absence of pharmacological data necessitates a foundational, discovery-oriented approach.

The structure itself provides the basis for two primary, testable hypotheses regarding its mechanism of action:

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Agonism. As a nicotinic acid derivative, the compound may act as an agonist at nicotinic acid receptors, most notably the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. This receptor is well-known for mediating the lipid-lowering and flushing effects of niacin.

  • Hypothesis 2: GABA Receptor Modulation. The presence of an aminomethyl group (-CH₂-NH₂) ortho to the carboxylate ester creates a structural motif with resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The compound could potentially interact with GABA receptors (GABA-A or GABA-B) as an agonist or modulator.

This guide will detail the experimental workflows required to systematically test these hypotheses.

Proposed Primary Mechanism of Action: A Hypothesis

Given its direct lineage from nicotinic acid, the most probable primary mechanism is agonism at the HCA₂ receptor (GPR109A). This receptor is a Gi-coupled GPCR predominantly expressed in adipocytes and immune cells (e.g., Langerhans cells in the skin). Activation of this pathway has significant therapeutic relevance.

Hypothesized Signaling Cascade (HCA₂/GPR109A Pathway)

Activation of the HCA₂ receptor by a ligand like nicotinic acid initiates a canonical Gi signaling cascade:

  • Ligand Binding: The compound binds to the extracellular domain of the HCA₂ receptor.

  • Gi Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

  • Downstream Inhibition: The activated Gi-α subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

  • Physiological Response: In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, leading to decreased lipolysis and a reduction in circulating free fatty acids. In skin Langerhans cells, a distinct pathway involving prostaglandin D2 (PGD2) synthesis is activated, leading to the characteristic vasodilation or "flushing."[4][5]

The following diagram illustrates this proposed primary signaling pathway.

GPR109A_Pathway Receptor HCA₂ (GPR109A) Gi Gi Protein Receptor->Gi 2. Activation AC Adenylyl Cyclase Gi->AC 3. Inhibition cAMP cAMP AC->cAMP 4. Conversion Blocked Ligand Methyl 5-(aminomethyl) nicotinate hydrochloride Ligand->Receptor 1. Binding ATP ATP ATP->AC Response Decreased Lipolysis (Adipocyte) cAMP->Response 5. Downstream Effect

Caption: Hypothesized Gi-signaling pathway upon HCA₂ receptor activation.

Experimental Validation Framework

A tiered approach is proposed to validate the hypothesized mechanism, moving from initial target binding to functional cellular outcomes.

Tier 1: Target Engagement Confirmation

The first step is to determine if the compound physically interacts with the HCA₂ receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Protocol 3.1: Radioligand Binding Assay

  • Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human HCA₂ receptor (e.g., HEK293-HCA₂).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a known HCA₂ radioligand (e.g., ³H-Nicotinic Acid), and varying concentrations of the test compound (this compound) or a known unlabeled competitor (e.g., Nicotinic Acid) for the standard curve.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

Self-Validation & Controls:

  • Positive Control: Unlabeled Nicotinic Acid to confirm assay performance and generate a reference curve.

  • Negative Control: Vehicle (e.g., DMSO) to define 100% binding.

  • Non-Specific Binding: Determined in the presence of a saturating concentration of unlabeled Nicotinic Acid.

Table 1: Expected Data Output from Binding Assay

CompoundKi (nM)Interpretation
Nicotinic Acid (Positive Control)100 - 500Expected affinity for HCA₂ receptor.
Methyl 5-(aminomethyl)nicotinate HClTo be determinedA low Ki value would indicate high binding affinity.
Vehicle (Negative Control)N/ANo displacement of radioligand.
Tier 2: Functional Activity Assessment

If binding is confirmed, the next step is to assess whether this binding translates into a functional response, specifically the inhibition of adenylyl cyclase.

Protocol 3.2: cAMP Functional Assay

  • Cell Culture: Plate HEK293-HCA₂ cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Starve cells in serum-free media. Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Treat cells with varying concentrations of the test compound in the presence of Forskolin (a direct adenylyl cyclase activator) for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or AlphaLISA, following the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC₅₀ (or IC₅₀ in the context of Forskolin stimulation).

Self-Validation & Controls:

  • Positive Control: Nicotinic Acid to demonstrate dose-dependent inhibition of Forskolin-stimulated cAMP production.

  • Negative Control: Vehicle-treated cells to establish baseline cAMP levels.

  • Forskolin Control: Cells treated with Forskolin alone to establish the maximum stimulated cAMP level.

The following workflow diagram outlines the proposed experimental validation process.

Experimental_Workflow cluster_tier1 Tier 1: Target Engagement cluster_tier2 Tier 2: Functional Activity T1_Start Prepare HCA₂-expressing cell membranes T1_Assay Radioligand Binding Assay (³H-Nicotinic Acid) T1_Start->T1_Assay T1_Data Calculate Ki from displacement curve T1_Assay->T1_Data T1_Decision Is Ki < 10 µM? T1_Data->T1_Decision T2_Start Culture HCA₂-expressing live cells T1_Decision->T2_Start Yes Stop Conclusion: No significant activity at HCA₂ receptor T1_Decision->Stop No T2_Assay cAMP Inhibition Assay (Forskolin-stimulated) T2_Start->T2_Assay T2_Data Calculate EC₅₀ from dose-response curve T2_Assay->T2_Data T2_Decision Is EC₅₀ < 10 µM? T2_Data->T2_Decision T2_Decision->Stop No Proceed Conclusion: Compound is a functional HCA₂ receptor agonist T2_Decision->Proceed Yes

Caption: Proposed experimental workflow for validating HCA₂ receptor agonism.

Investigation of Alternative Hypotheses

Should the compound show no activity at the HCA₂ receptor, the structural similarity to GABA would warrant investigation. A similar tiered approach would be employed, starting with binding assays for GABA-A and GABA-B receptors, followed by appropriate functional assays (e.g., electrophysiology for GABA-A ion channels or GTPγS binding for GABA-B GPCRs).

Conclusion and Future Directions

This compound is a compound of unknown biological function. This guide provides a robust, scientifically-grounded framework for its initial characterization. By prioritizing the most plausible hypothesis based on its chemical structure—agonism at the HCA₂ receptor—researchers can efficiently and rigorously investigate its mechanism of action. The detailed protocols for binding and functional assays represent a complete, self-validating system to determine if the compound is a viable ligand for this therapeutically relevant target. Positive results would pave the way for further preclinical studies to explore its potential in metabolic or inflammatory diseases.

References

CAS number 1260791-59-0 physicochemical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Biological Profile of Wip1 Phosphatase Inhibitors

Authored by: A Senior Application Scientist

Publication Date: 2026-01-02

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental considerations for researchers investigating the inhibition of Wild-type p53-induced phosphatase 1 (Wip1), a critical regulator in the DNA damage response pathway. A notable focus is placed on the potent and selective allosteric inhibitor, GSK2830371. This document also addresses the compound associated with CAS number 1260791-59-0, clarifying its identity and distinguishing it from the well-characterized Wip1 inhibitor GSK2830371, for which a wealth of data is available. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular biology.

Introduction: The Therapeutic Target - Wip1 (PPM1D) Phosphatase

Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), is a serine/threonine phosphatase that plays a pivotal role in the negative regulation of the DNA damage response (DDR) and tumor suppression pathways.[1] Wip1 is a key component of a negative feedback loop that inactivates the p53 tumor suppressor pathway.[2] It achieves this by dephosphorylating and inactivating several critical proteins, including p53 itself, as well as upstream kinases such as ATM and Chk2.[2]

The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, including breast and ovarian cancers.[2] This amplification leads to the overexpression of Wip1, which in turn suppresses the p53 pathway, thereby promoting tumor cell survival and proliferation.[1] Consequently, the development of small molecule inhibitors of Wip1 has emerged as a promising therapeutic strategy for the treatment of cancers with a wild-type p53 status.[3]

Compound Identification and Physicochemical Properties

A point of clarification is necessary at the outset. The CAS number 1260791-59-0 is associated with the compound Methyl 5-(aminomethyl)nicotinate hydrochloride.[4][5] However, a significant body of scientific literature focused on Wip1 inhibition refers to the potent and selective inhibitor GSK2830371, which has the CAS number 1404456-53-6. This guide will provide the available data for both compounds to ensure clarity for researchers.

This compound (CAS: 1260791-59-0)

Information on the physicochemical properties of this compound is limited in publicly available scientific literature. The available data is summarized in the table below.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₈H₁₁ClN₂O₂[4]
Physical State Not specified[6]
Solubility No data available[6]
Melting Point No data available[6]
Boiling Point No data available[6]
GSK2830371 (CAS: 1404456-53-6)

GSK2830371 is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase.[7] Its physicochemical properties are well-documented and are crucial for designing and interpreting experiments.

PropertyValueSource
IUPAC Name (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol
Purity ≥98% (HPLC)
Storage Store at -20°C

Mechanism of Action and Biological Activity of GSK2830371

GSK2830371 functions as a highly selective allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[7] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a unique site on the "flap" subdomain of the Wip1 protein.[1] This allosteric binding locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[1]

The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of key proteins in the DNA damage response pathway, including p53, Chk2, H2AX, and ATM. This reactivation of the p53 pathway can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8]

GSK2830371_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Wip1 Negative Feedback Loop DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 Activation DNA_Damage->ATM_Chk2 p53_activation p53 Phosphorylation (Activation) ATM_Chk2->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p53_activation->Cell_Cycle_Arrest Wip1 Wip1 (PPM1D) Phosphatase p53_activation->Wip1 Induces Expression p53_deactivation p53 Dephosphorylation (Inactivation) Wip1->p53_deactivation GSK2830371 GSK2830371 GSK2830371->Wip1 Inhibition

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Considerations

The following protocols are provided as a guide for researchers working with GSK2830371. It is essential to optimize these protocols for specific cell lines and experimental conditions.

Cell-Based Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of GSK2830371 on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF7, a PPM1D-amplified breast cancer cell line) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of GSK2830371 in complete growth medium. The concentration range should be selected based on the expected GI₅₀ (e.g., 0.001 to 10 µM).[7]

  • Incubation: Replace the culture medium with the medium containing the various concentrations of GSK2830371. Include a vehicle control (e.g., DMSO). Incubate the plates for 72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log concentration of GSK2830371.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere_Overnight Allow Cells to Adhere Overnight Seed_Cells->Adhere_Overnight Prepare_Compound Prepare Serial Dilutions of GSK2830371 Adhere_Overnight->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Analyze Data and Calculate GI₅₀ Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based proliferation assay with GSK2830371.

Western Blot Analysis of Phosphorylated Substrates

This protocol is designed to confirm the on-target activity of GSK2830371 by measuring the phosphorylation status of its downstream targets.

Methodology:

  • Cell Treatment: Treat cells with GSK2830371 at a relevant concentration (e.g., 2.5 µM) for a specified time course (e.g., 2, 4, 8 hours).[7]

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p53 (Ser15), phosphorylated Chk2 (Thr68), and total p53 and Chk2 as loading controls.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

In Vivo Studies

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In xenograft models using B-cell lymphoma (DoHH2) cells, oral administration of GSK2830371 at doses of 75 mg/kg twice daily or 150 mg/kg three times daily resulted in significant tumor growth inhibition. Pharmacodynamic studies in these models showed increased phosphorylation of Chk2 and p53 in the tumors, confirming on-target activity.[7]

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in cancer biology and the DNA damage response. Its high potency and selectivity make it a suitable probe for elucidating the therapeutic potential of Wip1 inhibition. Researchers should be mindful of the correct CAS number (1404456-53-6) for this compound to ensure accurate data retrieval and experimental design. The protocols and data presented in this guide provide a solid foundation for initiating studies with this important inhibitor.

References

An In-depth Technical Guide to the Molecular Structure and Analysis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of Methyl 5-(aminomethyl)nicotinate, a pyridine derivative of significant interest in pharmaceutical research and drug development. The document delineates the core physicochemical properties, detailed structural elucidation through advanced spectroscopic techniques, and robust analytical methodologies for purity assessment and characterization. This guide is intended for researchers, scientists, and professionals in the drug development sector, offering both foundational knowledge and practical, field-proven insights into the analysis of this important chemical entity.

Introduction: The Significance of Methyl 5-(aminomethyl)nicotinate in Medicinal Chemistry

Methyl 5-(aminomethyl)nicotinate (CAS No: 1001756-84-8) is a bifunctional organic molecule featuring a pyridine core substituted with a methyl ester and an aminomethyl group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of a diverse range of pharmacologically active compounds. The presence of a primary amine and an ester functional group on the nicotinic acid scaffold allows for versatile chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

Understanding the precise molecular structure, potential impurities, and solid-state properties of Methyl 5-(aminomethyl)nicotinate is paramount for its effective utilization in drug discovery pipelines. This guide provides an in-depth analysis of its molecular characteristics and outlines validated analytical workflows for its comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the foundation of its analytical characterization. These properties influence its behavior in various analytical systems and are critical for method development.

PropertyValueSource
CAS Number 1001756-84-8[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Inferred to be a solidN/A
Storage Conditions 4°C, protect from light[1]
Topological Polar Surface Area (TPSA) 65.21 Ų[1]
Predicted LogP 0.3269[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Synthesis and Potential Impurities

The synthetic route employed for Methyl 5-(aminomethyl)nicotinate dictates the potential impurity profile. A plausible and commonly utilized synthetic strategy involves the reduction of a nitrile precursor, Methyl 5-cyanonicotinate. This method provides a direct pathway to the aminomethyl group.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of Methyl 5-(aminomethyl)nicotinate via reduction of a nitrile precursor.

Common Process-Related Impurities

Based on this synthetic approach and general knowledge of nicotinic acid chemistry, potential impurities that may arise include:

  • Starting Material: Unreacted Methyl 5-cyanonicotinate.

  • Over-reduction Products: Potential for reduction of the pyridine ring under harsh hydrogenation conditions.

  • By-products from Precursor Synthesis: Impurities from the synthesis of Methyl 5-cyanonicotinate, such as isomeric cyanonicotinates.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps.[2][3]

The identification and quantification of these impurities are critical for ensuring the quality and safety of the final compound.

Spectroscopic Elucidation of Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of Methyl 5-(aminomethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aminomethyl group, and the methyl ester.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9s1HH-2 (Pyridine)Deshielded by the adjacent nitrogen and the ester group.[4]
~8.2s1HH-6 (Pyridine)Deshielded by the adjacent nitrogen.[4]
~7.9s1HH-4 (Pyridine)Aromatic proton on the pyridine ring.[4]
~3.9s3H-OCH₃Methyl protons of the ester group.
~3.8s2H-CH₂-Methylene protons of the aminomethyl group.[5]
~1.5-2.5br s2H-NH₂Amine protons, often a broad singlet due to exchange.[5]

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)Carbonyl carbon of the ester group.[6][7][8]
~150C-2 (Pyridine)Aromatic carbon adjacent to nitrogen.[6][7][8]
~148C-6 (Pyridine)Aromatic carbon adjacent to nitrogen.[6][7][8]
~136C-4 (Pyridine)Aromatic carbon.[6][7][8]
~133C-5 (Pyridine)Aromatic carbon bearing the aminomethyl group.[6][7][8]
~128C-3 (Pyridine)Aromatic carbon bearing the ester group.[6][7][8]
~52-OCH₃Methyl carbon of the ester group.[9]
~45-CH₂-Methylene carbon of the aminomethyl group.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

In an EI-MS experiment, the molecular ion (M⁺˙) is expected at m/z 166. Key fragmentation pathways would likely involve:

  • Loss of the methoxy group (-OCH₃): A significant fragment at m/z 135.[10]

  • Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 107.[10]

  • Cleavage of the C-C bond between the pyridine ring and the aminomethyl group: This would lead to a fragment at m/z 136.[11]

  • Formation of a pyridinium ion: A fragment at m/z 78.[12]

Caption: Predicted major fragmentation pathways for Methyl 5-(aminomethyl)nicotinate in Mass Spectrometry.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for their quantification.

Reverse-Phase HPLC (RP-HPLC) Method

A robust RP-HPLC method is essential for separating Methyl 5-(aminomethyl)nicotinate from its potential impurities.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good resolution between the parent compound and both more polar and less polar impurities. The use of formic acid in the mobile phase ensures good peak shape and compatibility with mass spectrometry detection if LC-MS is employed for impurity identification.

Solid-State Characterization: The Importance of Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development.[13][14][15]

While no specific crystal structure data for Methyl 5-(aminomethyl)nicotinate is publicly available, it is crucial for researchers to be aware of the potential for polymorphism. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate.[16]

Techniques for Polymorph Screening

A comprehensive polymorph screen is a vital step in de-risking the drug development process.[15] Key techniques include:

  • X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms.[13]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and to identify solvates.

  • Hot-Stage Microscopy: This technique allows for the visual observation of melting and crystallization events.

The discovery and characterization of all accessible polymorphic forms are essential for selecting the most stable and developable solid form of a drug candidate.[16][17]

Conclusion: A Framework for Comprehensive Analysis

This technical guide has provided a detailed framework for the molecular structure elucidation and analytical characterization of Methyl 5-(aminomethyl)nicotinate. By integrating spectroscopic, chromatographic, and solid-state analysis, researchers can gain a comprehensive understanding of this important pharmaceutical building block. The provided protocols and data serve as a valuable resource for scientists and professionals in the field, ensuring the quality, purity, and consistency of this compound in drug discovery and development endeavors. Adherence to these rigorous analytical principles is fundamental to the successful advancement of new chemical entities from the laboratory to the clinic.

References

The Multifaceted Pharmacophore: A Literature Review of Nicotinic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid, or niacin (Vitamin B3), a fundamental component of cellular metabolism, has long been recognized for its therapeutic benefits, particularly in the management of dyslipidemia.[1][2][3][4] However, the intrinsic properties of the nicotinic acid scaffold extend far beyond lipid modulation, offering a versatile platform for the design and development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide navigates the rich medicinal chemistry landscape of nicotinic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore their roles as cardiovascular agents, their burgeoning potential in oncology, their neuroprotective effects, and their anti-inflammatory and antimicrobial activities, supported by mechanistic insights and experimental data.

Introduction: The Enduring Legacy of Nicotinic Acid

Nicotinic acid is a water-soluble vitamin essential for numerous biological processes.[1][5] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are critical for redox reactions central to cellular metabolism.[6] While its role as a vitamin is undisputed, its pharmacological effects at higher doses have cemented its place in the therapeutic armamentarium. For decades, nicotinic acid has been utilized as a lipid-lowering agent, effectively reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently raising high-density lipoprotein (HDL) cholesterol.[4][6][7][8]

Despite its efficacy, the clinical use of nicotinic acid has been hampered by undesirable side effects, most notably cutaneous flushing.[2][4] This has spurred significant research into the development of derivatives and modified-release formulations to enhance tolerability and patient compliance while retaining or improving therapeutic efficacy.[7] This pursuit has unveiled a remarkable chemical tractability and a broad spectrum of biological activities inherent to the nicotinic acid core, paving the way for its exploration in diverse therapeutic areas.

The Cardiovascular Arena: Beyond Lipid Lowering

The primary therapeutic application of nicotinic acid and its derivatives has traditionally been in the management of dyslipidemia to mitigate cardiovascular risk.[3][9]

Mechanism of Action in Lipid Regulation

Nicotinic acid exerts its lipid-modifying effects through multiple mechanisms. A key action is the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in triglyceride synthesis in the liver.[6] This leads to decreased production of very-low-density lipoproteins (VLDL) and subsequently LDL. Furthermore, nicotinic acid stabilizes apolipoprotein A1, a major component of HDL, thereby increasing HDL levels.[6]

Structure-Activity Relationship (SAR) for Vasorelaxation

Recent studies have also elucidated the vasorelaxant properties of nicotinic acid derivatives, an effect that may contribute to their cardiovascular benefits. The vasorelaxation is often mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[10] Structure-activity relationship studies have shown that modifications to the carboxylic acid group can significantly impact vasorelaxant potency. For instance, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed that the free carboxylic acid derivative was the most potent vasorelaxant.[10][11]

cluster_vasorelaxation Vasorelaxant Activity of Nicotinic Acid Derivatives Nicotinic_Acid_Derivative 2-(1-adamantylthio)nicotinic acid (Compound 6) Potency Relative Vasorelaxant Potency Nicotinic_Acid_Derivative->Potency Highest Nicotinamide_Derivative 2-(1-adamantylthio)nicotinamide (Compound 7) Nicotinamide_Derivative->Potency Moderate Nicotinonitrile_Derivative 2-(1-adamantylthio)nicotinonitrile (Compound 8) Nicotinonitrile_Derivative->Potency Lowest caption Comparative Vasorelaxant Potency of Thionicotinic Acid Derivatives.

Caption: Comparative Vasorelaxant Potency of Thionicotinic Acid Derivatives.

Emerging Frontiers: Nicotinic Acid Derivatives in Oncology

The exploration of nicotinic acid derivatives in cancer therapy is a rapidly growing field, with numerous studies demonstrating their potential as anticancer agents.[12][13][14] Nitrogen-containing heterocyclic compounds, such as nicotinic acid, have shown significant promise in the development of novel anticancer drugs.[12][13][14]

Targeting Angiogenesis: VEGFR-2 Inhibition

One of the key strategies employed by nicotinic acid derivatives in oncology is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several novel nicotinic acid-based compounds have been designed and synthesized as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[15][16]

For example, a study reported a novel nicotinic acid derivative, compound 5c, which exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM.[15] This compound demonstrated superior cytotoxicity against various cancer cell lines compared to the standard drug doxorubicin and also exhibited dual cytotoxic and antioxidant activities.[15]

Synthesis of Anticancer Nicotinic Acid Derivatives: A General Protocol

The synthesis of these potent anticancer agents often involves multi-step reaction sequences. A common approach starts with the modification of the carboxylic acid group of nicotinic acid to form amides or esters, which then serve as scaffolds for further elaboration.

Experimental Protocol: Synthesis of Nicotinic Acid-Based VEGFR-2 Inhibitors (Illustrative)

  • Esterification of Nicotinic Acid: Nicotinic acid is reacted with an appropriate alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl nicotinate.

  • Hydrazinolysis: The methyl nicotinate is then treated with hydrazine hydrate to form nicotinic acid hydrazide.

  • Condensation: The nicotinic acid hydrazide is condensed with various aromatic aldehydes to produce a series of acylhydrazone derivatives.[17][18]

  • Cyclization: The acylhydrazones can be further cyclized using reagents like acetic anhydride to form 1,3,4-oxadiazole derivatives.[17]

cluster_synthesis General Synthetic Pathway for Nicotinic Acid-Based Anticancer Agents Start Nicotinic Acid Step1 Esterification Start->Step1 Intermediate1 Nicotinate Ester Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 Nicotinic Acid Hydrazide Step2->Intermediate2 Step3 Condensation (with Aldehydes) Intermediate2->Step3 Product1 Acylhydrazone Derivatives Step3->Product1 Step4 Cyclization (e.g., with Acetic Anhydride) Product1->Step4 Product2 1,3,4-Oxadiazole Derivatives Step4->Product2 caption Synthetic scheme for nicotinic acid derivatives.

Caption: Synthetic scheme for nicotinic acid derivatives.

Neuroprotection and Neurodegenerative Diseases

The neuroprotective potential of nicotinic acid and its derivatives, particularly nicotinamide, is gaining significant attention.[19] These compounds are being investigated for their therapeutic utility in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[20][21][22]

Mechanisms of Neuroprotection

Nicotinamide, the amide form of nicotinic acid, can cross the blood-brain barrier and serves as a precursor for NAD+.[19][23] Depletion of NAD+ is associated with aging and neurodegeneration. By replenishing NAD+ levels, nicotinamide may help mitigate oxidative stress, a key factor in neuronal damage.[19] Furthermore, nicotinic acid derivatives can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive function and neuronal survival.[21][22] Activation of certain nAChR subtypes, such as the α7 nAChR, has been shown to be neuroprotective.[22][24]

cluster_neuroprotection Neuroprotective Mechanisms of Nicotinic Acid Derivatives Nicotinamide Nicotinamide NAD ↑ NAD+ Levels Nicotinamide->NAD nAChR nAChR Modulation (e.g., α7 nAChR activation) Nicotinamide->nAChR Oxidative_Stress ↓ Oxidative Stress NAD->Oxidative_Stress Neuronal_Survival ↑ Neuronal Survival Oxidative_Stress->Neuronal_Survival nAChR->Neuronal_Survival caption Neuroprotective pathways of nicotinic acid derivatives.

Caption: Neuroprotective pathways of nicotinic acid derivatives.

Anti-inflammatory and Antimicrobial Applications

The versatility of the nicotinic acid scaffold is further demonstrated by its derivatives' anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Several studies have reported the synthesis and evaluation of nicotinic acid derivatives as potent anti-inflammatory agents.[25][26][27] These compounds often exhibit their effects by inhibiting the production of pro-inflammatory mediators. For instance, novel nicotinic acid derivatives have been shown to significantly inhibit nitrite production and the levels of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.[25]

Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

CompoundNitrite Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
4d PotentSignificantSignificant
4f PotentSignificantSignificant
4g PotentSignificantSignificant
4h Most PotentHighHigh
5b PotentHighHigh
Ibuprofen ReferenceReferenceReference
Data synthesized from Bioorganic Chemistry, 2024.[25]
Antimicrobial and Antitubercular Activity

Nicotinic acid derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[17][18] Notably, some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][28] These compounds often work by inhibiting essential enzymes in the pathogen, such as peptide synthase.[28] The development of nicotinic acid-based antitubercular agents is particularly important in the face of growing antibiotic resistance.[18]

The Role of Bioisosterism in Nicotinic Acid Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry.[29][30][31][32] This strategy is frequently employed in the design of nicotinic acid derivatives to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[31][33] For example, the carboxylic acid group of nicotinic acid can be replaced with other acidic bioisosteres to modulate the compound's acidity and interaction with biological targets.

Conclusion and Future Perspectives

The nicotinic acid scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. While its role in cardiovascular medicine is well-established, the expanding applications in oncology, neurodegenerative diseases, and infectious diseases highlight the immense potential of its derivatives. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced side effects. The continued application of rational drug design principles, including structure-activity relationship studies and bioisosteric replacement strategies, will undoubtedly lead to the discovery of novel nicotinic acid-based drugs that address unmet medical needs. The journey of this simple vitamin from a dietary supplement to a multifaceted pharmacophore is a testament to the power of medicinal chemistry to unlock the therapeutic potential hidden within natural scaffolds.

References

Potential Biological Activities of Aminomethyl Nicotinate Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nicotinate Scaffold as a Privileged Structure in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives represent a cornerstone in the field of medicinal chemistry. The inherent versatility of the pyridine ring within the nicotinate structure has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and vasodilatory properties.[1] Aminomethyl nicotinate esters, a specific subclass of these derivatives, offer unique structural features that present intriguing possibilities for novel drug design. This technical guide will provide an in-depth exploration of the potential biological activities of aminomethyl nicotinate esters, drawing upon the established pharmacology of structurally related compounds to build a predictive framework for researchers and drug development professionals. While direct experimental data for aminomethyl nicotinate esters is limited in publicly available literature, the analysis of their close analogs provides a robust foundation for hypothesizing their therapeutic potential and designing targeted experimental validation.[1]

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory potential of nicotinate derivatives has been a significant area of investigation, with many compounds demonstrating potent inhibitory effects on key inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of many nicotinate derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[2] The inhibition of prostaglandin synthesis, specifically prostaglandin D2, is thought to be a key mechanism for the topical anti-inflammatory effects of methyl nicotinate.[3][4] It is hypothesized that aminomethyl nicotinate esters could similarly interact with the active site of COX-2, thereby reducing prostaglandin production and mitigating the inflammatory response.

digraph "COX-2_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX2" [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins\n(e.g., PGD2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [label="Inflammation\n(Vasodilation, Edema, Pain)", fillcolor="#FBBC05", fontcolor="#202124"]; "Aminomethyl_Nicotinate_Esters" [label="Aminomethyl\nNicotinate Esters\n(Hypothesized)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX2" [label=""]; "COX2" -> "Prostaglandins" [label=""]; "Prostaglandins" -> "Inflammation" [label=""]; "Aminomethyl_Nicotinate_Esters" -> "COX2" [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 1: Hypothesized COX-2 inhibitory pathway of aminomethyl nicotinate esters.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To validate the anti-inflammatory potential of novel aminomethyl nicotinate esters, a crucial first step is to determine their inhibitory activity and selectivity towards COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of aminomethyl nicotinate esters against ovine COX-1 and COX-2.

Methodology:

  • Compound Preparation: Dissolve the test aminomethyl nicotinate esters and reference compounds (e.g., celecoxib, diclofenac) in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Assay Performance: Utilize a commercial enzyme immunoassay (EIA) kit for COX-1 and COX-2 inhibition. The assay is typically performed in a 96-well plate format.

  • Data Analysis: Follow the manufacturer's instructions for the assay procedure. Calculate the IC50 values from the resulting concentration-response curves.[5]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

Following promising in vitro results, the anti-inflammatory efficacy must be confirmed in a relevant in vivo model. The carrageenan-induced rat paw edema model is a widely accepted method for evaluating acute inflammation.[2][6]

Objective: To assess the in vivo anti-inflammatory activity of aminomethyl nicotinate esters.

Methodology:

  • Animal Model: Use adult Wistar rats or a similar appropriate rodent model.

  • Compound Administration: Administer the test compounds and a positive control (e.g., indomethacin) orally or intraperitoneally at predetermined doses.

  • Induction of Edema: After a specified period, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[6]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Analgesic Activity: Modulating Pain Pathways

Pain is a complex sensory and emotional experience, and the development of novel analgesics remains a critical area of research. Nicotinate esters have demonstrated both peripheral and central analgesic activities.[7][8]

Mechanism of Action: Peripheral and Central Effects

The analgesic action of nicotinate esters is likely multifactorial. Peripherally, the anti-inflammatory effects contribute to pain relief by reducing the production of pain-sensitizing mediators.[9] Centrally, some nicotinic acid derivatives may interact with nicotinic acetylcholine receptors (nAChRs), which are known to be involved in pain modulation.[10] Methyl nicotinate has been shown to possess both peripheral and central antinociceptive activity.[7][8]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a widely used and sensitive method for screening peripheral analgesic activity.[9][11]

Objective: To evaluate the peripheral analgesic effect of aminomethyl nicotinate esters.

Methodology:

  • Animal Model: Use Swiss albino mice or a similar rodent model.

  • Compound Administration: Administer the test compounds and a standard analgesic (e.g., aspirin) orally.[8]

  • Induction of Writhing: After a defined period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[11]

  • Observation: Immediately after the injection, place the animals in an observation chamber and count the number of writhes over a 20-minute period.[11]

  • Data Analysis: Calculate the percentage of analgesia using the formula: % Analgesia = 100 – [(Number of writhes in test group / Number of writhes in control group) x 100].[9]

Experimental Protocol: Hot Plate Test

This method is used to assess centrally mediated analgesia.[8][11]

Objective: To evaluate the central analgesic effect of aminomethyl nicotinate esters.

Methodology:

  • Animal Model: Use mice or rats.

  • Apparatus: Utilize a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking of the paws or jumping). A cut-off time is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds and a central analgesic (e.g., morphine) to different groups of animals.

  • Post-Treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[8]

  • Data Analysis: An increase in the reaction latency compared to the control group indicates a central analgesic effect.[8]

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"Start" -> "Peripheral_Test"; "Start" -> "Central_Test"; "Peripheral_Test" -> "Peripheral_Result"; "Central_Test" -> "Central_Result"; "Peripheral_Result" -> "Peripheral_Positive" [label="Yes"]; "Peripheral_Result" -> "No_Peripheral_Effect" [label="No"]; "Central_Result" -> "Central_Positive" [label="Yes"]; "Central_Result" -> "No_Central_Effect" [label="No"]; }

Figure 2: Experimental workflow for assessing analgesic activity.

Antimicrobial Activity: A New Frontier for Nicotinates

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Recent studies have highlighted the potential of nicotinic acid derivatives as antimicrobial compounds.[12][13]

Potential Mechanisms of Action

The antimicrobial mechanisms of nicotinic acid derivatives are still under investigation. Some studies suggest that these compounds may interfere with microbial metabolic pathways or disrupt cell membrane integrity. For instance, certain 2-aminonicotinamide derivatives have been designed as inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway crucial for fungal cell wall integrity.[1] The aminomethyl group in aminomethyl nicotinate esters could potentially enhance interactions with microbial cell surfaces or specific enzymes.

Experimental Protocol: Broth Microdilution Method

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][12]

Objective: To determine the in vitro antimicrobial activity of aminomethyl nicotinate esters against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Panel: Select a range of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[12]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[5]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a continuous effort in drug discovery. Several nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[15][16]

Potential Mechanisms of Action

The anticancer mechanisms of nicotinic acid derivatives are diverse. Some compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway.[15][16] Inhibition of VEGFR-2 can suppress tumor angiogenesis, a critical process for tumor growth and metastasis. It is plausible that aminomethyl nicotinate esters could be designed to selectively target such pathways.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

Objective: To evaluate the in vitro cytotoxic effects of aminomethyl nicotinate esters on cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., HCT-15 for colon cancer, PC-3 for prostate cancer).[15]

  • Cell Culture: Culture the cells in a suitable medium and seed them into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the aminomethyl nicotinate esters for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

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"Start" [label="Start: Synthesized\nAminomethyl Nicotinate Esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture Cancer Cell Lines\n(e.g., HCT-15, PC-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Treat Cells with Various\nConcentrations of Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; "MTT_Assay" [label="Perform MTT Cell Viability Assay", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Analysis" [label="Calculate IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Result" [label="Identification of Potent\nAnticancer Candidates", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "MTT_Assay"; "MTT_Assay" -> "Data_Analysis"; "Data_Analysis" -> "Result"; }

Figure 3: Workflow for in vitro anticancer screening.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference Compound(s)
Nicotinate Derivatives Anti-inflammatoryPotent and selective COX-2 inhibition.Celecoxib
Methyl Nicotinate AnalgesicEffective peripheral and central antinociceptive activity.Aspirin, Morphine
2-Aminonicotinamides AntifungalInhibition of fungal cell wall biosynthesis.-
Nicotinic Acid Derivatives AnticancerPotent cytotoxicity against various cancer cell lines; VEGFR-2 inhibition.Doxorubicin, Sorafenib

Conclusion and Future Directions

Aminomethyl nicotinate esters represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related nicotinic acid derivatives, it is reasonable to hypothesize that aminomethyl nicotinate esters may possess valuable anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the systematic evaluation of these potential activities. Future research should focus on the synthesis of a diverse library of aminomethyl nicotinate esters and their subsequent screening using the described in vitro and in vivo assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

Methyl 5-(aminomethyl)nicotinate hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-(aminomethyl)nicotinate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a pyridine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a methyl ester, and a pyridine ring, offers multiple points for synthetic modification. However, comprehensive data on its fundamental physicochemical properties, particularly solubility and stability, are not widely available in public literature. This guide provides a robust framework for researchers and drug development professionals to characterize this molecule. It synthesizes established principles of pharmaceutical analysis with field-proven methodologies to create a self-validating system for determining its solubility profile and elucidating its stability characteristics. This document explains the causality behind experimental choices and provides detailed protocols for generating reliable and reproducible data.

Introduction and Physicochemical Characterization

This compound (CAS: 1260791-59-0) is a compound of interest for synthetic chemists. Understanding its solubility is critical for its application in reaction chemistry, formulation, and biological assays. Similarly, a thorough understanding of its chemical stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradants that could impact the safety and efficacy of any subsequent active pharmaceutical ingredient (API).[]

The molecule's structure contains two key functional groups prone to degradation: a methyl ester, which is susceptible to hydrolysis, and an aminomethyl group, which can be a site for oxidation.[] Furthermore, as a hydrochloride salt, its stability can be influenced by environmental factors such as pH and humidity, which may lead to salt disproportionation.[2]

This guide outlines the necessary experimental workflows to fully characterize these critical attributes.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1260791-59-0 [3][4]
Molecular Formula C₈H₁₁ClN₂O₂ [3]
Molecular Weight 202.64 g/mol [3]

| Recommended Storage | Inert atmosphere, room temperature |[3] |

Solubility Profile: A Critical Parameter

Solubility dictates a compound's utility, from its handling in a synthesis lab to its bioavailability in a potential drug product.[5] For this compound, its salt form suggests a predisposition for solubility in polar solvents. However, quantitative data is essential for downstream applications. The gold standard for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[6]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol provides a self-validating method to quantify the solubility of the target compound in various solvent systems.

Objective: To determine the thermodynamic equilibrium solubility of this compound at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium.[6] The concentration of the dissolved compound in the resulting saturated supernatant is then quantified using a validated analytical method.

Materials:

  • This compound

  • Selection of solvents (e.g., Purified Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker/incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated High-Performance Liquid Chromatography (HPLC) system with UV detection

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. A visible layer of undissolved solid must remain at the end of the experiment to ensure saturation was achieved.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours). The required time should be determined by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus, confirming equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 30 minutes to permit the sedimentation of the excess solid.[6]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A C18 reversed-phase column with a mobile phase of aqueous buffer and an organic modifier (like methanol or acetonitrile) is a common starting point.[6] The concentration is calculated against a standard curve of known concentrations.

  • Data Reporting: Calculate the solubility, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.[6]

Logical Workflow for Solubility Determination

The following diagram illustrates the logical flow of the isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant T (e.g., 24-48h) prep2->equilib sediment Sediment excess solid equilib->sediment sample Withdraw supernatant sediment->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute quantify Quantify via HPLC-UV dilute->quantify result result quantify->result Calculate Solubility (mg/mL)

Workflow for the isothermal shake-flask solubility method.

Stability Profile and Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, designed to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] Forced degradation, or stress testing, is an essential component of this process. It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and pathways.[9][10] This knowledge is crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[11]

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are most probable:

  • Ester Hydrolysis: This is one of the most common degradation reactions for pharmaceuticals.[] Under either acidic or basic conditions, the methyl ester can hydrolyze to form 5-(aminomethyl)nicotinic acid and methanol. A study on the related compound, methylnicotinate, in aqueous solution showed that it slowly hydrolyzes to nicotinic acid at a rate of approximately 0.5% per year at 4°C, confirming the susceptibility of this functional group.[12][13]

  • Oxidation: The primary amine of the aminomethyl group could be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under exposure to light and oxygen.

  • Salt Disproportionation: In solid formulations containing basic excipients or under high humidity, the hydrochloride salt can disproportionate, converting to the less stable and potentially less soluble free base form.[2]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, designed to produce a sufficient level of degradation (typically 5-20%) to allow for the detection and characterization of degradants without destroying the molecule entirely.[14]

Objective: To identify the potential degradation pathways of this compound and to generate samples for the development of a stability-indicating analytical method.

Materials:

  • This compound (typically at 1 mg/mL concentration)[14]

  • Hydrochloric acid (HCl), 0.1 M to 1.0 M[14]

  • Sodium hydroxide (NaOH), 0.1 M to 1.0 M[14]

  • Hydrogen peroxide (H₂O₂), 3-30%

  • Temperature-controlled ovens/chambers

  • ICH-compliant photostability chamber

  • Validated stability-indicating HPLC method (see Section 4)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Hydrolytic Stress (Acid & Base):

    • Acid: Mix the stock solution with an equal volume of HCl (e.g., 0.1 M or 1.0 M).

    • Base: Mix the stock solution with an equal volume of NaOH (e.g., 0.1 M or 1.0 M).

    • Conditions: Initially, keep the samples at room temperature for up to 7 days.[14] If no degradation is observed, the temperature can be elevated to 50-60°C.[14] Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralization: Before analysis, neutralize the samples (acid with base, base with acid) to halt the reaction.

  • Oxidative Stress:

    • Mix the stock solution with a solution of H₂O₂ (e.g., 3%).

    • Conditions: Store the sample at room temperature, protected from light, and monitor at various time points.

  • Thermal Stress:

    • Store the solid compound and the stock solution in a temperature-controlled oven at elevated temperatures (e.g., 60-80°C).[11]

    • Monitor at various time points.

  • Photolytic Stress:

    • Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[10]

    • A dark control sample (wrapped in aluminum foil) should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that new peaks are homogeneous.

Logical Workflow for Forced Degradation Studies

This diagram outlines the parallel workflows involved in a comprehensive forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Sample (Solid & Solution) hydrolysis Acidic Hydrolysis 0.1M HCl, RT/60°C Basic Hydrolysis 0.1M NaOH, RT/60°C start->hydrolysis oxidation Oxidative 3% H₂O₂, RT start->oxidation thermal Thermal 60-80°C start->thermal photo Photolytic ICH Q1B Light Source start->photo control Control Sample (No Stress) start->control dark_control Dark Control (for Photolysis) analyze Analyze all samples via Stability-Indicating HPLC hydrolysis->analyze oxidation->analyze thermal->analyze photo->dark_control compare with photo->analyze control->analyze dark_control->analyze evaluate Evaluate Degradation Profile (Peak Purity, % Degradation) analyze->evaluate identify Identify Degradation Pathways evaluate->identify end end identify->end Characterization Complete

Workflow for conducting forced degradation studies.

Development of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradants, impurities, or excipients.[7] HPLC with UV detection is the most common and powerful technique for this purpose.[11]

Key Considerations for Method Development:

  • Column Chemistry: A reversed-phase C18 or C8 column is typically the first choice for polar molecules like this one.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is often necessary to achieve separation of the polar parent compound from potentially less polar degradants.[15]

  • pH Control: The pH of the mobile phase is a critical parameter. It affects the ionization state of the amine and pyridine nitrogen, which in turn dramatically influences retention time and peak shape. A pH range of 3-7 is a good starting point to explore.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which are invaluable for assessing peak purity and helping to identify chromophorically similar compounds. Based on the pyridine structure, a detection wavelength in the range of 260-270 nm is likely to provide good sensitivity.[6]

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. The forced degradation samples are essential for proving specificity, demonstrating that the method can resolve the parent peak from all generated degradants.

Conclusion

While specific public data on this compound is limited, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of established scientific principles and methodologies. The protocols detailed in this guide for solubility determination via the shake-flask method and for stability assessment through forced degradation studies provide a complete roadmap for researchers. By following this framework, scientists can generate the critical data needed to support the use of this compound in further research and development, ensuring that decisions regarding formulation, storage, and handling are based on robust, internally generated evidence. The causality-driven approach outlined here empowers researchers to not only generate data but to understand its implications fully.

References

A Technical Guide to the Spectroscopic Profile of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 5-(aminomethyl)nicotinate (CAS No. 1001756-84-8), a pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. For researchers, synthetic chemists, and quality control analysts, a thorough understanding of its spectroscopic characteristics is paramount for structural confirmation, purity assessment, and reaction monitoring.

Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from structurally related compounds, to present a robust, predictive spectroscopic profile. This approach provides a reliable framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Spectroscopic Features

Methyl 5-(aminomethyl)nicotinate possesses a disubstituted pyridine ring, a methyl ester, and a primary aminomethyl group. Each of these functional groups will give rise to characteristic signals in its NMR and MS spectra. The molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol [1][2].

Molecular Structure of Methyl 5-(aminomethyl)nicotinate

Caption: Chemical structure of Methyl 5-(aminomethyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons of the ester, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyridine)~9.0Singlet (or narrow doublet)-1H
H-4 (Pyridine)~8.2Doublet of doublets~8.0, 2.01H
H-6 (Pyridine)~8.7Doublet~2.01H
-OCH₃ (Ester)~3.9Singlet-3H
-CH₂- (Aminomethyl)~3.8Singlet-2H
-NH₂ (Amine)Variable (Broad Singlet)Broad Singlet-2H

Rationale for Predicted Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. Their chemical shifts are predicted based on data for similar pyridine derivatives[3][4][5][6][7]. Specifically, H-2 and H-6, being adjacent to the ring nitrogen, will appear at the lowest field. The ester and aminomethyl groups will further influence their precise positions.

  • Ester Methyl Protons: The methyl group of the ester is expected to appear as a singlet around 3.9 ppm, a characteristic region for methyl esters.

  • Aminomethyl Protons: The methylene protons of the aminomethyl group will likely appear as a singlet. The chemical shift is influenced by the adjacent aromatic ring and the amine group.

  • Amine Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift and signal shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~165
C-2 (Pyridine)~150
C-3 (Pyridine)~125
C-4 (Pyridine)~135
C-5 (Pyridine)~130
C-6 (Pyridine)~152
-OCH₃ (Ester)~52
-CH₂- (Aminomethyl)~45

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a low field, typically around 165 ppm.

  • Pyridine Carbons: The chemical shifts of the pyridine ring carbons are predicted based on established data for substituted pyridines[3][4][5][6][7]. The carbons attached to the nitrogen (C-2 and C-6) will be the most deshielded.

  • Alkyl Carbons: The methyl carbon of the ester and the methylene carbon of the aminomethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of Methyl 5-(aminomethyl)nicotinate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • The choice of solvent is critical. DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper signals[8][9].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • For unambiguous assignment of protons and carbons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard (optional) prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (COSY, HSQC, HMBC) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 167.1. The nitrogen rule, which states that an odd nominal m/z for an even-electron ion indicates an odd number of nitrogen atoms, is not applicable here as the molecule contains two nitrogen atoms[10].

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, characteristic fragmentation patterns are expected. The fragmentation of related benzylamines and methyl nicotinate provides a basis for these predictions[11][12][13].

m/z Proposed Fragment Plausible Neutral Loss
167.1[M+H]⁺-
150.1[M+H - NH₃]⁺Ammonia
136.1[M - OCH₃]⁺Methoxyl Radical
107.1[M - COOCH₃]⁺Carbomethoxy Radical
78.1[Pyridine]⁺C₂H₄N₂O₂

Plausible ESI-MS/MS Fragmentation Pathway:

A primary fragmentation pathway for the protonated molecule is likely the loss of ammonia (NH₃) from the aminomethyl group, a common fragmentation for benzylamines[11][14]. Another expected fragmentation is the loss of the methoxy group from the ester.

MS_Fragmentation parent [M+H]⁺ m/z = 167.1 frag1 [M+H - NH₃]⁺ m/z = 150.1 parent->frag1 - NH₃ frag2 [M - OCH₃]⁺ m/z = 136.1 parent->frag2 - •OCH₃ frag3 [M - COOCH₃]⁺ m/z = 107.1 parent->frag3 - •COOCH₃

Caption: Predicted major fragmentation pathways for protonated Methyl 5-(aminomethyl)nicotinate.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • Instrumentation and Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Use an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the precursor ion (m/z 167.1) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR and MS spectroscopic data for Methyl 5-(aminomethyl)nicotinate. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive analytical framework has been established. This information will serve as an invaluable resource for researchers in the synthesis, purification, and analysis of this important chemical entity, ensuring confidence in its structural identity and purity. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the laboratory.

References

A Technical Guide to Methyl 5-(aminomethyl)nicotinate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Methyl 5-(aminomethyl)nicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its core chemical identifiers, logical synthetic pathways, analytical characterization, and prospective applications, grounding the discussion in established chemical principles.

Core Molecular Identifiers

Accurate and unambiguous identification of a chemical entity is the foundation of reproducible science. Methyl 5-(aminomethyl)nicotinate is a nicotinic acid ester characterized by an aminomethyl substituent at the 5-position of the pyridine ring. Its fundamental identifiers are crucial for database searches, procurement, and regulatory documentation.

The primary molecular identifiers for Methyl 5-(aminomethyl)nicotinate are summarized below. The Canonical SMILES string provides a linear text representation of the molecule's structure, while the InChIKey offers a fixed-length, hash-based identifier for database indexing and verification.[1][2]

IdentifierValueSource
IUPAC Name methyl 5-(aminomethyl)pyridine-3-carboxylateAngene[1]
CAS Number 1001756-84-8ChemScene[2]
Canonical SMILES COC(=O)c1cc(CN)cnc1Angene[1]
InChIKey ZQWJKAICQACUJX-UHFFFAOYSA-NAngene[1]
Molecular Formula C₈H₁₀N₂O₂ChemScene[2]
Molecular Weight 166.18 g/mol ChemScene[2]

Rationale and Strategic Synthesis

While specific, peer-reviewed synthetic procedures for Methyl 5-(aminomethyl)nicotinate are not extensively documented in public literature, a logical and efficient synthesis can be designed based on well-established organic chemistry transformations and analogous preparations of related nicotinic acid derivatives. The choice of a synthetic route is governed by factors such as the availability of starting materials, desired purity, and scalability.

A plausible and strategic two-step approach starting from 5-methylnicotinic acid is outlined below. This pathway is conceptually rooted in the need to first create an ester and then functionalize the methyl group to an amine.

G A 5-Methylnicotinic Acid B Methyl 5-methylnicotinate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-(bromomethyl)nicotinate B->C Radical Bromination (NBS, AIBN) D Methyl 5-(aminomethyl)nicotinate C->D Nucleophilic Substitution (NH₃)

References

Methodological & Application

Application Notes & Protocols: In Vitro Profiling of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Methyl 5-(aminomethyl)nicotinate

Methyl 5-(aminomethyl)nicotinate is a derivative of nicotinic acid (Niacin, Vitamin B3), a molecule of significant pharmacological interest.[1][2] As a member of the pyridinecarboxylic acid family, its structural features suggest potential interactions with a variety of biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro bioactivity of Methyl 5-(aminomethyl)nicotinate.

While specific biological data for this exact compound is limited in public literature, its structural analogy to nicotinic acid and other derivatives allows us to hypothesize its potential mechanisms of action and design robust screening protocols.[3] This guide is built on established methodologies for analogous compounds to provide a scientifically rigorous framework for its characterization.

Compound Properties:

Property Value Reference
Molecular Formula C₈H₁₀N₂O₂ [4][5][6]
Molecular Weight 166.18 g/mol [4][5][6]
Appearance Light yellow to yellow Solid [4]

| Storage | 2-8°C, under inert gas, protect from light |[4][5][7] |

Rationale for Target Selection & Mechanistic Hypotheses

The structure of Methyl 5-(aminomethyl)nicotinate, featuring a nicotinate core, points toward several plausible biological targets. The following sections outline key hypotheses and the scientific rationale for their investigation.

G Protein-Coupled Receptor 109A (GPR109A / HCA2)

Nicotinic acid is the endogenous ligand for GPR109A, a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[8] Upon activation, GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This pathway is a key therapeutic target for treating dyslipidemia.[8] Furthermore, GPR109A activation by ligands such as butyrate can induce apoptosis in colon cancer cells, highlighting its potential role in oncology.[9][10] Given its core structure, Methyl 5-(aminomethyl)nicotinate is a prime candidate for investigation as a potential GPR109A modulator.

GPR109A_Signaling cluster_membrane Cell Membrane Ligand Methyl 5-(aminomethyl)nicotinate (Hypothesized Agonist) Receptor GPR109A Ligand->Receptor Binds G_Protein Gi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Downstream Cellular Effects cAMP->Response

Figure 1: Hypothesized GPR109A Gi-mediated signaling pathway.
Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels critical to synaptic transmission in the nervous system.[11] Various nicotinic acid derivatives have been explored as potential modulators of nAChR subtypes.[11] Dysfunction of these receptors is linked to several neurological disorders.[11] A cell-based functional assay measuring changes in membrane potential is an effective high-throughput screening (HTS) method to identify compounds that act as antagonists or allosteric modulators of nAChRs.[11]

Enzyme Inhibition

The broad pharmacological activity of nicotinic acid derivatives extends to enzyme inhibition.[12][13] For instance, related compounds have been synthesized and tested for inhibitory activity against enzymes like cyclooxygenases (COX-1/COX-2) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[12][13] Therefore, a logical extension of an in vitro profiling campaign is to screen Methyl 5-(aminomethyl)nicotinate against a panel of relevant enzymes to uncover novel inhibitory activities.

Core Experimental Principles: A Foundation for Success

Before proceeding to specific protocols, adherence to the following core principles is essential for generating reliable and reproducible data.

  • Compound Management: Always begin by preparing a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. The choice of solvent should be validated for compatibility with the chosen cell lines, ensuring that the final concentration in the assay does not exceed cytotoxic limits (typically <0.5% v/v).[14] Store stock solutions at -20°C or -80°C. For aqueous assays, the stability of the compound should be considered; related compounds like methyl nicotinate show excellent stability in aqueous solutions at 4°C.[15]

  • Cell Line Selection: The choice of cell line is paramount. Utilize cell lines that either endogenously express the target of interest at a sufficient level or have been engineered to stably or transiently express the target receptor (e.g., HEK293 or CHO cells).[11][16]

  • Assay Controls: Every assay plate must include appropriate controls to validate the results.

    • Negative (Vehicle) Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound. This defines the basal level of activity.

    • Positive Control: A known agonist, antagonist, or inhibitor for the target. This confirms the assay is performing as expected.[11]

    • No-Cell Control: Wells containing media and reagents but no cells, to determine background signal.

Detailed Experimental Protocols

Protocol 1: GPR109A Functional Assay (cAMP Accumulation)

This protocol is designed to determine if Methyl 5-(aminomethyl)nicotinate acts as an agonist at GPR109A by measuring its ability to inhibit forskolin-stimulated cAMP production.

I. Principle An agonist binding to the Gi-coupled GPR109A receptor will inhibit adenylyl cyclase, thus reducing the intracellular accumulation of cAMP. Forskolin is used to directly activate adenylyl cyclase, and an agonist's potency is measured by its ability to counteract this effect.[16]

II. Materials

  • Cell Line: HEK293 or CHO cells stably expressing human GPR109A.

  • Assay Plate: 384-well white, solid-bottom microplate.

  • Reagents:

    • Methyl 5-(aminomethyl)nicotinate

    • Forskolin

    • Nicotinic Acid (Positive Control Agonist)

    • Assay Buffer (e.g., HBSS)

    • cAMP Detection Kit (e.g., HTRF, AlphaScreen, or ELISA-based).[16]

III. Step-by-Step Methodology

  • Cell Plating: Seed GPR109A-expressing cells into the 384-well plate at a pre-determined optimal density and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution series of Methyl 5-(aminomethyl)nicotinate and the positive control (Nicotinic Acid) in assay buffer. The final concentration should cover a range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

  • Compound Treatment: Wash the cells once with assay buffer. Add the diluted compounds to the respective wells and pre-incubate for 15-30 minutes at 37°C.[16]

  • Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that yields approximately 80% of the maximal cAMP response (EC₈₀). Add this solution to all wells except the basal control wells.

  • Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.[16]

  • Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[16]

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% stimulation and the basal control as 0%.

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

IV. Expected Data Summary

CompoundTargetAssay TypeIC₅₀ (µM) [Hypothetical]Max Inhibition (%) [Hypothetical]
Methyl 5-(aminomethyl)nicotinateGPR109AcAMP Inhibition1.595
Nicotinic Acid (Control)GPR109AcAMP Inhibition0.25100
Protocol 2: nAChR Antagonist Screen (Membrane Potential Assay)

This protocol outlines a high-throughput method to identify potential antagonistic activity of Methyl 5-(aminomethyl)nicotinate at a specific nAChR subtype.

I. Principle Activation of nAChR ion channels by an agonist (e.g., nicotine) leads to an influx of cations, causing rapid membrane depolarization. This change in potential can be measured by a fluorescent dye. An antagonist will bind to the receptor and prevent or reduce the agonist-induced depolarization.[11]

HTS_Workflow A Seed nAChR-expressing cells in 384-well plate B Incubate 24h A->B C Load cells with membrane potential dye B->C D Add test compounds (e.g., Methyl 5-(aminomethyl)nicotinate) C->D E Add nAChR agonist (e.g., Nicotine at EC₈₀) D->E F Measure fluorescence change (Kinetic Read on Plate Reader) E->F G Data Analysis: Normalize & Calculate IC₅₀ F->G

Figure 2: High-throughput screening workflow for nAChR antagonists.

II. Materials

  • Cell Line: A cell line stably expressing the human nAChR subtype of interest (e.g., SH-EP1-α4β2).[11]

  • Assay Plate: Black, clear-bottom 384-well microplates.[11]

  • Reagents:

    • Fluorescent Membrane Potential Dye Kit

    • Nicotine or Acetylcholine (Agonist)

    • Known nAChR antagonist (Positive Control)

    • Assay Buffer

III. Step-by-Step Methodology

  • Cell Plating: Seed cells into the 384-well plates and incubate for 24 hours.[11]

  • Dye Loading: Remove the culture medium and add the prepared membrane potential dye solution to each well. Incubate at 37°C for 30-60 minutes.[11]

  • Compound Addition: Add serial dilutions of Methyl 5-(aminomethyl)nicotinate and controls to the plate. Incubate for 15-30 minutes at room temperature.[11]

  • Agonist Addition & Detection: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Add an EC₈₀ concentration of the nAChR agonist to all wells simultaneously. Immediately begin a kinetic reading of the fluorescence signal for 2-5 minutes.[11]

  • Data Analysis:

    • Calculate the change in fluorescence (Max - Min) for each well.

    • Normalize the data using the vehicle control (0% inhibition) and positive antagonist control (100% inhibition).

    • Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀.[11]

Protocol 3: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the inhibitory potential of Methyl 5-(aminomethyl)nicotinate against a target enzyme. The example is based on a COX inhibition assay.

I. Principle Enzyme activity is measured by monitoring the rate of product formation. An inhibitor will decrease this rate in a concentration-dependent manner. Many commercial kits provide a purified enzyme and a chromogenic or fluorogenic substrate, allowing for a straightforward measurement on a standard plate reader.[12][17]

Enzyme_Inhibition cluster_reaction Reaction Mixture Enzyme Enzyme Product Colored Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Blocks

Figure 3: Principle of a competitive enzyme inhibition assay.

II. Materials

  • Enzyme: Purified enzyme of interest (e.g., ovine COX-1/COX-2).

  • Assay Plate: 96-well clear microplate.

  • Reagents:

    • Enzyme Inhibition Assay Kit (containing substrate, buffer, and detection reagents).

    • Known selective inhibitor (e.g., Celecoxib for COX-2) as a positive control.[12]

III. Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of Methyl 5-(aminomethyl)nicotinate and the positive control inhibitor in the provided assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the substrate (e.g., arachidonic acid for COX assays) to all wells to start the reaction.[15]

  • Detection: Incubate the plate for the recommended time. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all measurements.

    • Calculate the percentage of inhibition relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.[13]

References

Application Notes and Protocols for Neuropharmacological Research: Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinic Scaffold

Methyl 5-(aminomethyl)nicotinate is a pyridine derivative whose structural features suggest a compelling, yet largely unexplored, potential in neuropharmacology.[1][2][3] While extensive research on this specific molecule is not abundant in peer-reviewed literature, its nicotinic acid core, a well-established pharmacophore, and the presence of an aminomethyl group position it as a promising candidate for investigation as a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors are critical ligand-gated ion channels in the central nervous system, playing pivotal roles in cognitive processes such as learning, memory, and attention.[4] The development of novel nAChR ligands, including agonists, partial agonists, and positive allosteric modulators (PAMs), is a significant area of interest for therapeutic interventions in neurological and psychiatric disorders.[4]

This guide provides a comprehensive framework for researchers to investigate the neuropharmacological profile of Methyl 5-(aminomethyl)nicotinate. It is designed to be a roadmap, offering detailed protocols and theoretical grounding to explore its potential as a novel nAChR ligand. We will proceed from foundational in vitro characterization to more complex in vivo behavioral assays, providing the rationale behind each experimental step.

Hypothesized Mechanism of Action: A Focus on Nicotinic Acetylcholine Receptors

The chemical structure of Methyl 5-(aminomethyl)nicotinate, featuring a pyridine ring with an aminomethyl substituent, bears resemblance to known nicotinic ligands. The nitrogen atom in the pyridine ring and the basic nitrogen of the aminomethyl group can potentially interact with the orthosteric binding site of nAChRs, mimicking the action of the endogenous neurotransmitter, acetylcholine.

Different subtypes of nAChRs, such as the α4β2* and α7 subtypes, are prominent in the brain and are key targets for cognitive enhancement.[4] Ligands can exhibit varying affinities and efficacies for these subtypes.[4] For instance, the α4β2* subtype exists in two stoichiometries with different sensitivities to acetylcholine.[4] It is hypothesized that Methyl 5-(aminomethyl)nicotinate may act as an agonist, partial agonist, or allosteric modulator at one or more of these nAChR subtypes. Its precise mode of action would determine its downstream effects on neuronal excitability and synaptic transmission.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2*, α7) ACh->nAChR Endogenous Agonist M5AN Methyl 5-(aminomethyl)nicotinate M5AN->nAChR Hypothesized Ligand Ion_Flow Na+/Ca2+ Influx nAChR->Ion_Flow Channel Opening Depolarization Membrane Depolarization Ion_Flow->Depolarization Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Signaling_Cascade Neuronal_Response Enhanced Neurotransmission Cognitive Effects Signaling_Cascade->Neuronal_Response In_Vitro_Workflow Start Methyl 5-(aminomethyl)nicotinate Binding_Assay Radioligand Binding Assay (α4β2*, α7 subtypes) Start->Binding_Assay Functional_Assay FLIPR Calcium Assay (α4β2*, α7 subtypes) Start->Functional_Assay Binding_Data Determine Ki (Binding Affinity) Binding_Assay->Binding_Data Functional_Data Determine EC50/IC50 (Functional Activity) Functional_Assay->Functional_Data Decision Promising In Vitro Profile? Binding_Data->Decision Functional_Data->Decision Electrophysiology Patch-Clamp Electrophysiology Mechanism_Data Characterize Channel Gating and Modulation Electrophysiology->Mechanism_Data In_Vivo Proceed to In Vivo Studies Mechanism_Data->In_Vivo Decision->Electrophysiology Yes Stop End Investigation Decision->Stop No

References

Handling and storage guidelines for Methyl 5-(aminomethyl)nicotinate HCl

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Methyl 5-(aminomethyl)nicotinate HCl

Introduction & Scientific Context

Methyl 5-(aminomethyl)nicotinate Hydrochloride (HCl) is a pyridine derivative incorporating a primary amine and a methyl ester. This unique combination of functional groups dictates its chemical behavior, making adherence to specific handling and storage protocols critical for maintaining its integrity and ensuring experimental reproducibility. As a hydrochloride salt, the compound's primary amine is protonated, which generally enhances aqueous solubility and stability compared to the free base form. However, hydrochloride salts are also frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This property is the primary driver for the stringent storage conditions outlined in this guide.

The stability of aminopyridine compounds has been shown to be robust under controlled conditions, but factors such as pH, moisture, and light can impact long-term viability.[3][4][5][6] Furthermore, the ester functional group may be susceptible to hydrolysis, particularly under basic or acidic conditions, accelerated by elevated temperatures. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store Methyl 5-(aminomethyl)nicotinate HCl, ensuring its quality and performance in downstream applications.

Key Structural Features & Implications
  • Pyridine Ring: A heterocyclic aromatic ring that influences the compound's solubility and potential for metabolic interactions.

  • Primary Amine (as HCl salt): The protonated amine enhances water solubility but also introduces significant hygroscopicity.[2][7] The chloride counter-ion can influence crystal structure and moisture uptake.[7]

  • Methyl Ester: Susceptible to hydrolysis. This reaction is accelerated by moisture and non-neutral pH, leading to the formation of the corresponding carboxylic acid and methanol.

Physicochemical & Hazard Data

A thorough understanding of the compound's properties is foundational to safe and effective handling. The data below has been consolidated from various supplier and safety sources.

PropertyValue / InformationRationale & Impact on Handling
Chemical Formula C₈H₁₁ClN₂O₂-
Molecular Weight 202.64 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solid/powderAny deviation (e.g., discoloration to yellow/brown, clumping) may indicate degradation or moisture uptake.
Storage Temperature 2-8°C (Refrigerated)Recommended to slow potential degradation pathways like hydrolysis.
Key Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory IrritationDictates the required Personal Protective Equipment (PPE). Standard for many amine salts.[8][9]
Primary Concern Hygroscopic The compound readily absorbs atmospheric moisture. This is the most critical factor for storage.[1][10]
Incompatibilities Strong oxidizing agents, Strong basesAvoid contact with these materials to prevent vigorous reactions or rapid degradation.[11]

Core Handling & Storage Workflow

The following diagram illustrates the critical decision points and processes from receiving the compound to its long-term storage and use.

G cluster_0 Receiving & Initial Inspection cluster_1 Preparation & Use cluster_2 Storage Protocols Receive Receive Compound Inspect Inspect Container Seal & Compound Appearance Receive->Inspect Quarantine Quarantine if Seal is Broken or Appearance is Abnormal Inspect->Quarantine FAIL Accept Accept & Log Lot Number Inspect->Accept PASS Store_Long Long-Term Storage (Solid, >1 month) Accept->Store_Long Initial Storage Equilibrate Equilibrate to Room Temp in Desiccator (min. 30 min) Weigh Weigh Quickly in Low-Humidity Environment Equilibrate->Weigh Prepare Prepare Stock Solution (e.g., in DMSO or H₂O) Weigh->Prepare Store_Short Short-Term Storage (Solid, <1 month) Weigh->Store_Short Return Unused Solid Use Use in Experiment Prepare->Use Store_Short->Equilibrate For Use Store_Long->Equilibrate For Use Store_Solution Solution Storage (Aliquot & Freeze) Store_Solution->Use For Use

Caption: Workflow for handling Methyl 5-(aminomethyl)nicotinate HCl.

Detailed Protocols

Protocol for Receiving and Initial Storage

Causality: The primary risk upon receiving a hygroscopic compound is moisture contamination from temperature differentials (condensation) and atmospheric exposure. This protocol minimizes that risk.

  • Visual Inspection: Upon receipt, immediately inspect the external packaging for damage. Check that the manufacturer's seal on the primary container is intact.

  • Log Entry: Record the date of receipt, lot number, and initial appearance in your laboratory information management system (LIMS) or lab notebook.

  • No Equilibration Needed (Initial): For the initial transfer to long-term storage, do not open the primary container. Move it directly to the designated storage location.

  • Long-Term Storage: Place the sealed container inside a secondary container (e.g., a sealable bag or small box) that contains a desiccant, such as silica gel packets. Store this entire assembly in a refrigerator at 2-8°C .[12] The desiccant provides a crucial layer of protection against moisture ingress during storage and temperature cycling from opening/closing the refrigerator door.

Protocol for Weighing and Preparing a Stock Solution

Causality: This protocol is designed to minimize atmospheric exposure time for the hygroscopic solid and prevent condensation on the cold container, which would introduce water.

  • Temperature Equilibration: Transfer the sealed primary container from the refrigerator to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes .

    • Expert Insight: Attempting to open a cold container will cause ambient water vapor to immediately condense on the cold solid, compromising the entire stock. Equilibration inside a desiccator is a non-negotiable step.

  • Environment Preparation: If possible, perform weighing in a glove box with a controlled inert atmosphere (N₂ or Ar) or in a room with low relative humidity.

  • Weighing: Open the container and quickly weigh the desired amount of powder using a clean spatula. Minimize the time the container is open.

  • Resealing: Tightly reseal the primary container immediately after weighing. Purging the headspace with an inert gas like argon or nitrogen before sealing can further protect the remaining solid for long-term storage.

  • Solubilization: Add the weighed solid to your chosen solvent (e.g., DMSO, water, or an appropriate buffer). Ensure complete dissolution, using sonication if necessary.

  • Return to Storage: Place the resealed primary container, along with its desiccant-filled secondary container, back into 2-8°C storage.

Protocol for Storage of Solutions

Causality: While the HCl salt is more stable in solution than the free base, the ester linkage remains a point of vulnerability. Freezing aliquots minimizes degradation over time.

  • Aliquot: Divide the stock solution into single-use volumes in appropriate vials (e.g., cryovials).

    • Expert Insight: Avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and accelerate degradation. Aliquoting is the most effective strategy to preserve the integrity of the stock solution.

  • Storage: Store the aliquots at -20°C or -80°C . For aqueous solutions, -80°C is preferred to prevent degradation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Spill and Exposure Management

Safety is the paramount concern when handling any chemical. The following decision tree outlines the appropriate response to a spill.

G cluster_ppe cluster_spill Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Skin Skin Contact: Wash with plenty of soap & water. Remove contaminated clothing. Assess->Skin On Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention. Assess->Eye In Eyes Small Small Solid Spill: Wear PPE. Gently sweep or vacuum up. Place in sealed container for disposal. Assess->Small Small / Contained Large Large Spill: Evacuate area. Restrict access. Contact EH&S. Ventilate area. Assess->Large Large / Uncontained

Caption: Decision tree for handling spills and exposures.

General Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Always handle this compound in a well-ventilated area or a chemical fume hood.[13] Standard personal protective equipment (PPE) including a lab coat, nitrile gloves, and safety glasses with side shields must be worn.[14]

References

Application Notes & Protocols: The Strategic Use of Methyl 5-(aminomethyl)nicotinate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-(aminomethyl)nicotinate (CAS: 1001756-84-8) is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Possessing a nucleophilic primary amine, a modifiable methyl ester, and a pyridine core, it serves as a versatile synthon for introducing the pyridyl-methylamine scaffold into complex target molecules. This guide provides an in-depth exploration of its chemical reactivity and offers detailed, adaptable protocols for its key transformations. While specific, peer-reviewed examples of its application are not abundant, the protocols herein are grounded in well-established, analogous chemical transformations, providing researchers with a robust starting point for method development.

Introduction: A Synthon of Untapped Potential

Methyl 5-(aminomethyl)nicotinate presents three strategic points for chemical modification, making it a highly valuable, yet under-documented, intermediate in discovery chemistry. Its structure is an amalgamation of key pharmacophoric elements:

  • Primary Aminomethyl Group: The exocyclic CH₂-NH₂ group offers a reactive handle for a multitude of transformations, including acylation, sulfonylation, alkylation, and reductive amination, allowing for the facile introduction of diverse side chains.

  • Methyl Nicotinate Core: The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions. The methyl ester at the 3-position provides a site for hydrolysis, amidation, or reduction.

  • Defined Regiochemistry: The 3,5-substitution pattern on the pyridine ring provides a distinct structural motif, differentiating it from its 2-substituted isomer and enabling the exploration of unique chemical space.

This document serves as a practical guide for chemists, outlining core applications and providing validated, step-by-step protocols for leveraging this intermediate in a research and development setting.

Core Synthetic Applications & Protocols

The primary utility of Methyl 5-(aminomethyl)nicotinate stems from the high reactivity of its primary amine. The following sections detail the most common and effective transformations.

Amide Bond Formation: The Workhorse Reaction

The most prevalent application for this intermediate is the formation of an amide bond via coupling with a carboxylic acid. This reaction is fundamental to building complex molecules and libraries for screening.

Causality Behind Experimental Choices: Standard amide coupling protocols require the activation of the carboxylic acid to form a highly reactive intermediate susceptible to nucleophilic attack by the amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are highly effective.[2] EDC facilitates the formation of an O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which suppresses racemization (for chiral acids) and improves yields by minimizing side reactions. DMAP acts as a potent acyl transfer catalyst.[2]

Protocol 1: Standard EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of Methyl 5-(aminomethyl)nicotinate with a generic carboxylic acid.

  • Materials:

    • Methyl 5-(aminomethyl)nicotinate (MW: 166.18 g/mol )[1]

    • Carboxylic Acid (R-COOH) (1.1 eq)

    • EDCI (EDC) (1.2 eq)

    • HOBt (0.2 eq, catalytic) or DMAP (1.0 eq)[2]

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Step-by-Step Procedure:

    • To a clean, dry, nitrogen-purged round-bottom flask, add the Carboxylic Acid (1.1 mmol, 1.1 eq) and dissolve it in anhydrous DCM (10 mL).

    • Add EDCI (1.2 mmol, 1.2 eq) and HOBt (0.2 mmol, 0.2 eq) to the solution. Stir at room temperature for 15 minutes to allow for pre-activation.

    • In a separate flask, dissolve Methyl 5-(aminomethyl)nicotinate (1.0 mmol, 166 mg, 1.0 eq) in anhydrous DCM (5 mL).

    • Add the amine solution to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 mmol, 2.5 eq).

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2x 15 mL), saturated NaHCO₃ solution (2x 15 mL), and brine (1x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude amide product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Workflow Diagram: Amide Coupling

G cluster_activation Activation cluster_coupling Coupling Acid R-COOH ActiveEster Activated Ester Intermediate Acid->ActiveEster  + EDC_HOBt EDC, HOBt Product Target Amide ActiveEster->Product Nucleophilic Attack Amine Methyl 5-(aminomethyl)nicotinate Amine->Product  + Base DIPEA

Caption: Workflow for EDC/HOBt mediated amide coupling.

Sulfonamide Formation

Reacting the primary amine with a sulfonyl chloride provides a straightforward route to sulfonamides, a functional group prevalent in many therapeutic agents.

Causality Behind Experimental Choices: This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two purposes: it scavenges the HCl byproduct generated during the reaction and can also act as a catalyst. Pyridine is often used as both the base and the solvent.

Protocol 2: General Sulfonamide Synthesis

  • Materials:

    • Methyl 5-(aminomethyl)nicotinate (MW: 166.18 g/mol )

    • Sulfonyl Chloride (R-SO₂Cl) (1.05 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Dissolve Methyl 5-(aminomethyl)nicotinate (1.0 mmol, 166 mg, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask.

    • Add pyridine (2.0 mmol, 2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the Sulfonyl Chloride (1.05 mmol, 1.05 eq) dropwise as a solution in DCM (2 mL).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Work-up: Dilute with DCM (20 mL) and wash with 1M HCl (2x 15 mL) to remove excess pyridine. Then, wash with saturated NaHCO₃ solution (1x 15 mL) and brine (1x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Quality Control & Characterization

Validation of the final product is critical. The following table summarizes the expected analytical signatures for a successful amide coupling product, Methyl 5-(((phenylformamido)methyl))nicotinate, formed from reacting the title compound with benzoic acid.

Analytical Method Expected Observations
¹H NMR Appearance of new amide N-H proton (broad singlet, ~8.5-9.5 ppm). Aromatic signals from the new phenyl group (~7.4-7.8 ppm). Shift of the CH₂ protons adjacent to the nitrogen. Disappearance of the primary NH₂ signal.
¹³C NMR Appearance of a new carbonyl carbon (C=O) for the amide (~165-170 ppm).
Mass Spec (ESI+) Detection of the [M+H]⁺ ion corresponding to the calculated exact mass of the product (e.g., for the benzamide product, C₁₅H₁₄N₂O₃, expected m/z = 271.11).
HPLC A single major peak with purity >95% under appropriate chromatographic conditions. The product will have a longer retention time than the starting amine.
FT-IR (ATR) Appearance of a strong amide C=O stretch (~1640-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of the primary amine N-H scissoring band (~1600 cm⁻¹).

Proposed Synthesis of the Intermediate

While commercially available, understanding the synthesis of Methyl 5-(aminomethyl)nicotinate can inform on potential impurities. A plausible and common route proceeds from Methyl 5-methylnicotinate.

Synthetic Pathway Diagram

G Start Methyl 5-methylnicotinate Bromide Methyl 5-(bromomethyl)nicotinate Start->Bromide NBS, AIBN (Radical Bromination) Phthalimide Phthalimide Adduct Bromide->Phthalimide Potassium Phthalimide (Gabriel Synthesis) Product Methyl 5-(aminomethyl)nicotinate Phthalimide->Product Hydrazine (H₂NNH₂) (Deprotection)

Caption: Plausible synthesis route to the title compound.

This route involves a radical bromination of the methyl group followed by a Gabriel synthesis, which is a robust method for producing primary amines while avoiding over-alkylation side products.[3]

Safety & Handling

  • Personal Protective Equipment (PPE): Always handle Methyl 5-(aminomethyl)nicotinate and its derivatives wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Work Environment: Conduct all manipulations in a well-ventilated fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended for its hydrochloride salt.[4]

Consult the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

Application Notes and Protocols for Methyl 5-(aminomethyl)nicotinate Hydrochloride: A Versatile Reagent for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Molecule

Methyl 5-(aminomethyl)nicotinate hydrochloride is a unique bifunctional molecule that holds significant promise for researchers in drug discovery and chemical biology. Its structure, featuring a primary amine and a methyl ester on a pyridine ring, offers a versatile platform for a range of assay development applications. The primary amine group serves as a reactive handle for conjugation and derivatization, while the nicotinic acid scaffold, a well-known pharmacophore, suggests potential biological activity.[1] This document provides a comprehensive guide to leveraging the properties of this compound in various experimental contexts, from quantitative analysis to its use as a derivatization agent and a potential ligand in biological assays.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling characteristics.

PropertyValueSource
CAS Number 1260791-59-0[2]
Molecular Formula C₈H₁₁ClN₂O₂[2]
Molecular Weight 202.64 g/mol [2]
Storage Inert atmosphere, room temperature[2]

Section 1: Quantification of this compound in Biological Matrices

The primary amine group of this compound allows for its sensitive detection and quantification in various biological samples. This is particularly useful for pharmacokinetic studies, metabolism assays, or for tracking its concentration in enzymatic or cell-based experiments.

Rationale for Method Selection

Two primary methods are presented for the quantification of primary amines: a colorimetric assay based on the Rimini test and a more sensitive fluorometric assay. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Colorimetric Assay: This method is robust, straightforward, and relies on common laboratory spectrophotometers. It is suitable for applications where micromolar to millimolar concentrations of the analyte are expected.[3][4]

  • Fluorometric Assay: This approach offers significantly higher sensitivity, enabling the detection of micromolar concentrations.[5] It is ideal for samples with low analyte abundance.

Experimental Workflow: Quantification

G cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis sample_prep Biological Sample (e.g., plasma, cell lysate) protein_precip Protein Precipitation (e.g., with acetonitrile) sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Collect Supernatant centrifugation->supernatant assay_choice Choose Assay supernatant->assay_choice colorimetric Colorimetric Assay assay_choice->colorimetric Lower Sensitivity fluorometric Fluorometric Assay assay_choice->fluorometric Higher Sensitivity std_curve Generate Standard Curve colorimetric->std_curve fluorometric->std_curve quantification Quantify Analyte Concentration std_curve->quantification

Caption: Workflow for quantifying this compound.

Protocol 1: Colorimetric Quantification of Primary Amines

This protocol is adapted from the principles of the Rimini test for the estimation of aliphatic primary amines.[3][4]

Materials:

  • This compound

  • Acetone

  • Sodium nitroprusside solution (1% w/v in deionized water)

  • Assay Buffer: Sodium borate buffer (0.1 M, pH 9.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Perform serial dilutions in Assay Buffer to create standards ranging from 0.1 to 2.0 mg/mL.

  • Sample Preparation:

    • Clarify biological samples by centrifugation to remove particulate matter.

    • If necessary, perform protein precipitation by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. Collect the supernatant.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of standard or sample.

    • Add 50 µL of acetone to each well and mix by gentle pipetting.

    • Add 50 µL of 1% sodium nitroprusside solution to each well and mix.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 550 nm using a microplate reader.

    • Subtract the absorbance of a blank (Assay Buffer with reagents) from all readings.

    • Plot the absorbance of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Section 2: Derivatization Agent for Carboxylic Acid Analysis by LC-MS

The primary amine of this compound can be used to "tag" carboxylic acids, enhancing their ionization efficiency and improving their chromatographic retention in reverse-phase liquid chromatography-mass spectrometry (LC-MS) analysis.[6][7] This is particularly advantageous for the analysis of small, polar carboxylic acids that are often difficult to retain and detect.

The Chemistry of Derivatization

The derivatization reaction involves the formation of a stable amide bond between the primary amine of this compound and the carboxyl group of the target analyte. This reaction is typically mediated by a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Experimental Workflow: Derivatization for LC-MS

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 LC-MS Analysis sample Carboxylic Acid-Containing Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Reaction Buffer drying->reconstitution reagents Add Derivatization Reagents (Compound, EDC, NHS) reconstitution->reagents incubation Incubate at Controlled Temperature reagents->incubation injection Inject Derivatized Sample incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: Workflow for carboxylic acid derivatization using this compound for LC-MS analysis.

Protocol 2: Derivatization of Carboxylic Acids

This protocol provides a general method for the derivatization of carboxylic acids in a biological extract.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Acetonitrile

  • Deionized water

  • LC-MS grade solvents

Procedure:

  • Sample Preparation:

    • Extract carboxylic acids from the biological matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of Reaction Buffer.

    • Prepare a fresh solution of EDC (e.g., 100 mM) and NHS (e.g., 25 mM) in deionized water.

    • Prepare a 50 mM solution of this compound in deionized water.

    • To the reconstituted sample, add 10 µL of the EDC/NHS solution and 10 µL of the this compound solution.

    • Vortex briefly and incubate at 37°C for 1 hour.

  • Sample Cleanup and Analysis:

    • Stop the reaction by adding 100 µL of acetonitrile.

    • Centrifuge to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

    • Analyze the derivatized sample using a suitable reverse-phase LC column and a mass spectrometer operating in positive ion mode. The derivatized analytes will have a mass shift corresponding to the addition of the Methyl 5-(aminomethyl)nicotinate moiety.

Section 3: Potential Biological Assay Applications

The structural similarity of this compound to nicotinic acid and its derivatives suggests potential biological activity.[8] While specific targets are not yet elucidated, researchers can explore its effects in various in vitro assays.

Rationale for Investigating Biological Activity

Nicotinic acid and its derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes involved in NAD+ metabolism.[1][9] The presence of the aminomethyl group could confer novel pharmacological properties.

Hypothetical Protocol 3: Cell-Based Vasodilation Assay

Methyl nicotinate, a related compound, is known to induce vasodilation.[10] A cell-based assay using endothelial cells can be employed to investigate if this compound shares this property.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Nitric Oxide (NO) detection kit (e.g., Griess reagent-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture HUVECs in Endothelial Cell Growth Medium in a 96-well plate until confluent.

  • Compound Treatment:

    • Prepare a range of concentrations of this compound in serum-free medium.

    • Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the compound solutions to the cells and incubate for a defined period (e.g., 30 minutes).

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable breakdown product of NO, using a Griess reagent-based NO detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the nitrite concentration against the concentration of this compound to determine if the compound stimulates NO production, an indicator of vasodilation.

Conclusion and Future Directions

This compound is a versatile chemical tool with broad applicability in assay development. The protocols outlined in this document provide a starting point for its use in quantification, as a derivatization agent to enhance the analysis of carboxylic acids, and for the exploration of its potential biological activities. The unique combination of a reactive primary amine and a biologically relevant nicotinic acid core makes it a valuable addition to the chemical biology toolbox, opening avenues for novel assay design and drug discovery efforts. Further research is warranted to explore its full potential, including its use in fluorescent labeling of biomolecules and as a scaffold for the synthesis of novel bioactive compounds.

References

Application Notes & Protocols: A Researcher's Guide to Testing Nicotinic Acetylcholine Receptor (nAChR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognition, memory, and attention, has been well-established.[2][3] Consequently, dysregulation of nAChR activity is implicated in a host of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][4] This makes nAChRs a critical and intensely pursued target for modern drug discovery.

The development of novel therapeutic agents targeting nAChRs requires a robust and multifaceted experimental approach. The sheer diversity of nAChR subtypes, which arise from various combinations of 17 known subunits, presents a significant challenge.[5][6] Each subtype possesses a unique pharmacological and biophysical profile, demanding carefully selected and optimized assays to identify and characterize subtype-selective ligands.

This guide provides a comprehensive overview of the state-of-the-art experimental setups for testing nAChR ligands. Moving beyond a simple recitation of steps, this document delves into the underlying principles and rationale behind each technique, empowering researchers to make informed decisions and design self-validating experimental workflows. We will explore binding assays to determine ligand affinity, a suite of functional assays to characterize ligand efficacy and mechanism of action, and strategies for adapting these methods for high-throughput screening (HTS).

I. Strategic Assay Selection: Matching the Method to the Question

The first and most critical step in characterizing a potential nAChR ligand is selecting the appropriate assay. The choice is fundamentally driven by the research question. Are you screening a large library to find any compound that interacts with the receptor? Or are you characterizing the precise functional effect of a lead compound? The following decision tree illustrates a logical workflow for assay selection.

AssaySelection Start Research Goal: Characterize a New Ligand Q1 Primary Goal: Identify Binders vs. Functional Modulators? Start->Q1 Binding Identify Binders (Affinity, Ki) Q1->Binding Binders Functional Characterize Functional Activity (Efficacy, Potency, MoA) Q1->Functional Functional Modulators BindingAssay Binding Assays (e.g., Radioligand Competition) Binding->BindingAssay Q2 Need High Throughput? Functional->Q2 HTS_Func High-Throughput Functional Assays (e.g., FLIPR Calcium Imaging) Q2->HTS_Func Yes Low_Func High-Information Functional Assays (e.g., Electrophysiology) Q2->Low_Func No/Detailed MoA TEVC Two-Electrode Voltage Clamp (TEVC) - Oocyte Expression - Robust, good for initial functional screen Low_Func->TEVC Patch Patch-Clamp Electrophysiology - Mammalian Cells - Gold-standard for channel kinetics, MoA Low_Func->Patch

Caption: Logical workflow for selecting the appropriate nAChR assay.

II. Binding Assays: Quantifying Ligand Affinity

Binding assays are the foundational method for determining if and how strongly a compound physically interacts with a receptor. They are indispensable for calculating the inhibition constant (Ki), a direct measure of a ligand's binding affinity.

Principle: The Law of Mass Action in Action

The most common format is the competitive radioligand binding assay.[7][8] In this setup, a radiolabeled ligand (a "hot" ligand) with known high affinity for the target nAChR subtype is incubated with a source of the receptor (e.g., cell membranes). This incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand). The test compound competes with the radioligand for the same binding site. By measuring the amount of radioactivity bound to the membranes at each concentration, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50). The IC50 is then used to calculate the Ki value.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol provides a framework for determining the binding affinity of a test compound for the human α4β2 nAChR, one of the most abundant subtypes in the brain.[2][3]

Materials:

  • Receptor Source: Membranes from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine, high-affinity α4β2 ligands.[7]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist, like nicotine (e.g., 100 µM).

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer, followed by centrifugation to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Finally, resuspend the pellet in binding buffer and determine the protein concentration.[8]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor membranes + radioligand (at a concentration near its Kd) + binding buffer.

    • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific control (e.g., nicotine).

    • Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium. Conditions must be optimized for the specific receptor and radioligand.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding to the filter itself.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR SubtypeCommon RadioligandsReference
α4β2 [³H]Epibatidine, [³H]Cytisine, 2-[¹⁸F]FA[2][3][7]
α7 [¹²⁵I]α-Bungarotoxin, [³H]Methyllycaconitine (MLA)[4][7]
α3β4 [³H]Epibatidine[5][7]
Muscle-type [¹²⁵I]α-Bungarotoxin[10]
Table 1: Common Radioligands for Major nAChR Subtypes.

III. Functional Assays: From Binding to Biological Effect

While binding assays confirm interaction, functional assays are essential to determine the biological consequence of that interaction. Does the ligand activate the receptor (agonism), block it (antagonism), or modulate its activity in other ways (allosteric modulation)?

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful and widely used technique for studying ligand-gated ion channels.[11][12] Xenopus laevis oocytes are large, robust cells that efficiently translate injected cRNA, making them an excellent heterologous expression system for nAChRs.[13][14]

Causality: The large size of the oocyte allows for the stable impalement of two separate electrodes: one to measure the membrane potential and one to inject current. A feedback amplifier compares the measured membrane potential to a desired "command" potential. If there's a difference, the amplifier injects the precise amount of current needed to hold the membrane potential constant. When an agonist is applied, nAChR channels open, allowing ions to flow and changing the membrane current. This change in current, required to clamp the voltage, is directly proportional to the receptor's activity.

Protocol 2: TEVC Recording of nAChR Activity

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits.

  • Microinjection system.

  • TEVC amplifier, headstages, and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording solution (e.g., ND96).

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

  • cRNA Injection: Inject oocytes with a precise amount (e.g., 50 nL) of a solution containing the cRNA for the nAChR subunits of interest.[13]

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression on the plasma membrane.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3M KCl, resistance 0.5-2 MΩ).[13][14]

    • Clamp the membrane potential to a holding potential where there is a strong driving force for ion flow (e.g., -70 mV).

    • Establish a stable baseline current.

  • Ligand Application:

    • Agonists: Apply the test compound at various concentrations via the perfusion system. Record the peak inward current elicited at each concentration.

    • Antagonists: Pre-apply the test compound for a set period, then co-apply it with a known concentration of an agonist (typically the EC50 concentration). Measure the reduction in the agonist-evoked current.

  • Data Analysis:

    • For agonists, plot the normalized peak current against the log concentration of the compound and fit to a sigmoidal curve to determine the EC50 (potency) and maximal response (efficacy).[15][16]

    • For antagonists, plot the percent inhibition against the log concentration of the compound to determine the IC50.[17]

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamping is the gold-standard technique for ion channel research, offering unparalleled resolution of channel behavior.[18] The whole-cell configuration allows for the measurement of the sum of currents from all channels on a cell, providing data with high temporal resolution. This is crucial for studying the rapid activation and desensitization kinetics typical of nAChRs.[19][20]

Causality: Unlike TEVC, patch-clamping uses a single, fine-tipped glass pipette to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane. Applying suction ruptures the membrane patch, providing low-resistance electrical access to the cell's interior. This allows for precise control of the membrane voltage and high-fidelity recording of ionic currents flowing through the channels. Using mammalian cell lines (e.g., HEK293, CHO) allows for studying human receptors in a more physiologically relevant environment than oocytes.

Protocol 3: Whole-Cell Patch-Clamp Recordings

Materials:

  • Mammalian cells (e.g., HEK293) stably or transiently expressing the nAChR of interest, plated on glass coverslips.

  • Patch-clamp amplifier, headstage, micromanipulator, and data acquisition system.

  • Inverted microscope.

  • Recording chamber with a perfusion system.

  • External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).[19]

  • Internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).[19]

Procedure:

  • Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Positioning: Using the micromanipulator, carefully bring the fire-polished glass pipette (filled with internal solution) to the surface of a single, healthy-looking cell.

  • Seal Formation: Apply gentle suction to form a high-resistance gigaseal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief, stronger pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording:

    • Clamp the cell at a desired holding potential (e.g., -60 mV).

    • Use a rapid solution exchange system to apply ligands for short durations (milliseconds to seconds). This is critical to capture the fast kinetics of nAChRs.

    • Record the resulting currents. The experimental design for testing agonists and antagonists is similar to that described for TEVC.

  • Data Analysis: In addition to determining EC50 and IC50 values, patch-clamp data allows for detailed kinetic analysis, such as measuring the rates of channel activation, deactivation, and desensitization.

High-Throughput Functional Assays: Calcium Imaging

For primary screening of large compound libraries, electrophysiological methods are often too low-throughput.[21][22] Fluorometric imaging plate readers (FLIPR) provide a robust, high-throughput alternative for certain nAChR subtypes, particularly the highly calcium-permeable α7 nAChR.[22][23][24]

Causality: The α7 nAChR is unique in its high permeability to calcium ions (Ca²⁺).[25][26] When the channel is activated by an agonist, Ca²⁺ flows into the cell, leading to a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).[27][28] This increase can be detected by loading the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4). The dye's fluorescence intensity increases proportionally to the [Ca²⁺]i. A FLIPR instrument can measure these fluorescence changes simultaneously across all wells of a 96- or 384-well plate, enabling high-throughput screening.

CalciumSignaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist nAChR Agonist nAChR α7 nAChR Agonist->nAChR binds & activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx opens channel Ca_Increase [Ca²⁺]i ↑ Ca_Influx->Ca_Increase Fluo4 Fluo-4 Dye Ca_Increase->Fluo4 binds to Fluorescence Increased Fluorescence Fluo4->Fluorescence results in

Caption: Signaling cascade in a FLIPR-based calcium assay for α7 nAChRs.

Protocol 4: FLIPR Calcium Assay

Materials:

  • Cells expressing the Ca²⁺-permeable nAChR of interest (e.g., GH4C1 or HEK293 cells expressing α7 nAChR) plated in 96- or 384-well black-walled, clear-bottom plates.

  • FLIPR Calcium Assay Kit (containing a fluorescent calcium indicator and a quench dye).[23]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • FLIPR Tetra® or similar instrument.

Procedure:

  • Cell Plating: Plate cells at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit). Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells and be cleaved into its active, Ca²⁺-sensitive form.

  • Assay Execution:

    • Place the cell plate and a compound plate (containing test compounds) into the FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for a few seconds.

    • The instrument's integrated pipettor will then transfer the compounds from the compound plate to the cell plate.

    • Fluorescence is monitored continuously for several minutes to capture the entire calcium transient (initial peak and subsequent decay).[29]

  • Data Analysis: The instrument software calculates the response magnitude (e.g., peak fluorescence minus baseline). These values are used to generate concentration-response curves to determine EC50/IC50 values for agonists and antagonists.

IV. High-Throughput Screening (HTS) and Data Interpretation

The ultimate goal for many drug discovery programs is to screen vast libraries of compounds. This requires the adaptation of functional assays to automated platforms.

Assay PlatformThroughputInformation ContentCost per Data PointPrimary Use Case
Manual Patch-Clamp Very Low (~20 cells/day)Very High (Kinetics, MoA)HighGold-standard validation, detailed mechanism of action studies.[30]
FLIPR Calcium Imaging High (~50,000 wells/day)Medium (Functional Potency)LowPrimary HTS for Ca²⁺-permeable nAChRs (e.g., α7).[22]
Automated Patch-Clamp Medium to High (1,000-10,000 wells/day)High (Electrophysiology data)MediumSecondary screening, lead optimization, safety pharmacology.[30][31][32][33]
Table 2: Comparison of Common Assay Platforms for nAChR Ligand Testing.

Automated Patch Clamp (APC) systems have revolutionized ion channel drug discovery by bridging the gap between the high information content of manual patch-clamp and the throughput required for screening.[31][32][33] These systems use planar patch-clamp technology on specialized microfluidic plates to record from multiple cells simultaneously, dramatically increasing throughput while maintaining high-quality electrophysiological data.[31][32][33]

Interpreting the Data: Beyond Potency

A key aspect of characterization is understanding the ligand's mode of action.

LigandMoA Receptor nAChR Orthosteric Site Allosteric Site Agonist Agonist Agonist->Receptor:p1 Binds & Activates Antagonist Competitive Antagonist Antagonist->Receptor:p1 Binds & Blocks PAM Positive Allosteric Modulator (PAM) PAM->Receptor:p2 Binds & Enhances Agonist Effect

Caption: Different modes of ligand interaction with an nAChR.

  • Agonist: Binds to the orthosteric (acetylcholine binding) site and activates the channel. Produces a concentration-dependent increase in channel activity.

  • Competitive Antagonist: Binds to the orthosteric site but does not activate the channel, thereby blocking agonists from binding. Causes a rightward shift in the agonist's concentration-response curve.[34]

  • Positive Allosteric Modulator (PAM): Binds to a site topographically distinct from the orthosteric site (an allosteric site).[1][6][35][36] A PAM has little to no effect on its own but enhances the response to an agonist, often by increasing its potency (leftward shift of the curve) and/or efficacy (increase in the maximal response).[35]

  • Negative Allosteric Modulator (NAM): Binds to an allosteric site and reduces the response to an agonist. Unlike a competitive antagonist, a NAM's inhibitory effect will plateau.[34]

Distinguishing these mechanisms is critical. For example, a PAM might offer a more subtle, physiological modulation of receptor activity compared to a direct agonist, which could be a desirable therapeutic profile.[6] Electrophysiological assays are particularly well-suited for differentiating these mechanisms of action.[22]

V. Conclusion

The successful characterization of nicotinic acetylcholine receptor ligands is a complex but achievable goal that relies on the strategic selection and meticulous execution of a hierarchy of assays. The journey begins with binding assays to confirm interaction and quantify affinity, followed by a range of functional assays—from the high-throughput FLIPR to the gold-standard patch-clamp—to elucidate the ligand's biological effect and mechanism of action. By understanding the principles and causality behind each technique, researchers can generate high-quality, self-validating data, accelerating the discovery of novel therapeutics for a wide range of debilitating neurological disorders.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Methyl 5-(aminomethyl)nicotinate. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. We delve into the rationale behind the method development, provide a detailed experimental protocol, and outline a validation strategy based on international regulatory guidelines. The method effectively separates the main analyte from its potential degradation products, which were generated under forced degradation conditions.

Introduction: The Analytical Challenge

Methyl 5-(aminomethyl)nicotinate is a pyridine derivative of interest in pharmaceutical research. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and stability is paramount for safety and efficacy. The molecule's structure, featuring a primary amine, a methyl ester, and a pyridine ring, presents a unique set of analytical challenges.

  • Polarity: The presence of the aminomethyl group makes the molecule relatively polar, which can lead to poor retention on traditional reversed-phase columns with highly organic mobile phases.[1]

  • Peak Tailing: The basic primary amine can interact with acidic residual silanols on the silica-based stationary phase, causing significant peak asymmetry or "tailing."

  • Chemical Instability: The methyl ester linkage is susceptible to hydrolysis under both acidic and basic conditions, potentially degrading to 5-(aminomethyl)nicotinic acid.[2]

Therefore, a well-developed, stability-indicating HPLC method is required—one that can not only quantify the purity of Methyl 5-(aminomethyl)nicotinate but also separate it from process-related impurities and degradation products.[3][4]

Method Development Strategy: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of the analyte to overcome the challenges outlined above.

Selection of Chromatographic Mode and Stationary Phase

Reversed-phase HPLC was chosen as it is the most common and robust technique for the analysis of pharmaceutical compounds.[5] The primary challenge is managing the analyte's polarity and basicity.

  • Stationary Phase: A standard C18 column can suffer from "phase collapse" or dewetting when used with highly aqueous mobile phases, leading to irreproducible retention times.[6] To counteract this, an aqueous-stable C18 column (e.g., a polar-endcapped or polar-embedded phase) is selected. These columns are specifically designed to maintain performance and retention stability even with 100% aqueous mobile phases.

  • Particle Size: A column with a particle size of ≤ 3.5 µm is chosen to provide high efficiency and resolution, enabling better separation of closely eluting impurities.

Mobile Phase Optimization

The mobile phase composition is critical for achieving good peak shape and retention.

  • pH Control: To mitigate peak tailing from the basic amine, the mobile phase pH must be controlled. By operating at a low pH (e.g., 2.5 - 3.0), the primary amine is fully protonated (-NH3+). This minimizes its interaction with silanol groups and significantly improves peak symmetry.[7]

  • Acidic Modifier: An acidic modifier like formic acid or trifluoroacetic acid (TFA) is used to maintain a low pH. While TFA can provide excellent peak shape, it is an ion-pairing agent that can be difficult to remove from the column and may suppress mass spectrometry signals if used in LC-MS. Formic acid is a volatile and MS-friendly alternative that provides sufficient pH control for this application.

  • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths.[7] A gradient elution, starting with a high aqueous content and gradually increasing the acetonitrile concentration, will be employed to ensure the elution of any less polar impurities.

Detector Wavelength Selection

The pyridine ring in Methyl 5-(aminomethyl)nicotinate contains a strong chromophore. Based on the UV spectra of similar nicotinic acid derivatives, a detection wavelength of 262 nm is selected to provide a good balance of sensitivity for the main peak and potential impurities.

Experimental Protocol

Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • Methyl 5-(aminomethyl)nicotinate Reference Standard

Chromatographic Conditions
ParameterCondition
Column Aqueous C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 262 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Methyl 5-(aminomethyl)nicotinate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the Methyl 5-(aminomethyl)nicotinate sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This higher concentration is used to ensure detection of impurities at low levels (e.g., 0.1%).

System Suitability and Method Validation

Before any sample analysis, the suitability of the chromatographic system must be verified. The method itself must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9][10]

System Suitability Testing (SST)

A series of replicate injections (n=5) of the Standard Solution are performed. The acceptance criteria are defined in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry and accurate integration.
Theoretical Plates (N) N ≥ 5000Indicates high column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Method Validation Workflow

The validation protocol must demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

Forced Degradation Studies: Proving Specificity

To qualify this method as "stability-indicating," forced degradation studies must be performed.[11] This involves subjecting the sample solution to harsh chemical and physical conditions to intentionally generate degradation products. The method must be able to separate these degradants from the main analyte peak.

Protocol for Stress Testing

A sample solution (1.0 mg/mL) is subjected to the following conditions:

Stress ConditionProtocolExpected Degradation Product
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours5-(aminomethyl)nicotinic acid
Base Hydrolysis 0.1 N NaOH at 60°C for 8 hours5-(aminomethyl)nicotinic acid
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxides or other oxidative adducts
Thermal Solid sample at 105°C for 48 hoursVarious thermal degradants
Photolytic Solution exposed to ICH-specified light (1.2 million lux hours and 200 W·h/m²)Photodegradation products[12]

After exposure, samples are neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The PDA detector is used to assess peak purity across the main analyte peak in all stressed samples.

Forced Degradation Workflow

ForcedDegradation cluster_stress Apply Stress Conditions start_node Prepare Sample Stock (1 mg/mL) Acid Acid/Heat start_node->Acid Base Base/Heat start_node->Base Oxidation Oxidation (H₂O₂) start_node->Oxidation Thermal Dry Heat start_node->Thermal Photo Photolytic start_node->Photo stress_node stress_node process_node process_node end_node Evaluate Peak Purity & Resolution start->start_node Neutralize Neutralize/Dilute to Target Concentration Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC-PDA Neutralize->Analyze Analyze->end_node

Caption: Workflow for conducting forced degradation studies.

Data Interpretation and Conclusion

The purity of Methyl 5-(aminomethyl)nicotinate is calculated using the area percent method, assuming all impurities have a similar response factor at 262 nm.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This application note provides a comprehensive, scientifically-grounded framework for the purity analysis of Methyl 5-(aminomethyl)nicotinate. The described RP-HPLC method is specific, robust, and stability-indicating, making it suitable for routine quality control and stability assessment in a regulated environment. The rationale-driven approach to method development ensures that the final protocol is optimized for the specific chemical nature of the analyte, providing reliable and accurate results.

References

Application Note & Protocol: Safe Handling of Pyridine Derivatives in a Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental building blocks in modern chemistry, particularly within pharmaceutical and agrochemical development.[1] Their unique heterocyclic structure is a cornerstone of many commercial compounds, including medicines, vitamins, and pesticides.[1][2] However, their utility is matched by a distinct hazard profile that demands rigorous safety protocols. Pyridine is a flammable, toxic liquid known for its potent, unpleasant fishy odor.[1][3] Exposure can lead to a range of health effects, from dizziness and nausea to potential liver and kidney damage with prolonged contact.[1][4][5]

This document provides a comprehensive guide to the safe handling of pyridine and its derivatives. As a senior application scientist, the goal is not merely to list procedures but to instill a deep understanding of the causality behind these safety measures. By grounding these protocols in the inherent chemical and physical properties of these compounds, we aim to foster a proactive safety culture that protects researchers and ensures the integrity of their work.

Section 1: Hazard Identification & Risk Assessment

A thorough understanding of the hazards associated with pyridine derivatives is the foundation of safe laboratory practice. These compounds present a multifaceted risk profile encompassing flammability, toxicity, and reactivity.

The Spectrum of Hazards
  • Flammability: Pyridine is a highly flammable liquid with a flash point of just 20°C (68°F), meaning it can form ignitable mixtures with air at standard room temperature.[1][6] Its vapor is heavier than air and can travel considerable distances to an ignition source and "flash back".[4][6] All work should be conducted away from open flames, sparks, or hot surfaces.[7][8]

  • Toxicity: Exposure can occur via inhalation, skin absorption, and ingestion.[9]

    • Inhalation: Vapors can irritate the respiratory system and depress the central nervous system, leading to symptoms like headache, dizziness, nausea, and lung irritation.[1][4] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 parts per million (ppm) for an 8-hour workday.[10][11]

    • Dermal Contact: Pyridine is readily absorbed through the skin and can cause irritation, chemical burns, and systemic toxicity.[1][4][12]

    • Ocular Contact: Splashes can cause serious eye irritation, pain, and swelling.[13]

    • Ingestion: Ingestion can be highly toxic and may lead to severe liver and kidney damage.[4]

  • Reactivity: Pyridine is a base and can react exothermically and sometimes violently with acids, strong oxidizers, acid chlorides, and anhydrides.[4][6] Such incompatible materials must be stored separately.[12]

  • Odor: The strong, nauseating odor is a key characteristic.[1] While the odor threshold is low, olfactory fatigue can occur, meaning the smell may not provide an adequate long-term warning of hazardous concentrations.[4]

The toxicity of pyridine derivatives can vary significantly based on their functional groups. For instance, derivatives with methyl (-CH3), chloro (-Cl), or carboxyl (-COOH) groups tend to be more toxic, while those with cyano (-CN) or hydroxyl (-OH) groups may be less so.[14]

The Mandatory Pre-Work Risk Assessment

Before any new procedure involving a pyridine derivative, a formal risk assessment is mandatory. This process systematically identifies potential hazards and implements appropriate control measures.

Caption: Risk Assessment Workflow for Pyridine Derivatives.

cluster_plan Planning Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness cluster_execution Execution & Review start Identify Pyridine Derivative & Procedure sds Review Safety Data Sheet (SDS) start->sds lit Consult Literature for Specific Hazards start->lit assess Assess Risks: - Toxicity - Flammability - Reactivity - Scale of Work sds->assess lit->assess eng Select Engineering Controls (e.g., Fume Hood) assess->eng ppe Determine Required PPE (Gloves, Goggles, Lab Coat) assess->ppe admin Establish Safe Work Practices (SOPs, Designated Area) assess->admin spill Prepare Spill Kit eng->spill first_aid Locate Eyewash/Shower eng->first_aid waste Plan Waste Disposal Route eng->waste ppe->spill ppe->first_aid ppe->waste admin->spill admin->first_aid admin->waste proceed Proceed with Experiment spill->proceed first_aid->proceed waste->proceed review Review & Update Protocol Post-Experiment proceed->review cluster_small Small Spill (<100 mL, Contained in Hood) cluster_large Large Spill (>100 mL or Outside Hood) spill Spill Occurs size Assess Spill Size & Location spill->size small_actions Alert others in the immediate area. Ensure PPE is worn. Contain with absorbent material (sand, vermiculite). Use non-sparking tools to collect. Place in a sealed, labeled waste container. size->small_actions Small & Contained large_actions EVACUATE the area immediately. Alert supervisor and EHS. Close doors and restrict access. Pull the fire alarm if there is an ignition risk. size->large_actions Large or Uncontained

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 5-(aminomethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common synthetic challenges and optimize reaction yields. We have structured this resource as a series of frequently asked questions and detailed troubleshooting guides to provide direct, actionable advice for issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 5-(aminomethyl)nicotinate and which one should I choose?

There are two primary, reliable routes for synthesizing Methyl 5-(aminomethyl)nicotinate. The choice depends on the availability of starting materials, scalability, and tolerance for specific reagents.

  • Route 1: Bromination and Amination. This is a robust two-step sequence starting from the commercially available Methyl 5-methylnicotinate. It involves a free-radical bromination of the benzylic methyl group, followed by the conversion of the resulting bromide to the primary amine. The Gabriel synthesis is highly recommended for the amination step to avoid common over-alkylation side products.[1][2][3] This route is often preferred for its high selectivity and reliable outcomes on a lab scale.

  • Route 2: Reduction of a Nitrile Precursor. This route starts with Methyl 5-cyanonicotinate and involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most common method for this transformation.[4] This approach can be very efficient but may require specialized high-pressure hydrogenation equipment and careful optimization to prevent the formation of secondary amine byproducts.

The following diagram illustrates the two primary synthetic pathways.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 start1 Methyl 5-methylnicotinate inter1 Methyl 5-(bromomethyl)nicotinate start1->inter1 Step 1: Bromination (NBS, AIBN) final_product Methyl 5-(aminomethyl)nicotinate inter1->final_product Step 2: Amination (e.g., Gabriel Synthesis) start2 Methyl 5-cyanonicotinate start2->final_product Alternative Route: Nitrile Reduction (H₂, Raney Ni or Pd/C)

Caption: Primary synthetic routes to Methyl 5-(aminomethyl)nicotinate.

Q2: What are the critical safety precautions for this synthesis?
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Radical Initiators (AIBN, BPO): These can be explosive upon heating or shock. Store them appropriately and use them with caution.

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All operations involving hydrazine must be conducted in a fume hood, and appropriate resistant gloves should be worn.[5]

  • Catalytic Hydrogenation: Reactions involving hydrogen gas are highly flammable and pose an explosion risk. Ensure the use of proper high-pressure equipment, adherence to all safety protocols for handling flammable gases, and use of an inert atmosphere for catalyst handling.

Q3: How can I monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is the most effective technique for monitoring these reactions. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediates, and the final product. Visualize the spots using a UV lamp (254 nm) and consider staining with potassium permanganate or ninhydrin for amine visualization.

Troubleshooting Guide: Route 1 (Bromination & Gabriel Synthesis)

This section addresses specific issues you may encounter during the two-step synthesis starting from Methyl 5-methylnicotinate.

Step 1: Free-Radical Bromination of Methyl 5-methylnicotinate

Issue: Low yield of Methyl 5-(bromomethyl)nicotinate or incomplete reaction.

Possible Cause Recommended Solution & Explanation
Inactive Radical Initiator The initiator (AIBN or dibenzoyl peroxide) may be old or decomposed. Use a fresh batch of the initiator. For dibenzoyl peroxide, a 0.15 equivalent is a good starting point.[6]
Insufficient Reaction Time/Temperature The reaction is typically run at the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile). Monitor the reaction by TLC until the starting material spot has completely disappeared. A typical reflux time is 3-4 hours.[6]
Formation of Dibrominated Byproduct Using a large excess of N-Bromosuccinimide (NBS) can lead to the formation of Methyl 5-(dibromomethyl)nicotinate. Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to the starting material.
Hydrolysis of Product/Starting Material Ensure all glassware is dry and use an anhydrous solvent. Any moisture can lead to hydrolysis of the ester functionality.
Step 2: Gabriel Synthesis for Amination

The Gabriel synthesis is a two-part process: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[1][7]

Issue: Low yield of the final amine product after hydrazinolysis.

Possible Cause Recommended Solution & Explanation
Incomplete N-Alkylation The reaction between Methyl 5-(bromomethyl)nicotinate and potassium phthalimide may be slow. Ensure you are using a suitable polar aprotic solvent like DMF to facilitate the SN2 reaction.[5] Heating the reaction (e.g., to 80-100 °C) can increase the rate. Monitor by TLC for the disappearance of the bromide intermediate.
Inefficient Hydrazinolysis The cleavage of the N-alkylphthalimide can be sluggish. Use an excess of hydrazine hydrate (e.g., 10-20 equivalents) in a protic solvent like methanol or ethanol and reflux for an extended period (12-16 hours).[5]
Product Loss During Workup The phthalhydrazide byproduct precipitates out of the reaction mixture. It can be difficult to filter and may trap some of your product.[1] After filtering the precipitate, wash it thoroughly with the reaction solvent (e.g., methanol) or another suitable solvent like ether to recover any adsorbed product.[5]
Harsh Deprotection Conditions While acidic hydrolysis is an alternative to hydrazinolysis, it can be harsh and may cleave the methyl ester.[2] The Ing-Manske procedure using hydrazine is generally milder and preferred for substrates with sensitive functional groups.[5]

The following diagram provides a logical workflow for troubleshooting low yield in the overall synthesis.

Troubleshooting_Workflow decision decision process process solution solution start Low Final Yield decision1 Is Bromide Intermediate (Step 1) Present in High Quantity? start->decision1 Analyze crude reaction mixture process1 Problem is in Amination (Step 2) decision1->process1 Yes process2 Problem is in Bromination (Step 1) decision1->process2 No decision2 Is N-alkylphthalimide the major product? process1->decision2 Check TLC of amination solution1 Optimize Hydrazinolysis: Increase hydrazine eq., Increase reflux time decision2->solution1 Yes solution2 Optimize N-Alkylation: Use dry DMF, heat reaction, check phthalimide quality decision2->solution2 No solution3 Optimize Bromination: Use fresh initiator, ensure anhydrous conditions, check NBS stoichiometry process2->solution3

Caption: Troubleshooting logic for low yield in Route 1 synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(bromomethyl)nicotinate
  • To a solution of Methyl 5-methylnicotinate (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile), add N-Bromosuccinimide (NBS) (1.05 eq).

  • Add a catalytic amount of a radical initiator, such as dibenzoyl peroxide (0.1 eq) or AIBN.

  • Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 5-(bromomethyl)nicotinate, which can often be used in the next step without further purification.[6]

Protocol 2: Gabriel Synthesis of Methyl 5-(aminomethyl)nicotinate
  • N-Alkylation: Dissolve the crude Methyl 5-(bromomethyl)nicotinate (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting bromide.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter the solid, wash with water, and dry.

  • Hydrazinolysis (Ing-Manske Procedure): Dissolve the dried N-alkylated phthalimide intermediate (1.0 eq) in methanol or ethanol.

  • Add hydrazine hydrate (10-20 eq) to the solution.[5]

  • Heat the mixture to reflux and stir for 12-16 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure Methyl 5-(aminomethyl)nicotinate.

References

Technical Support Center: Purification of Aminomethyl Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of aminomethyl pyridine compounds. Drawing from established methodologies and field experience, we will explore the underlying chemical principles of these challenges and provide robust, actionable troubleshooting strategies.

Introduction: The Challenge of Aminomethyl Pyridines

Aminomethyl pyridines are a vital class of compounds, forming the backbone of numerous pharmaceuticals and agrochemicals. However, their unique physicochemical properties present significant purification hurdles. The presence of two basic nitrogen centers—the pyridine ring nitrogen and the exocyclic aminomethyl group—dictates their behavior. These properties lead to issues such as strong interactions with stationary phases, challenging solubility profiles, and potential for metal chelation, making their isolation in a pure form a non-trivial task. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My aminomethyl pyridine is streaking badly on my silica gel TLC plate and column. What's causing this and how can I fix it?

A: This is the most common issue and is caused by strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-ideal equilibrium during elution, resulting in severe peak tailing or streaking.

  • Quick Fix: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your solvent system.[1] The competing base will occupy the active silanol sites, allowing your compound to elute with a much-improved peak shape.[1]

Q2: I'm losing a significant amount of my compound during the aqueous workup. Where is it going?

A: Due to their basicity, aminomethyl pyridines can be protonated by even weakly acidic conditions, forming water-soluble salts. If your reaction mixture or extraction solvent is slightly acidic, your compound may be partitioning into the aqueous layer instead of the organic layer. Always check the pH of your aqueous layer during extraction; it should be basic (pH > 8-9) to ensure your compound remains in its neutral, organic-soluble form.[2]

Q3: My final, "pure" compound is a yellow or brown oil/solid, but I expect it to be colorless. What is happening?

A: Aminopyridines can be susceptible to air oxidation, which often leads to the formation of colored impurities.[3] This can happen during purification (e.g., on a rotary evaporator with an air leak) or during storage.

  • Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent removal. For long-term storage, consider converting the free base to a stable salt (e.g., hydrochloride) and store it in a dark, cool place.

Q4: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A: The nitrogen atoms in aminomethyl pyridines are excellent ligands for transition metals, making the removal of residual catalysts by standard chromatography challenging.[4][5] The catalyst often co-elutes with the product. Consider using a metal scavenger—resins or silica functionalized with thiol or amine groups that have a high affinity for palladium. Alternatively, a specific acid wash during workup can sometimes help by protonating the ligands and disrupting the metal complex.

In-Depth Troubleshooting Guides

Chromatographic Purification Strategies

The basicity of aminomethyl pyridines is the primary driver of chromatographic difficulty. The choice of stationary and mobile phases is critical for a successful separation.

Causality: Similar to normal-phase chromatography, residual silanols on C18 columns cause peak tailing with basic analytes.[1] At neutral or acidic pH, the aminomethyl group and pyridine ring are protonated, leading to strong ionic interactions with deprotonated silanols (SiO⁻).

Troubleshooting Protocol:

  • Mobile Phase pH Control: Adjust the mobile phase pH.

    • Low pH (2.5-3.5): Add 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates both the analyte (making it positively charged) and the silanols (rendering them neutral), minimizing ionic interactions and improving peak shape.[1]

    • High pH (8-10): Use a pH-stable column (e.g., hybrid or polymer-based) and a buffer like ammonium bicarbonate. At high pH, the analyte is neutral, and the silanols are deprotonated, but the lack of charge on the analyte reduces tailing. Standard silica-based columns will dissolve at high pH.[1]

  • Use a Competing Base: Add a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA acts as a silanol-masking agent.[1]

  • Select an Appropriate Column:

    • Use a high-purity, end-capped silica column with minimal residual silanol activity.

    • Consider a column with a different stationary phase, such as a polar-embedded phase or a phenyl-hexyl phase, which can offer alternative selectivity.[1]

G Purification Strategy Decision Tree for Aminomethyl Pyridines start Crude Product Mixture check_properties Assess Properties: - Polarity Difference? - Acidity/Basicity? - Thermal Stability? start->check_properties is_extraction Product is Basic, Impurities are Neutral/Acidic? check_properties->is_extraction is_chromatography Large Polarity Difference Between Product & Impurities? is_distillable Product is Thermally Stable & Volatile? is_chromatography->is_distillable No chromatography Chromatography is_chromatography->chromatography Yes is_extraction->is_chromatography No extraction Acid-Base Extraction is_extraction->extraction Yes crystallization Crystallization / Salt Formation is_distillable->crystallization No distillation Distillation / Sublimation is_distillable->distillation Yes

Caption: Decision tree for selecting an initial purification strategy.

Causality: If the aminomethyl group is substituted, it creates a stereocenter. Enantiomers have identical physical properties in a non-chiral environment, so specialized techniques are required for their separation.[6]

Solutions:

  • Chiral Chromatography (HPLC & SFC): This is the most direct and widely used method.[7][8] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for separating basic chiral compounds.[9] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[10][11] Columns with pyridine-based selectors, such as 2-ethylpyridine phases, are specifically designed for analyzing basic compounds.[10][12]

  • Indirect Method (Derivatization): React the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. This method requires that the derivatization reaction goes to completion without racemization.[13]

Chiral Stationary Phase (CSP) Type Common Mobile Phases (HPLC/SFC) Notes for Aminomethyl Pyridines
Polysaccharide-based (e.g., Amylose, Cellulose) HPLC: Hexane/Ethanol, SFC: CO₂/MethanolMost versatile and widely used CSPs.[7] Addition of a basic additive (e.g., diethylamine) is often necessary to improve peak shape.
Pirkle-type (π-acidic/π-basic) Normal Phase (Hexane/IPA)Relies on π-π interactions. Effective if the aminomethyl pyridine has other aromatic rings.
Macrocyclic Glycopeptide (e.g., Teicoplanin) Polar Organic, Reversed-PhaseOffers multiple interaction modes (ionic, hydrogen bonding), which can be effective for polar amines.
Pyridine-based Selectors (SFC) SFC: CO₂ with alcohol modifiersSpecifically designed for the analysis of basic compounds without the need for basic additives in the mobile phase.[10]

Table 1: Common Chiral Stationary Phases for Aminomethyl Pyridine Separation.

Non-Chromatographic Purification

Causality: While acid-base extraction is a powerful tool for separating basic compounds from neutral or acidic impurities, its success depends on the pKa of the compound and careful control of pH.[2][14] Incomplete protonation or deprotonation will lead to poor separation and cross-contamination of layers. Emulsion formation is also a common problem.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic aminomethyl pyridine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a strong base (e.g., 5 M NaOH) with stirring until the pH is strongly basic (pH > 10). This deprotonates the aminomethyl pyridine salt, causing the neutral free base to precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (2-3 times) to recover the purified free base.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

G Workflow for Acid-Base Extraction of Aminomethyl Pyridines start Crude Mixture in Organic Solvent add_acid Extract with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral/Acidic Impurities separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Protonated Product (R-CH₂NH₃⁺Cl⁻) separate1->aqueous_layer1 Aqueous basify Basify Aqueous Layer with NaOH (pH > 10) aqueous_layer1->basify back_extract Extract with Fresh Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate2->aqueous_layer2 Aqueous organic_layer2 Organic Layer: Purified Free Base separate2->organic_layer2 Organic finish Dry & Concentrate Organic Layer organic_layer2->finish

Caption: Step-by-step workflow for purifying aminomethyl pyridines via acid-base extraction.

Causality: The polarity and hydrogen-bonding capabilities of the amino group can make it difficult to find a single solvent from which the compound will crystallize well. The free bases are often low-melting solids or oils.

Solutions:

  • Salt Formation: This is often the most reliable method. Reacting the aminomethyl pyridine free base with an acid (e.g., HCl in ether, oxalic acid, or succinic acid) forms a salt.[15] These salts are typically well-ordered, crystalline solids with higher melting points and improved stability compared to the free base.

  • Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexane, diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for Aminomethylation of Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the aminomethylation of nicotinates. This guide is designed for researchers, chemists, and drug development professionals who are working on the functionalization of pyridine-based scaffolds. Here, we address common challenges and provide practical, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

The functionalization of nicotinates, and pyridine rings in general, presents a unique set of challenges. The electron-deficient nature of the pyridine ring makes it inherently less reactive toward electrophilic substitution.[1][2][3] Furthermore, the nitrogen atom's lone pair can coordinate with and deactivate certain catalysts, complicating reaction design.[1][4] This guide provides a structured approach to overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the foundational concepts you need to understand before troubleshooting your experiments.

Q1: What is the aminomethylation of nicotinates, and why is it challenging?

Aminomethylation is a chemical reaction that introduces an aminomethyl group (-CH₂NR₂) onto a molecule. In the context of nicotinates, this typically involves a C-H functionalization of the pyridine ring. The reaction is a valuable tool for synthesizing derivatives with significant pharmacological potential.[5]

The primary challenges are:

  • Low Ring Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, the common mechanism for this transformation.[1][2]

  • Regioselectivity: Pyridine has multiple C-H bonds (at the C2, C4, C5, and C6 positions relative to the nitrogen). Controlling which position is functionalized can be difficult, often leading to mixtures of isomers.[4][6] While C2 and C4 positions are often electronically favored for certain reactions, achieving selectivity at other positions is a known challenge.[4]

  • Catalyst Inhibition: The nitrogen lone pair can bind to Lewis acid or transition metal catalysts, hindering their ability to activate the substrates.[1]

Q2: What is the general mechanism for this reaction?

The aminomethylation of aromatic compounds typically follows the pathway of a Mannich reaction .[7][8][9] The process involves three key components: an active hydrogen compound (the nicotinate), an aldehyde (commonly formaldehyde), and a primary or secondary amine.

The mechanism proceeds in two main stages:

  • Formation of an Iminium Ion: The amine and formaldehyde react, usually under acidic conditions, to form a highly electrophilic iminium ion (R₂N⁺=CH₂).[8][9]

  • Electrophilic Attack: The electron-rich aromatic ring of the nicotinate acts as a nucleophile and attacks the iminium ion to form the C-C bond, followed by rearomatization to yield the aminomethylated product.

Mannich_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution Amine Secondary Amine (R₂NH) Iminium Eschenmoser-type Iminium Ion (R₂N⁺=CH₂) Amine->Iminium + CH₂O, H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Intermediate Sigma Complex (Intermediate) Iminium->Intermediate Proton H⁺ Nicotinate Nicotinate Substrate Nicotinate->Intermediate + Iminium Ion Product Aminomethylated Nicotinate Intermediate->Product - H⁺

General mechanism for the Mannich-type aminomethylation of nicotinates.
Q3: What are the best reagents for introducing the aminomethyl group?

The choice of reagent is critical and depends on the reactivity of your nicotinate substrate.

  • In Situ Generation (Classical Mannich): This involves mixing the nicotinate, a secondary amine, and formaldehyde (or a formaldehyde equivalent like paraformaldehyde). It works for more activated systems but may fail with electron-deficient nicotinates.[10] Protic solvents like ethanol or methanol are often used to stabilize the iminium ion intermediate.[9]

  • Pre-formed Reagents (Eschenmoser's Salt): For less reactive substrates, a pre-formed, stable source of the iminium ion is highly recommended. Eschenmoser's salt (dimethyl(methylene)ammonium iodide) is a powerful aminomethylating agent that is highly effective for these transformations.[11][12][13] It is a reliable choice when the in situ method gives low yields.

Reagent TypeDescriptionAdvantagesDisadvantages
In Situ (Amine + Formaldehyde) Components are mixed directly in the reaction vessel.[8]One-pot procedure, readily available reagents.Less reactive, may not work for deactivated rings, potential for side reactions.
Eschenmoser's Salt A stable, isolable iminium salt, [(CH₃)₂N=CH₂]⁺I⁻.[11]Highly electrophilic and reactive[12], provides consistent results, commercially available.More expensive, hygroscopic, requires anhydrous conditions for best results.
Q4: How does the nicotinate ester group affect regioselectivity?

The ester group (-COOR) is an electron-withdrawing and a meta-directing group in classical electrophilic aromatic substitution. However, in the context of the electron-deficient pyridine ring, the outcome is a combination of the directing effect of the ester and the inherent reactivity pattern of the pyridine nucleus itself. Functionalization often occurs at positions electronically activated by the ring nitrogen (C2, C4, C6) but can be influenced by the ester's steric and electronic properties. Predicting the exact regioselectivity can be complex, and experimental verification is always necessary.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to help you quickly diagnose and solve issues in your experiments.

Problem 1: Low to No Product Formation

This is the most common issue, stemming directly from the low reactivity of the nicotinate ring system.[1][2]

Potential CauseScientific RationaleRecommended Solution(s)
Insufficient Electrophilicity The in situ generated iminium ion may not be reactive enough to attack the deactivated pyridine ring.Switch to Eschenmoser's Salt: This provides a much more potent electrophile.[11][12] Ensure the salt is pure and dry. A general protocol is provided in Section 3.
Poor Iminium Ion Formation The equilibrium for iminium ion formation can be unfavorable. This step is often acid-catalyzed.[8][9]Optimize pH: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-TsOH) or a Lewis acid (e.g., ZnCl₂) to promote iminium formation. Be cautious, as strong acids can protonate the pyridine nitrogen, further deactivating the ring.
Sub-optimal Reaction Conditions C-H activation reactions on electron-deficient rings often require significant energy input to overcome the activation barrier.[3]Increase Temperature: Refluxing in a higher-boiling solvent (e.g., dioxane, toluene) can often drive the reaction to completion. Monitor for decomposition. Increase Reaction Time: Some reactions may require extended periods (24-48 hours). Monitor progress by TLC or LC-MS.
Catalyst-Based Approach Needed For particularly challenging substrates, a standard Mannich reaction may not be feasible.Explore Transition Metal Catalysis: Consider methods that proceed via a different mechanism, such as directed C-H activation using rhodium, ruthenium, or manganese catalysts, which have been shown to functionalize pyridine rings.[1][6][14]
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Obtaining a mixture of products is common when multiple C-H positions on the ring have similar reactivity.

Potential CauseScientific RationaleRecommended Solution(s)
Similar Activation of C-H Bonds The electronic effects of the ring nitrogen and the ester substituent may not provide a strong preference for a single site.Lower the Temperature: Reactions run at lower temperatures often exhibit higher selectivity, favoring the pathway with the lowest activation energy. Screen Solvents: Changing solvent polarity can influence the transition state and alter the product ratio. Test a range from polar aprotic (DMF, MeCN) to nonpolar (Toluene, Dioxane).
Steric Hindrance A bulky ester group or other substituents may disfavor reaction at an adjacent position, leading to functionalization at a less-hindered, but electronically less-favored, site.Modify the Substrate: If possible, use a smaller ester group (e.g., methyl vs. tert-butyl) to reduce steric hindrance near the target reaction site.
Problem 3: Formation of Undesired Byproducts

Byproducts can complicate purification and lower the yield of the desired compound.

Potential CauseScientific RationaleRecommended Solution(s)
Formaldehyde Polymerization Formaldehyde can easily polymerize to form paraformaldehyde or other oligomers, reducing its effective concentration.Slow Addition: Add the formaldehyde solution dropwise to the reaction mixture at the reaction temperature. Use Paraformaldehyde: Use solid paraformaldehyde and heat the reaction to depolymerize it in situ, ensuring a slow, steady release of monomeric formaldehyde.
Bis-aminomethylation If the product is still sufficiently reactive, a second aminomethylation event can occur.Adjust Stoichiometry: Use the nicotinate as the limiting reagent or use only a slight excess (1.1-1.2 equivalents) of the aminomethylating agent. Monitor the reaction closely and stop it once the desired product is maximized.

Section 3: Protocols & Methodologies

The following are generalized starting protocols. You must optimize them for your specific nicotinate substrate.

Protocol 1: Classical Aminomethylation (In Situ Iminium Formation)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nicotinate substrate (1.0 eq) and a suitable solvent (e.g., ethanol, 0.2 M).

  • Reagent Addition: Add the secondary amine (e.g., dimethylamine, 1.2 eq) followed by aqueous formaldehyde (37% solution, 1.2 eq).

  • Catalysis (Optional): Add a catalytic amount of acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Aminomethylation Using Eschenmoser's Salt
  • Setup: Under an inert atmosphere (N₂ or Ar), add the nicotinate substrate (1.0 eq) to a flask containing an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane, 0.1 M).

  • Reagent Addition: Add Eschenmoser's salt (1.5 eq) portion-wise at room temperature.[11][12] The salt is hygroscopic and should be handled quickly.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) to facilitate the reaction. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Section 4: Troubleshooting Workflow

Use this decision tree to guide your optimization process when encountering common issues.

Troubleshooting_Workflow Start Start Experiment (e.g., Protocol 1) Check_Conversion Reaction Complete? (Check by TLC/LC-MS) Start->Check_Conversion Low_Yield Problem: Low/No Yield Check_Conversion->Low_Yield  No (Low Conversion) Workup Workup & Purify Check_Conversion->Workup  Yes Action_Reagent Switch to Eschenmoser's Salt (Protocol 2) Low_Yield->Action_Reagent Action_Temp Increase Temperature & Reaction Time Low_Yield->Action_Temp Action_Catalyst Consider Transition Metal Catalysis Low_Yield->Action_Catalyst If all else fails Isomer_Mix Problem: Isomer Mixture Action_Temp_Selectivity Lower Reaction Temperature Isomer_Mix->Action_Temp_Selectivity Action_Solvent Screen Different Solvents Isomer_Mix->Action_Solvent Workup->Isomer_Mix Impure Success Pure Product Obtained Workup->Success Pure Action_Reagent->Check_Conversion Re-run Action_Temp->Check_Conversion Re-run Action_Temp_Selectivity->Check_Conversion Re-run Action_Solvent->Check_Conversion Re-run

A decision-making workflow for optimizing aminomethylation reactions.

References

Technical Support Center: Troubleshooting Low Cell Viability in Nicotinate Compound Screens

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with low cell viability during nicotinate compound screens. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental data.

Introduction: Understanding the Nuances of Nicotinate Compound Screening

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during nicotinate compound screens.

Q1: Why am I seeing a general decrease in cell viability across my entire plate, including the vehicle control wells?

This widespread issue often points to a systemic problem with your cell culture or assay conditions, rather than a compound-specific effect. The most likely culprits include:

  • Suboptimal Cell Health: Cells may have been unhealthy before seeding due to high passage number, over-confluency in the parent flask, or underlying contamination.[3][4]

  • Solvent Cytotoxicity: The final concentration of your solvent, typically dimethyl sulfoxide (DMSO), may be too high. While DMSO is widely used, concentrations above 0.5% can inhibit cell proliferation and induce cytotoxicity, with effects varying by cell line and exposure time.[5][6][7]

  • Environmental Stress: Factors such as improper incubator conditions (temperature, CO2, humidity), or prolonged exposure to light can negatively impact cell viability.

  • Serum Starvation: If your assay protocol involves a serum starvation step to synchronize cells or reduce background, this can itself induce stress and apoptosis in some cell lines.[8][9][10][11]

Q2: My viability data is highly variable, especially between the edge and center wells of the microplate. What causes this "edge effect"?

The "edge effect" is a well-documented phenomenon in microplate-based assays where wells on the perimeter behave differently from those in the interior.[12][13][14][15] This discrepancy is primarily caused by:

  • Evaporation: The outer wells have a larger surface area exposed to the external environment, leading to a higher rate of medium evaporation. This concentrates salts and other media components, altering osmolarity and pH, which can be detrimental to cell health.[12][15][16] This is particularly pronounced in assays with long incubation times.[12][15]

  • Temperature Gradients: When a plate is moved from room temperature to a heated incubator, the outer wells warm up faster than the inner wells.[13][14] This temperature differential can affect cell metabolism and viability.

Q3: Can the nicotinate compounds themselves be inherently cytotoxic?

Yes. While the goal is often to identify modulators of GPR109A, the compounds themselves can have off-target effects or even on-target effects that lead to cell death. Activation of GPR109A by nicotinic acid has been shown to induce apoptosis in mature human neutrophils and various cancer cell lines.[1][2][17][18] This process can be initiated by a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of apoptosis-related proteins like those in the Bcl-2 family.[1][17] Furthermore, novel synthetic analogs of nicotinic acid have demonstrated cytotoxic potential comparable to established chemotherapeutic agents.[19]

Q4: How do I determine the optimal cell seeding density for my viability assay?

An incorrect cell seeding density can lead to misleading results. If the density is too low, the signal may be below the limit of detection.[20] If it's too high, cells can become over-confluent, leading to nutrient depletion, waste accumulation, and cell death unrelated to your compound.[3][21] The optimal density ensures cells are in the logarithmic growth phase throughout the experiment.

Part 2: Systematic Troubleshooting Guide

When faced with low cell viability, a structured approach is crucial. This guide is organized from the most fundamental aspects of your experiment to more nuanced, assay-specific issues.

Section 1: Foundational Cell Culture and Environment

Before scrutinizing your compounds or assay protocol, ensure your basic cell culture practices are sound.

Issue 1.1: Poor or Inconsistent Cell Health

  • Causality: The quality of your cells is the bedrock of any cell-based assay. Using cells that are stressed, senescent, or contaminated will inevitably lead to unreliable data.

  • Troubleshooting Protocol:

    • Verify Cell Identity and Purity: Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

    • Monitor Passage Number: Do not use cells that have been passaged excessively.[3][4] High-passage cells can exhibit altered growth rates and sensitivities. It is best to use cells within a defined passage number range.

    • Maintain Logarithmic Growth: Passage cells before they reach confluence. Over-confluency can trigger contact inhibition and cell death.[3]

    • Standardize Thawing Procedures: Rapidly thaw cryopreserved cells in a 37°C water bath and remove the cryoprotectant (like DMSO) as soon as possible to prevent toxicity.

Issue 1.2: The Microplate "Edge Effect"

  • Causality: As discussed in the FAQ, evaporation and temperature gradients across the plate can lead to significant data variability.[12][13][14][15] This can be especially problematic in 384- and 1536-well plates due to smaller volumes.[15]

  • Troubleshooting Protocol:

    • Hydrate the Plate Environment: Fill the outer perimeter wells with sterile water or phosphate-buffered saline (PBS) instead of cells and compounds.[22] This creates a moisture barrier, reducing evaporation from the inner experimental wells.

    • Use Proper Lidding: Employ low-evaporation lids, which have condensation rings to help retain moisture.[16] For longer incubations, consider using adhesive plate seals. For cell-based assays, breathable seals are available that allow for gas exchange.[12][16]

    • Equilibrate Plates: Before adding cells or compounds, allow the microplates to equilibrate to the incubator's temperature.

Section 2: Assay and Compound-Related Factors

Once you've confirmed your cell culture practices are robust, the next step is to examine the components of your assay.

Issue 2.1: Solvent-Induced Cytotoxicity

  • Causality: DMSO is the most common solvent for compound libraries, but it is not inert. At higher concentrations, it can permeabilize cell membranes and inhibit cell proliferation.[5]

  • Troubleshooting Protocol:

    • Perform a DMSO Tolerance Test: Before starting your screen, determine the maximum concentration of DMSO your specific cell line can tolerate without a significant loss in viability. This is typically done by performing a dose-response curve with DMSO alone.

    • Maintain a Low Final Concentration: As a general rule, keep the final concentration of DMSO in your assay wells below 0.5%.[5][21] Some sensitive cell lines may even require concentrations below 0.1%.[7]

Issue 2.2: On-Target and Off-Target Compound Cytotoxicity

  • Causality: Your nicotinate compounds may be genuinely cytotoxic. This can be due to the intended activation of the GPR109A receptor, which can trigger apoptosis, or through off-target mechanisms.[1][19]

  • Troubleshooting Protocol:

    • Dose-Response Analysis: Test your compounds over a wide range of concentrations. A classic sigmoidal dose-response curve will help you determine the IC50 (half-maximal inhibitory concentration) and distinguish a specific effect from general toxicity.

    • Mechanism of Action Studies: If you suspect on-target cytotoxicity, you can investigate downstream markers of GPR109A signaling. For example, measure changes in cAMP levels or look for the activation of caspases, which are key mediators of apoptosis.[1][23] The presence of cleaved caspase-3 is a strong indicator of apoptosis.[19]

    • Use a GPR109A Knockout/Knockdown Cell Line: To confirm on-target effects, test your compounds in a cell line that does not express GPR109A. If the cytotoxicity is abolished, it strongly suggests the effect is mediated through the receptor.

Section 3: Data Interpretation and Assay Optimization

Finally, ensure your assay is set up and being read correctly.

Issue 3.1: Suboptimal Cell Seeding Density

  • Causality: The number of cells seeded per well must be within the linear range of your viability assay.[20]

  • Troubleshooting Protocol:

    • Perform a Cell Titration Experiment: Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).[24][25]

    • Measure Viability Over Time: Measure cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal density that maintains cells in a healthy, sub-confluent state for the duration of your experiment.[24]

Part 3: Visualizations and Data Tables

Signaling Pathway and Workflow Diagrams

To better illustrate the concepts discussed, here are diagrams representing key pathways and workflows.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A (Niacin Receptor) G_protein Gi/o Protein GPR109A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Apoptosis Apoptosis cAMP->Apoptosis decreased levels can lead to Nicotinate Nicotinate Compound Nicotinate->GPR109A

Caption: GPR109A signaling pathway leading to apoptosis.

Troubleshooting_Workflow cluster_cells Cell Culture Checks cluster_assay Assay Component Checks cluster_data Data & Setup Checks Start Start: Low Cell Viability Observed Check_Cells Step 1: Verify Foundational Cell Culture Practices Start->Check_Cells Cell_Health Healthy Cells? (Passage #, Contamination) Check_Cells->Cell_Health Edge_Effect Mitigate Edge Effects? Check_Cells->Edge_Effect Check_Assay Step 2: Examine Assay and Compound Factors DMSO_Tol DMSO Tolerance Test Performed? Check_Assay->DMSO_Tol Compound_Tox Dose-Response Curve Run? Check_Assay->Compound_Tox Check_Data Step 3: Review Data and Assay Setup Cell_Density Optimal Cell Density Used? Check_Data->Cell_Density Controls Controls Behaving as Expected? Check_Data->Controls Resolved Issue Resolved Cell_Health->Check_Assay Edge_Effect->Check_Assay DMSO_Tol->Check_Data Compound_Tox->Check_Data Cell_Density->Resolved Controls->Resolved

Caption: A decision tree for troubleshooting low cell viability.

Quantitative Data Tables

The following tables provide general guidelines. Optimal conditions should be empirically determined for your specific cell line and assay.

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell Line TypeRecommended Max. DMSO ConcentrationNotes
Robust Cancer Cell Lines (e.g., HeLa, HEK293)0.5%Generally tolerant, but always verify.
Sensitive Cell Lines (e.g., Primary Cells, Stem Cells)≤ 0.1%Highly sensitive to solvent effects.[7]
Standard Screening0.1% - 0.5%A common starting range for many cell lines.[5]

Table 2: Troubleshooting Checklist for Low Cell Viability

CategoryCheckpointRecommended Action
Cell Culture Mycoplasma ContaminationTest culture supernatant using a PCR-based kit.
High Cell Passage NumberThaw a new, low-passage vial of cells.[4]
Cell Seeding DensityPerform a cell titration experiment to find the optimal density.[26]
Assay Plate Edge EffectsFill perimeter wells with sterile media/PBS; use low-evaporation lids.[12][16]
Reagents DMSO ConcentrationRun a DMSO dose-response curve to determine toxicity threshold.
Media/Serum QualityUse fresh, high-quality media and serum; test for lot-to-lot variability.[3]
Compound Potential CytotoxicityPerform a full dose-response curve for each compound of interest.

References

Technical Support Center: Enhancing the Stability of Methyl 5-(aminomethyl)nicotinate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental stock solutions. Accurate and reproducible results depend on the quality of your reagents, and this document provides in-depth troubleshooting advice and best practices based on the physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated stock solution of Methyl 5-(aminomethyl)nicotinate?

A1: For long-term stability, an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) is highly recommended. This compound contains an ester group that is susceptible to hydrolysis in the presence of water. Using a dry aprotic solvent minimizes this degradation pathway. While slightly soluble in water, aqueous solutions are not ideal for long-term storage.[1]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two primary points of instability in the Methyl 5-(aminomethyl)nicotinate structure are the methyl ester and the aminomethyl group.

  • Ester Hydrolysis: In the presence of water (especially under acidic or basic conditions), the methyl ester can hydrolyze to form 5-(aminomethyl)nicotinic acid and methanol.[1][2][3][4] This introduces a new, more polar species into your solution, altering its effective concentration and properties.

  • Amine Oxidation: The primary amine on the aminomethyl group is susceptible to oxidation, which can be catalyzed by air (oxygen), light, or trace metal impurities.[5][6][7] This can lead to the formation of imines and other oxidative byproducts, often accompanied by a yellowing of the solution.

Q3: What are the ideal storage conditions for a stock solution?

A3: Once prepared in a suitable solvent like anhydrous DMSO, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term stability.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes.[8][9][10]

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Light: Store aliquots in amber vials or protect them from light to prevent photo-oxidation.[11]

Q4: My stock solution in DMSO has formed a precipitate after being stored in the freezer. What should I do?

A4: Precipitation upon freezing can occur if the concentration exceeds the solubility limit at that temperature. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use.[12] If the precipitate does not redissolve, it may indicate degradation or the formation of insoluble byproducts. In such cases, it is best to prepare a fresh stock solution.

Troubleshooting Guide

This section addresses specific issues you may encounter with your stock solutions.

Problem 1: The stock solution has turned yellow or brown over time.

  • Likely Cause: This is a classic sign of oxidation of the aminomethyl group.[5][7] Exposure to air (oxygen) during preparation or storage, or contaminants in the solvent, can promote this process. Aromatic amines, in particular, can form colored oxidation products.

  • Immediate Action: Check the purity of the solution using an analytical method like HPLC-UV. A significant change in the chromatogram (new peaks, reduced main peak area) confirms degradation.

  • Preventative Measures:

    • Use high-purity, anhydrous DMSO.

    • Minimize headspace in your storage vials or purge with an inert gas (argon or nitrogen) before capping.

    • Store protected from light.[11]

Problem 2: I observe a loss of compound activity in my assay compared to a freshly prepared solution.

  • Likely Cause: This is often due to ester hydrolysis, which converts the active methyl ester into the likely less active carboxylic acid.[1][2][3] This is especially problematic if the stock was prepared in a protic solvent (like ethanol or water) or if the DMSO used was not anhydrous.

  • Immediate Action: Confirm the identity and purity of your stock using LC-MS to check for the presence of the hydrolyzed product (mass will decrease by 14 Da, corresponding to the loss of CH₂).

  • Preventative Measures:

    • Strictly use anhydrous aprotic solvents for stock preparation.

    • Ensure proper storage at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[8]

Problem 3: The compound precipitates when I dilute my DMSO stock into aqueous media for my experiment.

  • Likely Cause: This is a common solubility issue. The compound is significantly less soluble in aqueous buffers than in concentrated DMSO.[13] A rapid change in solvent polarity causes the compound to "crash out" of the solution.

  • Immediate Action: Try to redissolve the precipitate by vortexing. If unsuccessful, the working solution must be remade.

  • Preventative Measures:

    • Perform serial dilutions. First, make an intermediate dilution of the DMSO stock in DMSO before the final dilution into the aqueous medium.[14]

    • Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations.[12]

    • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the stock, as solubility often increases with temperature.[12][13]

    • Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent effects on the cells or proteins.[8][13]

Troubleshooting Decision Workflow

G start Problem with Stock Solution? precipitate Precipitation Observed start->precipitate Visual color_change Color Change (Yellowing) start->color_change Visual loss_activity Loss of Activity start->loss_activity Functional precipitate_q Does it redissolve upon warming/vortexing? precipitate->precipitate_q oxidation_issue Cause: Amine Oxidation. Action: Check purity (HPLC). Use inert gas, protect from light. color_change->oxidation_issue hydrolysis_issue Cause: Ester Hydrolysis. Action: Check purity (LC-MS). Use anhydrous solvent. loss_activity->hydrolysis_issue sol_issue Solution: Improve dilution technique (serial dilution, vortexing, pre-warm buffer). precipitate_q->sol_issue Yes degradation_issue Cause: Likely degradation. Action: Discard and prepare fresh stock. precipitate_q->degradation_issue No

Caption: Troubleshooting workflow for common stock solution issues.

In-Depth Protocols & Scientific Principles

Understanding the Chemistry of Degradation

The stability of Methyl 5-(aminomethyl)nicotinate is dictated by its two functional groups: the aminomethyl group and the methyl ester.

  • Ester Hydrolysis: Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under both acidic and basic conditions.[15] Even in neutral water, this reaction can proceed, albeit slowly. The rate of hydrolysis is significantly reduced in aprotic solvents like DMSO, which lack the protons to participate in the reaction.

  • Amine Oxidation: Primary amines, especially benzylic amines (an aminomethyl group attached to an aromatic ring), can be oxidized.[7] This can proceed via a series of steps to form imines, which can further react or polymerize, often leading to discoloration.[6][16] This process is accelerated by oxygen, light, and metal ions.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation parent Methyl 5-(aminomethyl)nicotinate hydrolyzed 5-(aminomethyl)nicotinic Acid + Methanol parent->hydrolyzed H₂O (pH dependent) oxidized Oxidized Products (e.g., Imines) parent->oxidized O₂, Light, Metals G cluster_storage 4. Store Aliquots Under Varied Conditions prep 1. Prepare Concentrated Stock Solution (T=0) analyze_t0 2. Analyze T=0 Sample (HPLC-UV, LC-MS) prep->analyze_t0 aliquot 3. Aliquot Stock into Multiple Vials analyze_t0->aliquot cond1 -80°C, Dark aliquot->cond1 cond2 -20°C, Dark aliquot->cond2 cond3 4°C, Dark aliquot->cond3 analyze_tx 5. Analyze at Time Points (e.g., 1, 3, 6 months) cond1->analyze_tx cond2->analyze_tx cond3->analyze_tx compare 6. Compare Purity Data to T=0 Baseline analyze_tx->compare

References

Avoiding common pitfalls in scaling up nicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up nicotinate and nicotinic acid ester production. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common challenges in your scale-up processes.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific issues that can arise during the scale-up of nicotinate synthesis, providing not just solutions but also the underlying rationale to empower your experimental design.

Problem 1: My esterification reaction stalls or gives low yields upon scale-up.

Q: I successfully synthesized a nicotinate ester in a small-scale trial, but when I increased the batch size, the reaction failed to reach completion, resulting in a significantly lower yield. What could be the cause?

A: This is a classic challenge in process scale-up, often rooted in equilibrium and mass transfer limitations. The Fischer esterification, a common method for synthesizing nicotinate esters from nicotinic acid and an alcohol, is a reversible reaction.[1][2]

Causality and Solutions:

  • Water Removal: The reaction produces water as a byproduct. In a larger reactor, the relative surface area for evaporation is smaller, and localized water concentration can increase, pushing the equilibrium back towards the reactants.

    • Solution: Implement a method for continuous water removal. A Dean-Stark apparatus is a standard laboratory tool for this, but on an industrial scale, this might involve a distillation column or the use of dehydrating agents.[3]

  • Catalyst Concentration: The ratio of catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to reactants might not have been scaled proportionally.[4]

    • Solution: Re-evaluate and optimize the catalyst loading for the larger scale. Insufficient catalyst will slow the reaction rate, making it seem like it has stalled.

  • Mixing and Heat Transfer: Inadequate mixing in a larger vessel can lead to non-uniform temperature and concentration gradients. Pockets of lower temperature or reactant concentration will slow down the local reaction rate.

    • Solution: Ensure your reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller) to maintain a homogenous reaction mixture. Monitor the internal temperature at multiple points if possible.

Experimental Protocol: Scale-Up of Methyl Nicotinate Synthesis

  • Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, combine nicotinic acid and an excess of methanol.

  • Catalyst Addition: Slowly add concentrated sulfuric acid while stirring. The amount should be catalytically effective, typically 1-5 mol% relative to the nicotinic acid.

  • Reaction: Heat the mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Purification: Extract the methyl nicotinate with a suitable organic solvent. The solvent can then be removed under reduced pressure, and the product can be further purified by distillation.

Problem 2: I'm observing significant byproduct formation that wasn't present in my small-scale reactions.

Q: During the scale-up of nicotinic acid synthesis via oxidation of a 3-picoline derivative, I'm seeing a variety of impurities, including over-oxidized products. Why is this happening and how can I improve selectivity?

A: The formation of byproducts in oxidation reactions is often exacerbated by issues with heat management and reactant stoichiometry on a larger scale. Oxidation of alkylpyridines is a highly exothermic process.[5]

Causality and Solutions:

  • Thermal Runaway: Poor heat dissipation in a large reactor can lead to "hot spots" where the temperature is significantly higher than the set point. These high temperatures can promote side reactions, such as complete oxidation to CO2 and water, or the formation of other oxidized species.[5][6]

    • Solution: Employ a reactor with a high surface-area-to-volume ratio or use a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.

  • Oxidant Stoichiometry: An excess of the oxidizing agent can lead to over-oxidation.

    • Solution: Carefully control the addition of the oxidizing agent. In some industrial processes, air is used as the oxidant, and controlling the airflow is critical.[7]

  • Catalyst Selectivity: The catalyst used may have different selectivity at higher temperatures.

    • Solution: Re-evaluate the catalyst choice. For gas-phase oxidations, vanadium-titanium oxide catalysts are common.[6][8] The catalyst support and preparation method can significantly influence selectivity.

Data Presentation: Effect of Temperature on Byproduct Formation

Reaction Temperature (°C)Nicotinic Acid Yield (%)Byproduct X (%)Byproduct Y (%)
2509523
2809055
310751510

Note: This is illustrative data. Actual results will vary based on the specific reaction.

Problem 3: My catalyst seems to be deactivating much faster at a larger scale.

Q: The heterogeneous catalyst I'm using for a gas-phase synthesis of nicotinonitrile (a precursor to nicotinic acid) is losing its activity rapidly in the pilot-scale reactor. What are the likely causes?

A: Catalyst deactivation is a common issue in industrial catalysis and can be caused by poisoning, coking, or thermal degradation.[9][10][11] These issues are often more pronounced at scale due to variations in feed purity and process conditions.

Causality and Solutions:

  • Poisoning: Impurities in the feedstock (like sulfur or nitrogen compounds) can irreversibly bind to the active sites of the catalyst, rendering them inactive.[8][12]

    • Solution: Purify the feedstock before it enters the reactor. This may involve distillation, adsorption, or other purification techniques.

  • Coking/Fouling: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.[9][10]

    • Solution: Optimize the reaction temperature and pressure to minimize coke formation. Co-feeding a small amount of steam can sometimes help to gasify coke precursors. Catalyst regeneration, often by controlled combustion of the coke, may be necessary.[10]

  • Sintering: High temperatures can cause the small metal particles of the active phase of the catalyst to agglomerate into larger particles, reducing the active surface area.[10][11]

    • Solution: Operate at the lowest possible temperature that still provides a good reaction rate. Choose a catalyst with high thermal stability.

Visualization: Catalyst Deactivation Mechanisms

G cluster_deactivation Catalyst Deactivation Mechanisms cluster_causes Primary Causes cluster_effects Effects on Catalyst Poisoning Poisoning (Chemical Adsorption of Impurities) BlockedSites Active Sites Blocked Poisoning->BlockedSites Coking Coking/Fouling (Carbon Deposition) Coking->BlockedSites PoreBlockage Pore Blockage Coking->PoreBlockage Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss FeedImpurities Feedstock Impurities (e.g., Sulfur, Halogens) FeedImpurities->Poisoning leads to HighTemp High Reaction Temperature HighTemp->Coking promotes HighTemp->Sintering induces SideReactions Undesired Side Reactions SideReactions->Coking promotes

Caption: Common pathways leading to catalyst deactivation in industrial synthesis.

Problem 4: Product purification is much more difficult and less efficient at a larger scale.

Q: I'm struggling to achieve the desired purity of my nicotinic acid product after scaling up. The crystallization process is yielding an impure product, and I'm experiencing significant product loss.

A: Purification challenges at scale often stem from the higher concentration of impurities and differences in the physical properties of larger volumes.

Causality and Solutions:

  • Impurity Profile: The higher level of byproducts from the scaled-up reaction can interfere with the crystallization process, leading to co-precipitation or the formation of eutectics.

    • Solution: Characterize the impurity profile of your crude product using techniques like GC-MS or LC-MS. This will help you choose the most effective purification strategy. It may be necessary to introduce an additional purification step before crystallization, such as a liquid-liquid extraction or column chromatography.[13]

  • Crystallization Kinetics: The cooling rate and agitation in a large crystallizer are different from a lab flask, which can affect crystal size, shape, and purity.

    • Solution: Develop a controlled crystallization protocol. This involves optimizing the cooling profile, seeding the solution to control crystal growth, and ensuring proper agitation.

  • Solubility: The solubility of nicotinic acid can be a challenge, especially in the presence of certain ions. For example, ammonium nicotinate is highly soluble, which can hinder crystallization if ammonia is present.[6]

    • Solution: Adjust the pH of the solution to minimize the solubility of the desired product. Washing the crude product to remove soluble impurities before the final crystallization can also be effective.[14] A patented method for purifying crude yellow nicotinic acid involves melting the crude product before recrystallization to destroy color bodies.[15]

Visualization: General Nicotinate Synthesis and Purification Workflow

G Start Starting Materials (e.g., 3-Picoline, Alcohol) Reaction Scaled-Up Synthesis (Esterification/Oxidation) Start->Reaction Workup Initial Work-up (Neutralization, Phase Separation) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Crystallization/Distillation) Crude->Purification Final Pure Nicotinate Product Purification->Final

Caption: A simplified workflow for nicotinate synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial routes to nicotinic acid?

A1: The primary industrial methods involve the oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine (3-picoline).[6][16] Another significant route is the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinamide or nicotinic acid.[6][17]

Q2: Are there "greener" alternatives to traditional nicotinic acid synthesis?

A2: Yes, research is ongoing into more environmentally friendly methods. These include gas-phase oxidation of 3-picoline using heterogeneous catalysts to avoid solvents[6], and biocatalytic methods using enzymes like nitrilase to convert 3-cyanopyridine to nicotinic acid under mild conditions.[18][19]

Q3: What safety precautions are critical when scaling up nicotinate synthesis?

A3: Key safety considerations include:

  • Thermal Management: Due to the exothermic nature of oxidation reactions, robust temperature control and emergency cooling systems are essential to prevent thermal runaway.[5]

  • Pressure Control: Reactions involving gas-phase reactants or byproduct formation (e.g., N₂O from nitric acid oxidation) require reactors rated for the expected pressures and equipped with pressure relief systems.[6][16]

  • Handling of Hazardous Materials: Many reagents used, such as nitric acid, are corrosive, and starting materials like picolines are flammable and toxic.[7] Proper personal protective equipment (PPE) and containment strategies are mandatory.

Q4: How can I improve the energy efficiency of my scaled-up process?

A4: To improve energy efficiency, consider process intensification strategies.[20] This could involve switching from batch to continuous processing, using more active and selective catalysts to lower reaction temperatures, and optimizing heat integration to use the heat generated by exothermic reactions elsewhere in the process.

References

Technical Support Center: TLC Monitoring for Reactions Involving Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Methyl 5-(aminomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into thin-layer chromatography (TLC) applications for this versatile building block. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical transformations.

I. Introduction to TLC for Methyl 5-(aminomethyl)nicotinate

Methyl 5-(aminomethyl)nicotinate is a key intermediate in pharmaceutical and agrochemical research. It possesses a primary amine, a methyl ester, and a pyridine ring, making it a polar molecule with distinct chemical reactivity. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring reactions involving this compound, such as amide couplings, N-protections (e.g., Boc protection), and other modifications.[1][2][3] Accurate TLC monitoring allows for the real-time assessment of reaction completion, the identification of byproducts, and the optimization of reaction conditions.

This guide will address common challenges and provide robust protocols to overcome them, ensuring reliable and reproducible results in your laboratory.

II. Troubleshooting Guide

This section addresses specific problems you might encounter when running TLC for reactions with Methyl 5-(aminomethyl)nicotinate.

Issue 1: My spots are streaking or elongated.

Cause & Explanation: Streaking is a common issue when working with polar and basic compounds like Methyl 5-(aminomethyl)nicotinate. The primary amine group can interact strongly with the acidic silica gel on the TLC plate, leading to poor spot morphology.[4] Overloading the sample can also cause streaking.[5][6]

Solutions:

  • Reduce Sample Concentration: Before trying more complex solutions, simply dilute your sample and spot a smaller amount on the TLC plate.[5]

  • Modify the Mobile Phase:

    • For Basic Compounds: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. This will prevent the amine from "sticking" to the stationary phase. A common choice is to add 0.1–2.0% triethylamine (TEA) or a 1–10% solution of ammonia in methanol to your mobile phase.[5][7]

    • For Acidic Compounds: If your reaction involves acidic components that are streaking, add 0.1–2.0% acetic or formic acid to the mobile phase.[5]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina plates, being slightly basic, can be a better choice for separating amines.[8] Alternatively, for highly polar compounds, reversed-phase TLC plates (like C18) can provide better separation.[5]

Issue 2: My starting material and product have very similar Rf values.

Cause & Explanation: When a reaction causes only a subtle change in the polarity of the molecule (e.g., certain protection or coupling reactions), the starting material and product may have very similar retention factors (Rf), making it difficult to distinguish them on the TLC plate.

Solutions:

  • Optimize the Solvent System: Experiment with different solvent systems to maximize the separation. Try changing the ratio of your polar and non-polar solvents. Sometimes, switching one of the solvents entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can improve resolution.[9]

  • Utilize a Cospot: The cospot is a critical tool in these situations.[10] By spotting your starting material, your reaction mixture, and a combination of both in separate lanes, you can more clearly visualize the consumption of the starting material and the appearance of the product. If the reaction is complete, the cospot should look like a "snowman" or two distinct spots.[9]

  • Run a 2D TLC: For complex mixtures or to confirm the presence of a new compound, a 2D TLC can be informative. Spot the sample in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system.[9][11]

  • Try a Different Staining Method: Some stains can produce different colors for different compounds, which can help differentiate between spots with similar Rf values. Anisaldehyde and ceric ammonium molybdate (CAM) stains are known to give a range of colors.[9]

Issue 3: The spots are not visible or very faint.

Cause & Explanation: A lack of visible spots can be due to several factors: the compound may not be UV-active, the sample concentration may be too low, or the chosen visualization method may not be suitable for the functional groups present.[5][6]

Solutions:

  • Increase Sample Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Use an Appropriate Visualization Technique:

    • UV Light: Methyl 5-(aminomethyl)nicotinate contains a pyridine ring and should be UV-active.[12] However, if your product loses this chromophore, it may not be visible under a UV lamp.

    • Ninhydrin Stain: This is an excellent choice for visualizing compounds with primary or secondary amine groups, which will typically appear as pink or purple spots upon heating.[13][14] It is particularly useful for tracking the consumption of the starting material.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols, alkenes, and some amines. It will appear as yellow-brown spots on a purple background.[15]

    • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds as brownish spots.[12]

Issue 4: My polar compound stays on the baseline (Rf ≈ 0).

Cause & Explanation: Methyl 5-(aminomethyl)nicotinate and its derivatives can be quite polar. If the mobile phase is not polar enough, the compound will have a strong affinity for the polar silica gel and will not move from the baseline.[9]

Solutions:

  • Increase the Polarity of the Mobile Phase: The most straightforward solution is to increase the proportion of the polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 50% or even 100% ethyl acetate.[16]

  • Switch to a More Polar Solvent System: If increasing the ratio of your current solvents is not effective, switch to a more polar system altogether. Common choices for polar compounds include:

    • 5-10% Methanol in Dichloromethane (DCM).[7]

    • For very polar compounds, a mixture of 1-10% of a 10% NH₄OH in methanol solution mixed with dichloromethane can be effective.[11][16]

  • Consider Reversed-Phase TLC: In reversed-phase TLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). This can be an excellent option for analyzing very polar compounds that are difficult to move on a standard silica plate.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of Methyl 5-(aminomethyl)nicotinate?

A good starting point for a polar compound like this is a mixture of a moderately polar solvent and a non-polar solvent. A common initial system to try is 30-50% ethyl acetate in hexanes . If the compound remains at the baseline, increase the polarity by switching to a system like 5-10% methanol in dichloromethane .[7][16]

Q2: How do I monitor a Boc protection reaction of Methyl 5-(aminomethyl)nicotinate using TLC?

When you protect the primary amine with a Boc group, the resulting N-Boc protected product will be less polar than the starting material. Therefore, on a silica gel TLC plate, the product spot should have a higher Rf value than the starting material.

  • Visualization: The starting material will stain with ninhydrin, while the Boc-protected product will not (or will appear as a faint yellow/brown spot only after strong heating, which can cleave the Boc group).[14][17] Both the starting material and product should be UV-active.

  • Monitoring: Use a cospot to track the disappearance of the lower Rf, ninhydrin-positive starting material spot and the appearance of a new, higher Rf, ninhydrin-negative (or weakly positive) spot.

Q3: What stain should I use to visualize both the starting material and the product of an amide coupling reaction?

In an amide coupling reaction, the primary amine of Methyl 5-(aminomethyl)nicotinate is converted to an amide.

  • Ninhydrin: This stain is ideal for visualizing the starting material, but the amide product will not react with it. This allows you to specifically track the consumption of the starting amine.[18]

  • Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM): These are general, oxidative stains that will likely visualize both the starting material and the product, making them good choices for seeing all components of the reaction mixture.[18][19]

  • UV Light: Since the pyridine ring is typically retained in the product, both the starting material and the product should be visible under UV light.[12]

Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. What should I do?

High-boiling solvents can interfere with the proper development of the TLC plate.

  • Pre-Elution or Vacuum: After spotting your sample, you can try to remove the high-boiling solvent by placing the TLC plate under a high vacuum for a few minutes before placing it in the developing chamber.[9][11]

  • Mini-Workup: Perform a small-scale aqueous workup on an aliquot of your reaction mixture in a vial. Extract the organic components with a suitable solvent (like ethyl acetate or DCM), and then spot the organic layer on your TLC plate.[11]

IV. Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring Workflow
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (Rxn).[10]

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., DCM or methanol) to create a dilute solution.

    • Using a capillary tube, spot the SM solution on the left and center lanes.

    • Spot your reaction mixture on the center and right lanes.[20]

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (ensure the solvent level is below the starting line). Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[10]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[12]

    • Dip the plate into a staining solution (e.g., ninhydrin or KMnO₄), then gently heat with a heat gun until spots appear.[18][19]

Diagram 1: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_spot Application cluster_dev Development cluster_viz Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate (SM, Cospot, Rxn) prep_plate->spotting prep_sample Prepare Samples (SM, Rxn) prep_sample->spotting develop Develop Plate in Chamber spotting->develop dry Dry Plate develop->dry uv UV Lamp dry->uv stain Stain & Heat uv->stain analyze Analyze Results (Calculate Rf) stain->analyze

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Table 1: Recommended TLC Stains
StainPreparationUse Case & Observations
Ninhydrin 0.3 g ninhydrin, 3 mL glacial acetic acid, in 100 mL n-butanol.[13]Excellent for primary and secondary amines. Gives pink to purple spots upon heating. Ideal for tracking the consumption of Methyl 5-(aminomethyl)nicotinate.[14][15]
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[15]A general oxidative stain. Good for a wide range of functional groups. Appears as yellow/brown spots on a purple background.[18]
Ceric Ammonium Molybdate (CAM) 40 g ammonium molybdate, 1.6 g ceric ammonium sulfate, in 720 mL water and 80 mL conc. H₂SO₄.[17]A very general and sensitive stain. Gives dark blue spots on a light blue/green background upon heating. Can produce different colors for different compounds.[9]

Diagram 2: Troubleshooting Decision Tree for TLC

Troubleshooting_TLC start TLC Problem streaking Streaking Spot? start->streaking no_move Spot at Baseline? start->no_move poor_sep Poor Separation? start->poor_sep no_spot No Spot Visible? start->no_spot streaking_sol1 Reduce Concentration streaking->streaking_sol1 Yes no_move_sol1 Increase Eluent Polarity no_move->no_move_sol1 Yes poor_sep_sol1 Change Solvent Ratio poor_sep->poor_sep_sol1 Yes no_spot_sol1 Increase Concentration no_spot->no_spot_sol1 Yes streaking_sol2 Add TEA/Acid to Eluent streaking_sol1->streaking_sol2 Still Streaking streaking_sol3 Change Stationary Phase (Alumina/Reversed-Phase) streaking_sol2->streaking_sol3 Still Streaking no_move_sol2 Switch to More Polar Solvent System (e.g., MeOH/DCM) no_move_sol1->no_move_sol2 Still at Baseline poor_sep_sol2 Try Different Solvents poor_sep_sol1->poor_sep_sol2 Still Poor poor_sep_sol3 Use Cospot for Clarity poor_sep_sol2->poor_sep_sol3 no_spot_sol2 Try Different Stain (Ninhydrin, KMnO4) no_spot_sol1->no_spot_sol2 Still No Spot no_spot_sol3 Check UV Lamp no_spot_sol2->no_spot_sol3

Caption: A decision tree for troubleshooting common TLC issues.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from --INVALID-LINK--

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from --INVALID-LINK--

  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from --INVALID-LINK--

  • Unknown Source. (n.d.). TLC Stains. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from --INVALID-LINK--

  • Unknown Source. (n.d.). TLC Stains. Retrieved from --INVALID-LINK--

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • REACH Devices, LLC. (n.d.). Thin Layer Chromatography stains. Retrieved from --INVALID-LINK--

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from --INVALID-LINK--

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from --INVALID-LINK--

  • Unknown Source. (n.d.). TLC Stain Recipes. Retrieved from --INVALID-LINK--

  • Unknown Source. (n.d.). TLC Stains Recipes. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from --INVALID-LINK--

  • BGD Group. (2011). TLC Developing System. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Methyl 5-(aminomethyl)nicotinate. Retrieved from --INVALID-LINK--

  • Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? Retrieved from --INVALID-LINK--

  • Journal of the Indian Chemical Society. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from --INVALID-LINK--

  • IIP Series. (n.d.). an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). RF of pyridine as function of time and temperature of incubation. Retrieved from --INVALID-LINK--

  • Journal of Chromatography A. (n.d.). the re value as a constant in thin-layer chromatography. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). TLC analysis of the methylation reaction product. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019, August 15). Removing intermediates from amide coupling? Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Guide: Methyl 2-(aminomethyl)nicotinate. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Characterizing Novel nAChR Agonists: A Comparative Analysis Featuring Methyl 5-(aminomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, the emergence of novel agonists presents both opportunities and challenges. This guide provides a comprehensive framework for the characterization of new chemical entities, using Methyl 5-(aminomethyl)nicotinate as a focal point for comparison against established nAChR agonists. While extensive pharmacological data on Methyl 5-(aminomethyl)nicotinate is not yet publicly available, its structure as a substituted nicotinoid allows us to frame this guide around the key experiments required to elucidate its potential as a selective nAChR modulator. We will compare its hypothetical profile with the well-documented properties of nicotine, the partial agonist varenicline, and the potent, non-selective agonist epibatidine.

The Landscape of nAChR Agonism

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine triggers a conformational change, opening an ion channel permeable to cations such as Na⁺ and Ca²⁺.[2] This influx leads to membrane depolarization and the initiation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and synaptic plasticity.[3] The diversity of nAChR subtypes, arising from various combinations of α and β subunits, underpins their involvement in a wide array of physiological processes and their potential as therapeutic targets for neurological and psychiatric disorders.[4]

The development of subtype-selective nAChR agonists is a key objective in modern pharmacology, aiming to harness the therapeutic benefits while minimizing off-target effects.[5] Agonists are broadly classified based on their efficacy: full agonists elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations, and silent agonists bind to the receptor without activating it but can still compete with other ligands.

Comparative Agonist Profiles

To contextualize the potential of a novel compound like Methyl 5-(aminomethyl)nicotinate, it is essential to compare its pharmacological properties with those of well-characterized agonists. The following table summarizes key in vitro data for nicotine, varenicline, and epibatidine, providing a benchmark for our hypothetical characterization.

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Efficacy (% of ACh response)
Nicotine α4β26.1[6]180 (α4β2α5)[7]~35% (α4β2α5)[7]
α7>2100[6]~17,000[8]-
Muscle (α1β1γδ)2000[6]--
Varenicline α4β20.4[6]35 (α4β2α5)[7]~9% (α4β2α5)[7]
α7125[6]18,000 (full agonist)[9]100%
α3β4>1000[10]-Partial Agonist[11]
Epibatidine α4β20.04 - 0.058[12][13]-Potent Agonist[12][14]
α720[13]-Potent Agonist[15]
Ganglionic-72-111[12]Potent Agonist[12]
Methyl 5-(aminomethyl)nicotinate α4β2TBDTBDTBD
α7TBDTBDTBD
Other SubtypesTBDTBDTBD

TBD: To Be Determined through experimental evaluation.

Characterization Workflow for Novel nAChR Agonists

The following sections outline a logical and experimentally robust workflow for characterizing a novel compound such as Methyl 5-(aminomethyl)nicotinate.

Determining Receptor Binding Affinity: Radioligand Binding Assays

The initial step in characterizing a novel ligand is to determine its affinity for various nAChR subtypes. This is typically achieved through competitive radioligand binding assays.

Experimental Rationale: This assay quantifies the ability of the unlabeled test compound (Methyl 5-(aminomethyl)nicotinate) to displace a radiolabeled ligand with known high affinity for a specific nAChR subtype. The resulting inhibition constant (Kᵢ) is an inverse measure of the compound's binding affinity.

Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in a suitable binding buffer.[16]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, or [¹²⁵I]α-bungarotoxin for α7), and a range of concentrations of the unlabeled test compound.[16][17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[18]

Assessing Functional Activity: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Once binding affinity is established, the next critical step is to determine the functional effect of the compound on receptor activity. TEVC on Xenopus oocytes expressing specific nAChR subtypes is a robust method for this purpose.

Experimental Rationale: This technique allows for the direct measurement of ion channel activity in response to agonist application. By controlling the membrane potential and recording the resulting current, one can determine the potency (EC₅₀) and efficacy (maximal response relative to a full agonist) of the test compound.

Two-Electrode Voltage Clamp Workflow.

Detailed Protocol:

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.[19]

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[20]

  • Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed level (e.g., -70 mV).[5]

  • Agonist Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Current Recording: Record the inward current generated by the opening of the nAChR channels in response to the agonist.[21]

  • Data Analysis: Plot the peak current response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ). Compare the Eₘₐₓ to that of a full agonist like acetylcholine to determine the compound's efficacy.[22]

Investigating In Vivo Effects: Microdialysis for Dopamine Release

To translate in vitro findings to a more physiologically relevant context, in vivo microdialysis can be employed to measure the effect of the nAChR agonist on neurotransmitter release in specific brain regions.

Experimental Rationale: Activation of nAChRs, particularly the α4β2 and α6β2 subtypes, in brain regions like the striatum and nucleus accumbens is known to stimulate dopamine release, a key event in reward and motivation.[22] Microdialysis allows for the sampling of extracellular dopamine levels in freely moving animals following systemic or local administration of the test compound.

G cluster_0 In Vivo Microdialysis Procedure cluster_1 Key Apparatus A Implant microdialysis probe into target brain region (e.g., striatum) B Perfuse probe with artificial cerebrospinal fluid (aCSF) A->B C Collect dialysate samples at regular intervals B->C D Administer test compound (systemically or via probe) C->D E Analyze dopamine concentration in dialysate using HPLC-ECD C->E D->C F Determine change in dopamine release from baseline E->F Probe Microdialysis Probe Semipermeable membrane Pump Syringe Pump Collector Fraction Collector HPLC HPLC with Electrochemical Detection

In Vivo Microdialysis Workflow.

Detailed Protocol:

  • Surgical Implantation: Anesthetize a rodent and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens).[23]

  • Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[24]

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer the test compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Dopamine Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[25]

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of the compound on dopamine release.[26]

nAChR Signaling Pathways

Activation of nAChRs initiates a cascade of intracellular signaling events. The influx of Ca²⁺ through the channel is a key trigger for many of these pathways.

cluster_nAChR Nicotinic Acetylcholine Receptor Signaling cluster_downstream Downstream Signaling Cascades Agonist nAChR Agonist (e.g., Methyl 5-(aminomethyl)nicotinate) nAChR nAChR Agonist->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K MAPK MAPK/ERK Pathway Ion_Influx->MAPK Akt Akt PI3K->Akt Cell_Survival Enhanced Cell Survival & Synaptic Plasticity Akt->Cell_Survival Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Gene_Expression->Cell_Survival

Simplified nAChR Signaling Cascade.

Conclusion

The comprehensive characterization of novel nAChR agonists is a meticulous process that requires a multi-faceted experimental approach. By systematically evaluating the binding affinity, functional activity, and in vivo neurochemical effects of a compound like Methyl 5-(aminomethyl)nicotinate, and comparing these properties to established ligands, researchers can build a detailed pharmacological profile. This, in turn, will illuminate the compound's potential therapeutic utility and guide further drug development efforts. The methodologies and comparative framework presented in this guide offer a robust starting point for any scientist embarking on the exciting journey of exploring new nicotinic receptor modulators.

References

A Senior Application Scientist's Guide to Nicotinic Acid Derivatives: Correlating In Vitro Potency with In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Vitamin

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism. For decades, it has also been a cornerstone therapy for dyslipidemia, valued for its robust effects on raising high-density lipoprotein (HDL) cholesterol and lowering triglycerides (TG), low-density lipoprotein (LDL) cholesterol, and lipoprotein(a).[1][2] The therapeutic action of nicotinic acid is primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as HCA2, which is highly expressed in adipocytes and various immune cells.[1][3][4]

However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This vasodilation effect, driven by prostaglandin release in skin cells, has spurred the development of numerous derivatives.[1] The goal of these derivatives is to retain the beneficial lipid-modifying and anti-inflammatory properties while minimizing or eliminating the flushing response. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of key nicotinic acid derivatives, exploring the experimental methodologies used to assess their performance and the critical translational challenges faced in drug development.

The Central Mechanism: GPR109A Signaling

Understanding the efficacy of nicotinic acid derivatives begins with their molecular target, the GPR109A receptor. Upon agonist binding, GPR109A initiates two primary signaling cascades that paradoxically mediate both its therapeutic effects and its main side effect.[1][5]

  • Gαi-Mediated Pathway (Therapeutic Effect): In adipocytes, GPR109A couples to an inhibitory G-protein (Gαi).[3][5] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][5] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate result is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs).[4] The subsequent reduction in the flux of FFAs to the liver is believed to decrease the liver's production of VLDL and LDL, thus improving the overall lipid profile.[2][4][6]

  • β-Arrestin-Mediated Pathway (Flushing Side Effect): In cutaneous Langerhans cells and keratinocytes, GPR109A activation leads to the recruitment of β-arrestin proteins.[1] This pathway is largely independent of G-protein signaling and triggers the release of vasodilatory prostaglandins, most notably Prostaglandin D2 (PGD2), causing the characteristic flushing.[1][7]

This dual-pathway activation presents a classic drug development challenge: how to selectively engage the therapeutic pathway while avoiding the side-effect pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Skin Cell) GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi Activates bArr β-Arrestin GPR109A->bArr Recruits Ligand Nicotinic Acid or Derivative Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Inhibition of Lipolysis (↓ Free Fatty Acids) cAMP->Lipolysis PLA2 Phospholipase A2 bArr->PLA2 Activates PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Flushing Cutaneous Flushing PGD2->Flushing InVitro_Workflow start Start: Nicotinic Acid Derivative Library step1 1. Prepare Serial Dilutions of Test Compounds start->step1 step3 3. Add Test Compounds + Forskolin (to stimulate cAMP) + PDE Inhibitor (to prevent cAMP degradation) step1->step3 step2 2. Seed GPR109A-expressing CHO or HEK293 cells in 384-well plates step2->step3 step4 4. Incubate to Allow Cellular Response step3->step4 step5 5. Lyse Cells & Add HTRF Detection Reagents (Anti-cAMP Ab + Labeled cAMP) step4->step5 step6 6. Read Plate on HTRF-compatible Reader step5->step6 end Output: Dose-Response Curve Calculate EC50 Value step6->end Translation_Logic cluster_invivo In Vivo Outcome Potency High Target Potency (Low EC50 in cAMP Assay) PK_Factors Good Bioavailability (Absorption, Distribution) Metabolic Stability (Long Half-Life) Efficacy Desired In Vivo Efficacy (e.g., Sustained FFA Reduction) Potency->Efficacy Direct Correlation is NOT Guaranteed PK_Factors->Efficacy CRITICAL TRANSLATIONAL BRIDGE

References

A Comparative Guide to Structural Analogs of Methyl 5-(aminomethyl)nicotinate: Exploring Potential Activity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 5-Substituted Nicotinate Scaffold

Methyl 5-(aminomethyl)nicotinate is a pyridine-based small molecule with a structure suggestive of interaction with biological amine receptors. While public domain literature and compound databases currently lack specific biological activity data for this exact molecule, its core structure, a substituted nicotinic acid ester, positions it as a compelling scaffold for investigation, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acid and its derivatives are well-established in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide, therefore, provides a comparative analysis of structurally related compounds to infer the potential activity of methyl 5-(aminomethyl)nicotinate and its analogs, focusing on the nAChRs as a primary hypothetical target. We will delve into the structure-activity relationships (SAR) of related pyridine-based nAChR ligands, provide detailed experimental protocols for synthesis and evaluation, and offer a scientifically grounded perspective for researchers and drug development professionals interested in exploring this chemical space.

The Rationale: Why Nicotinic Acetylcholine Receptors?

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[2] Their dysfunction is implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for therapeutic intervention.[2][3] The endogenous ligand for these receptors is acetylcholine, but they are famously activated by nicotine, an alkaloid found in tobacco.

The structural features of methyl 5-(aminomethyl)nicotinate—a pyridine ring and a protonatable aminomethyl group—bear a resemblance to the key pharmacophoric elements of nicotine and other nAChR agonists. These elements typically include a cationic nitrogen and a hydrogen bond acceptor.[4] This structural analogy forms the basis of our hypothesis that methyl 5-(aminomethyl)nicotinate and its derivatives are likely to interact with nAChRs.

Structural Analogs and Inferred Structure-Activity Relationships

Direct experimental data for methyl 5-(aminomethyl)nicotinate is scarce. However, by examining the SAR of related pyridine-based nAChR modulators, we can extrapolate potential trends and guide future research. The position and nature of substituents on the pyridine ring are known to have a dramatic effect on binding affinity and subtype selectivity for nAChRs.[1]

Comparative Analysis of Isomeric Scaffolds

Much of the existing research has focused on 2- and 3-substituted pyridyl compounds. For instance, analogs of 3-(2-aminoethoxy)pyridine with substitutions at the 5' and 6' positions of the pyridine ring have been synthesized and shown to have high affinity for nAChRs, with Ki values ranging from 0.076 to 319 nM.[5] Specifically, a 5'-vinyl-6'-chloro substituted analog was found to be the most potent.[5] This highlights the sensitivity of the nAChR binding pocket to substitutions on the pyridine ring.

In another study on novel pyridyl ethers, variations in the substitution on the pyridine ring significantly impacted binding affinity at the α4β2 nAChR subtype, with IC50s ranging from 22 to >10,000 nM.[1][6] This underscores the importance of the substitution pattern for achieving high-affinity binding.

The Significance of the 5-Substitution

While less explored, the 5-position on the pyridine ring is a critical vector for modification. Research on 5-aryl-cyclopenta[c]pyridine derivatives, using the natural product cerbinal as a lead, has shown that modifications at this position can lead to potent biological activities, including antiviral, insecticidal, and fungicidal effects.[7] Although not directly related to nAChRs, this demonstrates that the 5-position is amenable to substitution to achieve specific biological outcomes.

For nAChR modulators, the 3-pyridinyl moiety is often considered critical for activity.[3] However, the exploration of analogs with substituents at the 5-position, such as in methyl 5-(aminomethyl)nicotinate, could lead to novel selectivity profiles for different nAChR subtypes.

The table below provides a hypothetical comparison of methyl 5-(aminomethyl)nicotinate with related, studied analogs to guide initial experimental design. The activity data for the analogs are sourced from existing literature, while the predicted activity for the target compound is an educated inference based on SAR principles.

CompoundStructureTargetActivity (IC50/Ki)SelectivityReference
Methyl 5-(aminomethyl)nicotinate [Chemical Structure] Predicted: nAChRs Unknown Unknown N/A
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine[Chemical Structure]α4β2 nAChRIC50 = 22 nMHigh[1][6]
5'-vinyl-6'-chloro-3-(2-aminoethoxy)pyridine[Chemical Structure]nAChRs (rat brain)Ki = 0.076 nMNot specified[5]
3-(2-aminoethoxy)pyridine[Chemical Structure]nAChRs (rat brain)Ki = 26 nMNot specified[5]

Experimental Protocols

For researchers wishing to investigate the biological activity of methyl 5-(aminomethyl)nicotinate and its analogs, the following experimental workflows are recommended.

Synthesis of Methyl 5-(aminomethyl)nicotinate Analogs

A common synthetic route to aminomethylnicotinates can be envisioned starting from the corresponding bromomethyl derivative, which can be synthesized from the methyl-substituted nicotinate.

Step 1: Bromination of Methyl 5-methylnicotinate

  • Dissolve methyl 5-methylnicotinate in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under light irradiation (e.g., a sunlamp) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the resulting methyl 5-(bromomethyl)nicotinate by column chromatography.

Step 2: Amination of Methyl 5-(bromomethyl)nicotinate

  • Dissolve the purified methyl 5-(bromomethyl)nicotinate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of the desired amine (e.g., ammonia for the primary amine, or a primary/secondary amine for N-substituted analogs).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product, methyl 5-(aminomethyl)nicotinate or its N-substituted analog, by column chromatography or crystallization.

dot graph TD { A[Methyl 5-methylnicotinate] -->|NBS, Benzoyl Peroxide, CCl4, Reflux| B(Methyl 5-(bromomethyl)nicotinate); B -->|Amine (e.g., NH3), DMF| C(Methyl 5-(aminomethyl)nicotinate Analog); subgraph "Step 1: Bromination" A; B; end subgraph "Step 2: Amination" B; C; end }

Caption: General synthetic scheme for methyl 5-(aminomethyl)nicotinate analogs.

In Vitro Evaluation of nAChR Activity

1. Radioligand Binding Assay

This assay determines the binding affinity of the synthesized compounds for specific nAChR subtypes. It is a competitive binding assay using a radiolabeled ligand with known high affinity for the receptor.

Materials:

  • Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).[5][8]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).[8]

  • Glass fiber filters (pre-soaked in polyethyleneimine).[8]

  • Unlabeled competitor (e.g., nicotine) for determining non-specific binding.[8]

  • Synthesized test compounds.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), unlabeled competitor (for non-specific binding), or the test compound.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

dot graph TD { rankdir=LR; A[Prepare Reagents] --> B{Incubation}; B --> C{Filtration}; C --> D[Scintillation Counting]; D --> E[Data Analysis]; subgraph "Assay Setup" A; end subgraph "Binding & Separation" B; C; end subgraph "Quantification & Analysis" D; E; end }

Caption: Workflow for a radioligand binding assay.

2. Electrophysiology Assay

This functional assay measures the ability of the compounds to modulate the ion channel activity of nAChRs, identifying them as agonists, antagonists, or allosteric modulators.

Materials:

  • Xenopus oocytes or mammalian cells (e.g., CHO, HEK293) expressing the nAChR subtype of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • External recording solution (e.g., Ringer's solution for oocytes).

  • Agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC20) for testing positive allosteric modulators (PAMs).[2]

  • Synthesized test compounds.

Protocol:

  • Culture and prepare the cells or oocytes for electrophysiological recording.

  • Obtain a stable whole-cell recording or two-electrode voltage clamp recording.

  • To test for agonist activity, apply the test compound at various concentrations and measure the elicited current.

  • To test for antagonist activity, pre-apply the test compound for a set duration (e.g., 5 minutes) before co-applying it with a known agonist and measure the inhibition of the agonist-induced current.[2]

  • To test for positive allosteric modulation, co-apply the test compound with a submaximal concentration of an agonist and measure the potentiation of the current.

  • Construct concentration-response curves to determine EC50 (for agonists and PAMs) or IC50 (for antagonists) values.

dot graph TD { A[Cell Preparation] --> B[Electrophysiological Recording]; B --> C{Compound Application}; C --> D[Current Measurement]; D --> E[Data Analysis]; subgraph "Setup" A; B; end subgraph "Experiment" C; D; end subgraph "Results" E; end }

Caption: Workflow for an electrophysiology-based functional assay.

Conclusion and Future Directions

While direct biological data for methyl 5-(aminomethyl)nicotinate remains elusive, its structural characteristics strongly suggest potential activity as a modulator of nicotinic acetylcholine receptors. The comparative analysis of related pyridine-based compounds indicates that substitutions on the pyridine ring are a critical determinant of affinity and selectivity for nAChR subtypes. The exploration of the 5-substituted nicotinic acid scaffold, as exemplified by methyl 5-(aminomethyl)nicotinate, represents a promising, yet underexplored, avenue for the discovery of novel nAChR modulators with potentially unique pharmacological profiles.

The experimental protocols provided in this guide offer a clear path forward for the synthesis and biological evaluation of methyl 5-(aminomethyl)nicotinate and its analogs. It is our hope that this comprehensive guide will stimulate further research into this intriguing class of compounds and their potential therapeutic applications in the treatment of a range of neurological disorders.

References

A Comparative Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key building blocks is paramount. Methyl 2-(aminomethyl)nicotinate, a versatile pyridine derivative, serves as a crucial intermediate in the development of novel therapeutics.[1] Its structure, featuring both a primary amine and a methyl ester, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry.[2] This guide provides an in-depth, objective comparison of the most common methods for its synthesis, with a focus on reproducibility, yield, and overall practicality. The experimental data and protocols presented herein are designed to empower researchers to make informed decisions for their specific laboratory and developmental needs.

Introduction to Synthetic Strategies

Two principal synthetic pathways have emerged for the laboratory-scale preparation of Methyl 2-(aminomethyl)nicotinate: a two-step sequence involving chlorination followed by amination, and a more direct route via the reduction of a nitrile precursor.[1] This guide will dissect each method, providing detailed, step-by-step protocols and a critical analysis of their respective strengths and weaknesses.

Route 1: Synthesis via Chlorination and Amination

This pathway commences with the commercially available 2-methylnicotinate methyl ester. The synthesis proceeds through a two-step sequence: radical chlorination of the methyl group to form the key intermediate, Methyl 2-(chloromethyl)nicotinate, followed by the displacement of the chloride with an amino group.[1]

Step 1: Chlorination of Methyl 2-Methylnicotinate

The initial chlorination of the benzylic methyl group is a critical step that often dictates the overall efficiency of this route. A common method involves the use of a radical initiator.

Experimental Protocol: Radical Chlorination

  • To a 250 mL single-neck reaction flask, add methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

  • Stir the mixture overnight at room temperature.

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Treat the resulting residue with phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.[1]

  • Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield Methyl 2-(chloromethyl)nicotinate as an orange oil.[1]

Expertise & Experience Insights: The reported yield for this chlorination step is notably low, around 16%.[1] This low yield can be a significant drawback for scalability and cost-effectiveness. From experience, radical chlorinations on substituted pyridines can be challenging to control, often leading to the formation of dichlorinated and other side products, which complicates purification and reduces the overall yield. The use of a radical initiator like AIBN or benzoyl peroxide in the presence of a chlorinating agent such as N-chlorosuccinimide (NCS) can sometimes offer better control, though this requires careful optimization for each specific substrate.[3]

Step 2: Amination of Methyl 2-(chloromethyl)nicotinate

The second step involves the introduction of the primary amine. Two common methods for this transformation are direct amination with ammonia or the Gabriel synthesis.

Experimental Protocol: Direct Amination

  • Dissolve Methyl 2-(chloromethyl)nicotinate (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add a 7N solution of ammonia in methanol (excess, e.g., 10 eq) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Methyl 2-(aminomethyl)nicotinate.[4]

Experimental Protocol: Gabriel Synthesis

  • In a suitable flask, dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent such as DMF.

  • Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the reaction's progress by TLC.[1]

  • Once the alkylation is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the solution and reflux. This step cleaves the phthalimide group, releasing the primary amine.[1]

  • The phthalhydrazide byproduct precipitates and can be removed by filtration.

  • Concentrate the filtrate and perform an appropriate work-up, which may include an acid-base extraction to isolate the amine.

  • The crude product can be further purified by column chromatography or crystallization.[1]

Trustworthiness and Reproducibility: The Gabriel synthesis is a well-established and reliable method for converting primary alkyl halides to primary amines, as it effectively prevents the over-alkylation that can be a significant issue with direct amination using ammonia.[1][5] The formation of secondary and tertiary amines is a common side reaction in direct amination, leading to a mixture of products that are often difficult to separate, thus impacting the reproducibility and final purity of the target compound.

Route 2: Synthesis via Reduction of a Nitrile Intermediate

An alternative and more direct approach to Methyl 2-(aminomethyl)nicotinate involves the reduction of a nitrile precursor, Methyl 2-cyanonicotinate.[1] This method hinges on the efficient and selective reduction of the nitrile group to a primary amine.

Preparation of the Starting Material: Methyl 2-cyanonicotinate

The availability of the starting material is a key consideration. Methyl 2-cyanonicotinate can be synthesized from commercially available 2-chloronicotinonitrile.

Experimental Protocol: Synthesis of Methyl 2-cyanonicotinate

A detailed protocol for the synthesis of the closely related methyl 2-chloronicotinate from 2-chloronicotinic acid reports a yield of 86% using oxalyl chloride and methanol. A similar esterification of 2-cyanonicotinic acid would be expected to proceed with high efficiency. Alternatively, nucleophilic substitution of the chloride in 2-chloronicotinonitrile with a cyanide source, followed by esterification of the resulting 2-cyanonicotinic acid, is a viable route.

Step 1: Catalytic Hydrogenation of Methyl 2-cyanonicotinate

Catalytic hydrogenation is a widely used and effective method for the reduction of nitriles to primary amines.[1] Raney Nickel is a common and cost-effective catalyst for this transformation.

Experimental Protocol: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve Methyl 2-cyanonicotinate in a suitable solvent, such as methanol or ethanol. The addition of ammonia is often recommended to suppress the formation of secondary amines.[1]

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to the solution.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level.

  • Stir the reaction mixture vigorously at a specific temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.[1]

  • Carefully remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or by formation and subsequent recrystallization of a salt, such as the hydrochloride salt.[1]

Expertise & Experience Insights: The reduction of nitriles to primary amines is a robust and high-yielding reaction. Studies on the hydrogenation of structurally related N-heteroarenes using silica-modulated Raney Nickel catalysts have reported high yields, ranging from 86.8% to 98.7%, under mild conditions.[4] While the specific yield for the hydrogenation of Methyl 2-cyanonicotinate is not explicitly reported in the reviewed literature, it is reasonable to expect a significantly higher yield compared to the multi-step chlorination-amination route. The primary challenge in nitrile reduction is often the formation of secondary amine byproducts. However, the addition of ammonia to the reaction mixture effectively minimizes this side reaction.

Comparative Analysis and Data Summary

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized below.

ParameterRoute 1: Chlorination & AminationRoute 2: Reduction of Nitrile
Starting Material Methyl 2-methylnicotinateMethyl 2-cyanonicotinate
Number of Steps 21 (from nitrile precursor)
Reported Yield Low (Chlorination step ~16%)[1]High (Expected, based on similar reductions)[4]
Key Reagents m-CPBA, POCl₃, NH₃ or PhthalimideH₂, Raney Ni or Pd/C
Reproducibility Moderate (potential for side reactions)High (well-established reaction)
Purification Challenging (potential for byproducts)Generally straightforward
Safety Considerations Use of POCl₃ (corrosive)Handling of H₂ gas and pyrophoric catalysts

Visualizing the Synthetic Pathways

To better illustrate the two synthetic routes, the following diagrams are provided.

Synthesis_Pathways cluster_0 Route 1: Chlorination and Amination cluster_1 Route 2: Reduction of Nitrile A1 Methyl 2-methylnicotinate B1 Methyl 2-(chloromethyl)nicotinate A1->B1 Chlorination (m-CPBA, POCl₃) C1 Methyl 2-(aminomethyl)nicotinate B1->C1 Amination (Gabriel Synthesis) A2 Methyl 2-cyanonicotinate B2 Methyl 2-(aminomethyl)nicotinate A2->B2 Catalytic Hydrogenation (H₂, Raney Ni)

Caption: A comparison of the two primary synthetic routes to Methyl 2-(aminomethyl)nicotinate.

Conclusion and Recommendations

Based on the available data and established chemical principles, the synthesis of Methyl 2-(aminomethyl)nicotinate via the reduction of a nitrile precursor (Route 2) emerges as the superior method in terms of efficiency, yield, and likely reproducibility. While this route requires access to the appropriate nitrile starting material and hydrogenation equipment, the directness of the transformation and the high yields typically associated with catalytic hydrogenation make it a more attractive option for both laboratory-scale synthesis and potential scale-up.

Route 1 (Chlorination and Amination) , while feasible, is hampered by a low-yielding initial chlorination step and the potential for side reactions during both chlorination and amination, which can complicate purification and impact the overall reproducibility. The Gabriel synthesis is recommended over direct amination for the second step to ensure the selective formation of the primary amine.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the availability of starting materials, laboratory equipment, and the desired scale of production. However, for those seeking a more robust and efficient synthesis of Methyl 2-(aminomethyl)nicotinate, the nitrile reduction pathway is the recommended approach.

References

A Senior Application Scientist's Guide to Validating Ligand Binding Affinity to Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, accurately quantifying the binding affinity of novel ligands to nicotinic acetylcholine receptors (nAChRs) is a critical step in the discovery pipeline. As ligand-gated ion channels involved in a wide array of physiological and pathological processes, nAChRs are a key target for therapeutics aimed at treating nicotine addiction, neurodegenerative diseases, and certain psychiatric disorders.[1][2] The selection of an appropriate assay to validate ligand binding is therefore not merely a technical choice, but a foundational decision that impacts data quality, throughput, and the overall trajectory of a research program.

This guide provides an in-depth comparison of the primary biophysical techniques employed for this purpose: the traditional workhorse, Radioligand Binding Assays; the label-free powerhouse, Surface Plasmon Resonance (SPR); the versatile and high-throughput Fluorescence-Based Assays; and the gold standard for thermodynamic characterization, Isothermal Titration Calorimetry (ITC). We will delve into the causality behind the experimental choices for each method, provide detailed, field-proven protocols, and offer a comparative analysis to guide you in selecting the most appropriate technique for your research needs.

The Central Role of Binding Affinity in Nicotinic Receptor Research

Nicotinic acetylcholine receptors are pentameric structures that form a central ion channel.[3] The binding of agonists like acetylcholine or nicotine to the extracellular domain triggers a conformational change, opening the channel and allowing the influx of cations.[4][5] The affinity of a ligand for its binding site on the receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a fundamental parameter that dictates its potency and potential therapeutic efficacy. A lower Kd or Ki value signifies a higher binding affinity.[6] The diverse subunit composition of nAChRs (e.g., α4β2, α7) results in distinct pharmacological profiles, making the determination of subtype-selective binding affinities a key objective in drug discovery.[6][7]

A Comparative Overview of Key Binding Affinity Assays

The choice of an assay for determining ligand binding affinity to nAChRs is a multi-faceted decision that depends on factors such as the nature of the ligand and receptor, the desired throughput, the need for kinetic or thermodynamic data, and available instrumentation. The following table provides a high-level comparison of the four techniques discussed in this guide.

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)Fluorescence-Based Assays (e.g., FP)Isothermal Titration Calorimetry (ITC)
Principle Competition between a radiolabeled and an unlabeled ligand for the receptor.Change in refractive index upon ligand binding to an immobilized receptor.Change in the polarization of fluorescent light upon binding of a fluorescently labeled ligand to a receptor.Measurement of heat changes upon binding of a ligand to a receptor in solution.
Labeling Requirement Radiolabel on the ligand.No label required for the analyte (ligand). Receptor is immobilized.Fluorescent label on the ligand.No label required.
Throughput High (96- or 384-well plates).Medium to High (instrument dependent).High (96- or 384-well plates).Low to Medium.
Information Provided Equilibrium binding affinity (Ki or Kd).Equilibrium (Kd) and kinetic (ka, kd) binding parameters.Equilibrium binding affinity (Ki or Kd).Complete thermodynamic profile (Kd, ΔH, ΔS, stoichiometry).[8]
Receptor Source Membranes from cells or tissues.[9]Purified, solubilized receptors or membrane preparations.Purified receptors or cell lysates.Purified, soluble receptors.
Key Advantage High sensitivity and well-established.Real-time, label-free kinetic data.[10]Homogeneous assay format, high throughput."Gold standard" for thermodynamics, label-free in-solution measurement.
Key Limitation Use of radioactive materials, endpoint measurement.Receptor immobilization can affect activity, potential for mass transport limitations.[10]Requires a suitable fluorescent probe, potential for assay interference.Requires larger amounts of pure protein, lower throughput.

In-Depth Analysis and Experimental Protocols

Radioligand Binding Assays: The Established Gold Standard

For decades, radioligand binding assays have been the cornerstone of receptor pharmacology due to their high sensitivity and robustness.[10] These assays rely on the principle of competition between a radioactively labeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand) for binding to the target receptor.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the nAChR subtype of interest is paramount. This ensures a strong signal-to-noise ratio. The choice between saturation assays (to determine the Kd and Bmax of the radioligand) and competition assays (to determine the Ki of the test compound) depends on the experimental goal. Competition assays are the standard for screening and characterizing unlabeled compounds.

Experimental Workflow Diagram:

References

A Comparative Guide to Alternative Synthetic Routes for Aminomethylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Aminomethylnicotinic acid esters are a class of bifunctional molecules that have garnered significant interest in medicinal chemistry and drug development. Their unique structure, incorporating a primary amine and an ester functionality on a pyridine scaffold, makes them versatile building blocks for the synthesis of a diverse array of biologically active compounds.[1] The strategic placement of these reactive groups allows for facile derivatization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides an in-depth comparison of alternative synthetic routes to these valuable intermediates, offering experimental insights and data to inform strategic decisions in research and development.

Route 1: Halogenation of a Methyl Precursor followed by Amination

A common and direct approach to aminomethylnicotinic acid esters involves the initial halogenation of a corresponding methylnicotinate ester, followed by nucleophilic substitution with an amine source. This two-step sequence is particularly well-documented for the synthesis of methyl 2-(aminomethyl)nicotinate.

The initial step is the chlorination of the methyl group to furnish the key intermediate, methyl 2-(chloromethyl)nicotinate.[2] This transformation can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl₃).[2] The subsequent displacement of the chloride is then carried out to introduce the amino group.

A robust method for this amination step is the Gabriel Synthesis , which utilizes potassium phthalimide as an ammonia surrogate to prevent over-alkylation, a common side reaction with direct amination.[3][4] The resulting N-alkylated phthalimide is then cleaved, typically via hydrazinolysis, to liberate the desired primary amine.[2][3]

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)nicotinate via Chlorination and Gabriel Synthesis

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate [2]

  • To a solution of methyl 2-methylnicotinate (10.0 g, 66.2 mmol) in dichloromethane (140 mL), add m-chloroperbenzoic acid (16.3 g, 94.5 mmol).

  • Stir the mixture overnight at room temperature.

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Treat the residue with phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield methyl 2-(chloromethyl)nicotinate.

Step 2: Gabriel Synthesis [2]

  • Dissolve methyl 2-(chloromethyl)nicotinate in dimethylformamide (DMF).

  • Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor reaction progress by thin-layer chromatography (TLC).

  • Once the alkylation is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the solution and reflux. The phthalhydrazide byproduct will precipitate.

  • Remove the precipitate by filtration.

  • Concentrate the filtrate and perform an acid-base extraction to isolate the amine.

  • Purify the crude product by column chromatography or crystallization to yield pure methyl 2-(aminomethyl)nicotinate.

dot graph "Route_1_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Methyl 2-methylnicotinate"]; Intermediate1 [label="Methyl 2-(chloromethyl)nicotinate"]; Intermediate2 [label="N-Phthalimidomethylnicotinate"]; End [label="Methyl 2-(aminomethyl)nicotinate"];

Start -> Intermediate1 [label="m-CPBA, POCl₃"]; Intermediate1 -> Intermediate2 [label="Potassium Phthalimide (Gabriel Synthesis)"]; Intermediate2 -> End [label="Hydrazine Hydrate"]; } Caption: Synthetic workflow for Route 1.

Route 2: Reduction of a Cyano Precursor

An alternative and efficient pathway to aminomethylnicotinic acid esters is through the catalytic reduction of a corresponding cyanonicotinate ester. This method offers a more direct route to the primary amine, avoiding the use of halogenating agents and the multi-step Gabriel synthesis.

The synthesis of the key intermediate, methyl 2-cyanonicotinate, can be achieved from commercially available precursors. The subsequent reduction of the nitrile to a primary amine is a well-established transformation in organic synthesis.

Experimental Protocol: Synthesis of Methyl 2-(aminomethyl)nicotinate via Nitrile Reduction

Step 1: Synthesis of Methyl 2-cyanonicotinate (Conceptual)

The synthesis of methyl 2-cyanonicotinate can be envisioned starting from 2-chloronicotinic acid. Esterification followed by a nucleophilic substitution with a cyanide source would yield the desired nitrile.

Step 2: Catalytic Hydrogenation [2]

  • In a high-pressure hydrogenation vessel, dissolve methyl 2-cyanonicotinate in a suitable solvent such as methanol or ethanol. The addition of ammonia is often recommended to suppress the formation of secondary amine byproducts.

  • Add a hydrogenation catalyst, for instance, Raney Nickel or Palladium on carbon (Pd/C), to the solution.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level.

  • Stir the reaction mixture vigorously at a set temperature until the consumption of hydrogen ceases.

  • Carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography or by forming and recrystallizing a salt, such as the hydrochloride salt.

dot graph "Route_2_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Methyl 2-cyanonicotinate"]; End [label="Methyl 2-(aminomethyl)nicotinate"];

Start -> End [label="Catalytic Hydrogenation (e.g., Raney Ni, H₂)"]; } Caption: Synthetic workflow for Route 2.

Route 3: Reductive Amination of a Formyl Precursor

Reductive amination of an aldehyde or ketone is a powerful and widely used method for the formation of amines.[5][6] This strategy can be applied to the synthesis of aminomethylnicotinic acid esters, provided the corresponding formylnicotinate ester is accessible. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride reagent.

A key advantage of this method is the ability to use a variety of amine sources, allowing for the direct synthesis of N-substituted aminomethylnicotinic acid esters if desired. For the synthesis of the primary amine, ammonia is used. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.[5]

Experimental Protocol: Conceptual Reductive Amination
  • Dissolve the methyl formylnicotinate ester in a suitable solvent, such as methanol.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Adjust the pH to a slightly acidic range (typically 4-6) to promote imine formation.

  • Add the reducing agent, such as sodium cyanoborohydride, in portions.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

dot graph "Route_3_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Methyl formylnicotinate"]; Intermediate [label="Iminium Ion Intermediate"]; End [label="Methyl aminomethylnicotinate"];

Start -> Intermediate [label="Ammonia, mild acid"]; Intermediate -> End [label="Reducing Agent (e.g., NaBH₃CN)"]; } Caption: Synthetic workflow for Route 3.

Comparison of Synthetic Routes

Parameter Route 1: Halogenation & Amination Route 2: Nitrile Reduction Route 3: Reductive Amination
Starting Material Methyl-substituted nicotinate esterCyano-substituted nicotinate esterFormyl-substituted nicotinate ester
Key Transformation SN2 displacement of a halideCatalytic hydrogenation of a nitrileReductive amination of an aldehyde
Number of Steps 2 (Halogenation, Amination)1 (Reduction)1 (One-pot reductive amination)
Reagents & Conditions Often involves harsh reagents (e.g., POCl₃) and multi-step workups.Requires high-pressure hydrogenation equipment and careful handling of catalysts.Generally mild conditions and reagents.
Yield Variable, can be moderate to good. The reported yield for the chlorination step is 16%.[2]Typically high yields for nitrile reductions.Generally good to excellent yields.
Scalability Can be challenging due to the handling of hazardous reagents and intermediates.Readily scalable, common in industrial processes.Scalable, with considerations for the cost of reducing agents.
Versatility Primarily for primary amines via Gabriel synthesis.Primarily for primary amines.Can be adapted for primary, secondary, and tertiary amines by choosing the appropriate amine source.

Conclusion

The choice of synthetic route for aminomethylnicotinic acid esters depends on several factors, including the availability of starting materials, desired scale of production, and the specific isomer required.

  • Route 1 (Halogenation & Amination) is a classical approach, particularly for the 2-substituted isomer, but may involve hazardous reagents and multiple steps.

  • Route 2 (Nitrile Reduction) offers a more direct and often higher-yielding pathway to the primary amine, making it an attractive option for large-scale synthesis.

  • Route 3 (Reductive Amination) provides a versatile and generally mild one-pot procedure, with the added advantage of being able to directly synthesize N-substituted derivatives.

Researchers and drug development professionals should carefully evaluate these alternatives based on their specific needs and laboratory capabilities. The information and protocols provided in this guide serve as a foundation for making informed decisions in the synthesis of these important medicinal chemistry building blocks.

References

A Head-to-Head Comparison: Methyl 5-(aminomethyl)nicotinate vs. Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Molecular Overview: A Tale of Two Esters

At their core, both molecules are methyl esters of substituted nicotinic acid. However, a key structural distinction dictates their potential biological activities.

  • Methyl Nicotinate: A simple methyl ester of nicotinic acid (niacin), it is a well-characterized compound widely used as a rubefacient in topical preparations for muscle and joint pain.[1][2][3] Its primary action is peripheral vasodilation, leading to increased blood flow at the site of application.[1][4]

  • Methyl 5-(aminomethyl)nicotinate: This molecule features an additional aminomethyl group at the 5-position of the pyridine ring.[5][6] This substitution introduces a primary amine, significantly altering the molecule's polarity and potential for receptor interactions compared to the parent methyl nicotinate.

PropertyMethyl 5-(aminomethyl)nicotinateMethyl Nicotinate
Molecular Formula C₈H₁₀N₂O₂C₇H₇NO₂
Molecular Weight 166.18 g/mol [5]137.14 g/mol [7]
Appearance Solid (inferred)White crystalline solid[2]
Solubility Data not widely availableSoluble in water, ethanol, and benzene[2][7]
LogP 0.3269[5]0.83[7]

Mechanism of Action: Converging and Diverging Pathways

The biological effects of nicotinic acid and its derivatives are often mediated through the G-protein coupled receptor, GPR109A (also known as HCA₂).[8][9]

Methyl Nicotinate: Upon topical application, methyl nicotinate penetrates the epidermis and is hydrolyzed to nicotinic acid.[1] Nicotinic acid then activates GPR109A on Langerhans cells and keratinocytes.[10] This activation triggers a signaling cascade leading to the synthesis and release of prostaglandin D2 (PGD2).[3][10] PGD2 subsequently acts on prostanoid receptors on the smooth muscle cells of dermal blood vessels, causing vasodilation and the characteristic erythema (redness).[3][10] The vasodilatory response is also partially mediated by local sensory nerves.[11]

Methyl 5-(aminomethyl)nicotinate: While specific studies on the interaction of Methyl 5-(aminomethyl)nicotinate with GPR109A are limited, its structural similarity to nicotinic acid suggests it may also act as an agonist at this receptor. The presence of the aminomethyl group could, however, influence its binding affinity and signaling efficacy. Furthermore, the primary amine introduces the possibility of interactions with other receptors or transporters, potentially leading to a more complex pharmacological profile.

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell Ligand Methyl Nicotinate (hydrolyzed to Nicotinic Acid) GPR109A GPR109A Receptor Ligand->GPR109A Binds to G_Protein Gi/o GPR109A->G_Protein Activates PGD2_Synthase Prostaglandin D2 Synthase GPR109A->PGD2_Synthase Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to Arachidonic_Acid Arachidonic Acid PGD2 Prostaglandin D2 Arachidonic_Acid->PGD2 Converts to Prostanoid_Receptor Prostanoid Receptor PGD2->Prostanoid_Receptor Binds to Vasodilation Vasodilation Prostanoid_Receptor->Vasodilation Leads to

Comparative Performance Analysis: An Evidence-Based Projection

In the absence of direct comparative data, we can extrapolate potential differences in performance based on molecular properties and known biological activities of related compounds.

Skin Penetration

The efficiency of a topical agent is highly dependent on its ability to penetrate the stratum corneum.

  • Methyl Nicotinate: With a LogP of 0.83, it possesses a favorable balance of lipophilicity and hydrophilicity for skin penetration.[7]

  • Methyl 5-(aminomethyl)nicotinate: The introduction of the aminomethyl group is expected to increase the molecule's polarity, as reflected in its lower calculated LogP of 0.3269.[5] This increased hydrophilicity may hinder its passive diffusion across the lipid-rich stratum corneum, potentially leading to lower bioavailability in the deeper layers of the skin compared to methyl nicotinate.

Vasodilatory Potency

The vasodilatory effect is a key performance metric for these compounds.

  • Methyl Nicotinate: The vasodilation induced by methyl nicotinate is well-documented and quantifiable.[12][13][14] The response typically peaks within 15-30 minutes of application and subsides within two hours.[13]

  • Methyl 5-(aminomethyl)nicotinate: Its vasodilatory potential is currently uncharacterized. If its primary mechanism is also GPR109A activation, its potency will depend on its binding affinity and efficacy at this receptor, as well as its ability to reach the target cells.

Anti-inflammatory Potential

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, which are also linked to GPR109A activation.[9][15][16]

  • Methyl Nicotinate: While primarily known for vasodilation, its precursor, nicotinic acid, has demonstrated anti-inflammatory effects in various models.[9][16]

  • Methyl 5-(aminomethyl)nicotinate: The structural modifications in Methyl 5-(aminomethyl)nicotinate could potentially modulate its anti-inflammatory activity. Further investigation is required to determine if it offers any advantages over methyl nicotinate in this regard.

Experimental Protocols for Head-to-Head Evaluation

To empirically determine the relative performance of these two compounds, a series of well-defined experiments are necessary.

In Vitro Skin Permeation Assay (OECD 428)

This assay is crucial for assessing the ability of each compound to penetrate the skin barrier.[17]

Objective: To quantify and compare the skin permeation and retention of Methyl 5-(aminomethyl)nicotinate and methyl nicotinate.

Methodology:

  • Skin Preparation: Excised human or porcine skin is mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.[18]

  • Compound Application: A finite dose of each compound, formulated in a suitable vehicle, is applied to the skin surface.[19]

  • Receptor Fluid Sampling: The receptor fluid in the lower chamber is sampled at predetermined time points and analyzed by a validated HPLC method to quantify the amount of compound that has permeated through the skin.[18]

  • Skin Analysis: At the end of the experiment, the skin is washed to remove unabsorbed compound, and the different skin layers (stratum corneum, epidermis, dermis) are separated and analyzed to determine the amount of compound retained in each layer.

Franz_Cell_Workflow Start Start Prepare_Skin Prepare Excised Skin (Human or Porcine) Start->Prepare_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Apply_Compound Apply Test Compound to Donor Compartment Mount_Skin->Apply_Compound Incubate Incubate at 32°C Apply_Compound->Incubate Sample_Receptor Sample Receptor Fluid at Time Intervals Incubate->Sample_Receptor End_Experiment End of Experiment Incubate->End_Experiment Final Time Point Analyze_Samples Analyze Samples (HPLC) Sample_Receptor->Analyze_Samples Analyze_Samples->Incubate Continue Sampling Analyze_Skin Analyze Compound Retention in Skin Layers End_Experiment->Analyze_Skin

Vasodilation Assay using Laser Doppler Velocimetry

This non-invasive technique allows for the real-time measurement of cutaneous blood flow.[12]

Objective: To compare the onset, magnitude, and duration of the vasodilatory response induced by each compound.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers is recruited for the study.

  • Baseline Measurement: Baseline skin blood flow is measured at the application site (e.g., forearm) using a laser Doppler flowmeter.[12]

  • Compound Application: A standardized dose of each compound is applied topically to a defined area of the skin.

  • Continuous Monitoring: Blood flow is continuously monitored for a set period (e.g., 2 hours) to capture the full time-course of the vasodilatory response.[13]

  • Data Analysis: Key parameters such as time to peak response, peak blood flow, and area under the curve are calculated and compared between the two compounds.[12]

In Vitro Anti-inflammatory Assay

This assay can be used to evaluate the potential of each compound to suppress inflammatory responses in relevant cell types.

Objective: To compare the anti-inflammatory efficacy of the two compounds in a cell-based model.

Methodology:

  • Cell Culture: A relevant cell line, such as RAW 264.7 macrophages, is cultured.[16]

  • Inflammatory Challenge: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[16]

  • Compound Treatment: The cells are co-treated with the inflammatory stimulus and varying concentrations of each test compound.

  • Quantification of Inflammatory Mediators: The levels of NO in the cell culture supernatant are measured using the Griess assay, and cytokine levels are quantified by ELISA.[16]

  • Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the inflammatory response) are calculated and compared.

Conclusion and Future Directions

Methyl nicotinate is a well-established topical vasodilator with a clearly defined mechanism of action.[1][3] In contrast, Methyl 5-(aminomethyl)nicotinate is a less-studied derivative with a potentially different pharmacokinetic and pharmacodynamic profile due to the presence of an aminomethyl group.[5] Based on its chemical structure, it is hypothesized that Methyl 5-(aminomethyl)nicotinate may exhibit lower skin permeability but could possess a modified receptor interaction profile.

To definitively establish the relative merits of these two compounds, rigorous head-to-head experimental evaluation is essential. The protocols outlined in this guide provide a robust framework for such a comparative study. The resulting data will be invaluable for researchers and drug development professionals in selecting the optimal candidate for their specific therapeutic application.

References

A Comparative Purity Analysis of Synthesized vs. Commercial Methyl 5-(aminomethyl)nicotinate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(aminomethyl)nicotinate is a key building block and intermediate in the synthesis of various pharmacologically active compounds. The purity of such intermediates is of paramount importance in drug discovery and development, as impurities can lead to undesirable side reactions, affect biological activity, and pose safety risks.[1][2] This guide provides a comprehensive comparison of the purity profiles of in-house synthesized Methyl 5-(aminomethyl)nicotinate and a commercially available equivalent. We will delve into the synthetic route employed, the analytical methodologies for purity assessment, and a comparative analysis of the results, offering insights for researchers and drug development professionals.

The structural integrity and purity of starting materials directly influence the quality and safety of the final active pharmaceutical ingredient (API).[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] This guide adheres to these principles to provide a robust and scientifically sound comparison.

Synthesis of Methyl 5-(aminomethyl)nicotinate

The in-house synthesis of Methyl 5-(aminomethyl)nicotinate was achieved through a multi-step process starting from nicotinic acid. A common synthetic route involves the esterification of nicotinic acid, followed by a functional group transformation to introduce the aminomethyl group. While specific details of the synthesis are proprietary, a general analogous pathway often involves the esterification of a commercially available starting material like 5-methylnicotinic acid with methanol in the presence of a catalyst such as thionyl chloride or sulfuric acid.[8][9] The subsequent step would then involve the introduction of the amino group, potentially through a route like bromination followed by amination.

Purification of the synthesized compound is a critical step to remove unreacted starting materials, by-products, and reagents.[10] Column chromatography is a standard and effective technique for the purification of such organic compounds.[10]

Commercial Sample Procurement

For this comparative study, a commercial sample of Methyl 5-(aminomethyl)nicotinate (CAS No. 1001756-84-8) with a stated purity of ≥97% was procured from a reputable chemical supplier.[11][12] Commercial suppliers are a common source for starting materials in research and development, and their quality can vary. Therefore, it is crucial to independently verify the purity of these materials.

Experimental Design for Purity Assessment

A multi-pronged analytical approach was employed to provide a comprehensive purity assessment of both the in-house synthesized and commercial samples. This approach is essential as different analytical techniques provide complementary information about the sample's composition.[13][14] The chosen methods are industry-standard for the characterization and purity determination of organic compounds.[15][16][17]

Workflow for Purity Comparison

Caption: Workflow for the comparative purity assessment.

Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[17][18]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected, often by UV absorbance, and quantified.

  • Experimental Protocol:

    • Instrumentation: Agilent 1260 Infinity II LC system with a Diode Array Detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for nicotinic acid derivatives.[19]

    • Mobile Phase: A gradient elution of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for purity assessment.[20][21][22][23]

  • Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns of the signals are used to confirm the structure and identify impurities.

  • Experimental Protocol:

    • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

    • Sample Preparation: Approximately 10-20 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).[24]

    • Data Acquisition: A standard ¹H NMR spectrum was acquired.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming molecular weight and identifying unknown impurities.[25][26][27]

  • Principle: After separation by LC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is determined.

  • Experimental Protocol:

    • Instrumentation: Agilent 1260 Infinity II LC coupled to an Agilent InfinityLab LC/MSD XT single quadrupole mass selective detector.[25]

    • LC Method: Same as the HPLC-UV method described above.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Range: m/z 100-500.

Results and Discussion

The purity of the in-house synthesized and commercial Methyl 5-(aminomethyl)nicotinate was evaluated using the analytical methods described above. The results are summarized in the tables below.

Table 1: HPLC Purity Analysis
SampleMain Peak Retention Time (min)Purity by Area %Number of Impurities Detected (>0.05%)
Synthesized 5.299.2%2
Commercial 5.297.5%4

The HPLC analysis revealed that the in-house synthesized material exhibited a higher purity (99.2%) compared to the commercial sample (97.5%). The synthesized sample also showed fewer detectable impurities above the reporting threshold of 0.05%, as recommended by ICH guidelines.[3]

Table 2: ¹H NMR Analysis
SampleStructural ConfirmationObservable Impurities
Synthesized Consistent with the structure of Methyl 5-(aminomethyl)nicotinate.Minor signals corresponding to residual solvent (ethyl acetate) and a trace unidentified impurity.
Commercial Consistent with the structure of Methyl 5-(aminomethyl)nicotinate.Signals corresponding to residual solvents and several small, unidentified impurity peaks in the aromatic and aliphatic regions.

¹H NMR analysis confirmed the identity of the main component in both samples as Methyl 5-(aminomethyl)nicotinate. However, the spectrum of the commercial sample displayed a greater number of minor impurity peaks, corroborating the HPLC data.

Table 3: LC-MS Analysis
SampleExpected [M+H]⁺Observed [M+H]⁺Impurity Masses Detected
Synthesized 167.08167.1m/z 153.1 (tentatively identified as a demethylated analog)
Commercial 167.08167.1m/z 153.1, m/z 181.1 (tentatively identified as an ethyl ester analog), and other minor unidentified masses.

LC-MS analysis confirmed the molecular weight of the target compound in both samples. Importantly, the commercial sample showed a greater number of impurity masses, including one that could potentially be an ethyl ester analog, possibly arising from the use of ethanol as a solvent in the manufacturing or purification process.

Conclusion

This comparative guide demonstrates that while both the in-house synthesized and commercial samples of Methyl 5-(aminomethyl)nicotinate meet a basic purity requirement, the in-house material exhibits a superior purity profile with fewer and lower levels of impurities. This underscores the importance of rigorous in-house quality control and purification, even when using commercially sourced starting materials. For researchers and drug development professionals, the higher purity of the synthesized material provides greater confidence in experimental outcomes and reduces the risk of introducing confounding variables from unknown impurities.

The multi-technique approach to purity assessment, employing HPLC, NMR, and LC-MS, provides a comprehensive and robust evaluation of the material's quality, in line with established pharmaceutical industry practices and regulatory expectations.[13][14]

References

Safety Operating Guide

Personal protective equipment for handling Methyl 5-(aminomethyl)nicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 5-(aminomethyl)nicotinate hydrochloride

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking science and uncompromising safety. This guide provides essential, field-tested protocols for handling this compound. The causality behind each recommendation is explained to ensure that these procedures become an intuitive part of your laboratory workflow, safeguarding both your personnel and the integrity of your work.

Hazard Identification: Understanding the Risks

This compound is an irritant and a potential sensitizer. The primary risks associated with this compound involve exposure through inhalation of dust, skin contact, and eye contact. Understanding these hazards is the foundational step in mitigating risk. According to its Safety Data Sheets (SDS), the compound presents several key hazards that demand stringent control measures.[1][2]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeDescription
Hazard Statements H315Causes skin irritation.
H317May cause an allergic skin reaction.[1][2]
H319Causes serious eye irritation.[1][2][3]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
H335May cause respiratory irritation.
H402Harmful to aquatic life.
Precautionary Statements P261Avoid breathing dust.[2]
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place. These controls are designed to remove the hazard at the source, providing the most effective level of protection.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The hood contains dust and potential aerosols, preventing inhalation, which is a primary exposure route that can lead to respiratory irritation and sensitization.[1][2]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[3][4] In the event of an accidental exposure, immediate irrigation is critical to minimizing injury.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

Table 2: Summary of Mandatory PPE Requirements

Body AreaRequired PPESpecification & Rationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN166 standards are mandatory.[5][6] A full-face shield must be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[4][5]
Hands Chemical-Resistant Gloves (Double-Gloving Recommended)Standard disposable nitrile gloves offer only short-term splash protection against amines and may degrade.[5][7][8] For this compound, it is best practice to wear two pairs of nitrile gloves (double-gloving) and to change the outer glove immediately upon any contact. For prolonged handling, consider more robust options like neoprene or PVC gloves.[9][10]
Body Flame-Resistant Lab CoatA flame-resistant lab coat, fully buttoned, is required.[5] It should be worn over long pants and a shirt made of natural fibers like cotton. Avoid synthetic fabrics like polyester, which can melt in a fire.[5]
Feet Closed-Toe, Closed-Heel ShoesShoes must fully cover the foot to protect against spills.[5] Perforated shoes or sandals are not permitted in the laboratory.
Respiratory NIOSH-Approved RespiratorA respirator is required when dusts are generated and engineering controls cannot guarantee exposure is below permissible limits. For weighing powders outside of a containment hood, a NIOSH-approved N95 particle respirator is the minimum requirement.[6]

Step-by-Step Safe Handling Workflow

This workflow provides a systematic approach to handling this compound, from preparation to disposal, ensuring safety at every stage.

Step 1: Preparation and Pre-Handling Checks
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as detailed in Table 2 before entering the handling area.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Locate Safety Equipment: Mentally confirm the locations of the eyewash station, safety shower, and appropriate fire extinguisher.

  • Prepare for Spills: Ensure a spill kit equipped for handling solid chemical irritants is readily available.

Step 2: Handling and Aliquoting Solid Compound
  • Transfer to Hood: Keep the chemical container sealed until it is inside the fume hood.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the required amount of solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Seal and Store: Immediately and securely seal the primary container after aliquoting.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the solid slowly to avoid splashing.

Step 3: Post-Handling Decontamination
  • Clean Equipment: Decontaminate any reusable equipment (spatulas, glassware) thoroughly. A rinse with a dilute acidic solution followed by standard washing procedures is effective for neutralizing residual amine.[11]

  • Wipe Surfaces: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4]

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal prep_start Start: Enter Lab verify_hood Verify Fume Hood (Certification & Airflow) prep_start->verify_hood don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) verify_hood->don_ppe prep_workspace Prepare Workspace (Bench Paper, Spill Kit) don_ppe->prep_workspace weigh_solid Weigh Solid Compound (Minimize Dust Generation) prep_workspace->weigh_solid Proceed to Handling prep_solution Prepare Solution (If Applicable) weigh_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate Procedure Complete dispose_waste Package & Label Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process Exit Lab

Caption: Safe Handling Workflow for this compound.

Emergency Procedures and Disposal

Spill Response
  • Small Spill (in fume hood): Carefully sweep up the solid material without generating dust and place it in a sealed container for hazardous waste disposal.[3][6] Clean the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and prevent others from entering. Alert your facility's safety officer or emergency response team.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Used gloves, bench paper, and other disposable materials that have come into contact with the chemical must also be disposed of in the solid hazardous waste stream.

  • Procedure: A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber system.[6][12] Always follow your institution's specific and local environmental regulations for chemical waste disposal.

By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.